molecular formula C16H25NO4S2 B604961 (2-Pyridyldithio)-PEG2-Boc

(2-Pyridyldithio)-PEG2-Boc

Número de catálogo: B604961
Peso molecular: 359.5 g/mol
Clave InChI: NFTUEHOZCVWJPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-pyridyldithio)-PEG2-t-butyl ester is a thiol PEG Linker.

Propiedades

IUPAC Name

tert-butyl 3-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTUEHOZCVWJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCSSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Pyridyldithio)-PEG2-Boc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2-Pyridyldithio)-PEG2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and advanced drug delivery. Its unique chemical architecture, featuring a thiol-reactive pyridyldithio group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a protected amine, makes it a versatile tool for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its structure, function, and application in modern therapeutic development.

Core Properties and Structure

This compound is characterized by three key functional domains:

  • 2-Pyridyldithio Group: This moiety serves as a thiol-reactive handle, enabling the formation of a cleavable disulfide bond with cysteine residues on proteins or other thiol-containing molecules.

  • PEG2 Spacer: The short, two-unit polyethylene glycol chain enhances the hydrophilicity and solubility of the molecule and its conjugates. This PEG spacer also provides flexibility and reduces steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine prevents unwanted side reactions during the initial conjugation step. This group can be readily removed under mild acidic conditions to expose a primary amine, which can then be used for subsequent conjugation reactions.

PropertyValue
Chemical Formula C₁₆H₂₅NO₄S₂
Molecular Weight 359.5 g/mol
CAS Number 2144777-73-9
Appearance Solid
Purity Typically ≥95%
Storage -20°C, sealed and dry

Function in Bioconjugation and Drug Delivery

The primary function of this compound is to act as a linker that connects two different molecules, at least one of which is a biomolecule. Its heterobifunctional nature allows for a two-step, controlled conjugation process.

Thiol-Disulfide Exchange Reaction

The conjugation process is initiated by the reaction of the 2-pyridyldithio group with a free thiol (sulfhydryl) group on a target molecule, such as a cysteine residue on an antibody. This is a disulfide exchange reaction that results in the formation of a new disulfide bond between the linker and the target molecule, with the release of pyridine-2-thione. The progress of this reaction can be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm.

Cleavable Linker for Targeted Release

The resulting disulfide bond is relatively stable in the bloodstream but can be cleaved in the reducing environment found inside cells, particularly in cancer cells which have a higher concentration of glutathione (B108866) (GSH).[1] This property is highly advantageous for drug delivery applications, as it allows for the controlled release of a cytotoxic payload at the target site, minimizing off-target toxicity.[1]

Application in PROTACs

This compound is frequently employed as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. In a PROTAC molecule, the linker connects the ligand that binds to the POI to the ligand that recruits the E3 ligase. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The PEG2 spacer in this compound provides the necessary flexibility for this interaction.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data on Disulfide Linker Stability

Disclaimer: The following data is representative of disulfide linkers used in ADCs and may not be specific to this compound. It is intended for illustrative purposes.

The stability of the disulfide bond is a critical factor in the efficacy of ADCs. A stable linker minimizes premature drug release in circulation, while a labile linker in the tumor microenvironment ensures efficient payload delivery.

Linker TypeEnvironmentHalf-lifeReference
Hindered DisulfideHuman Plasma~7-9 days[3]
Unhindered DisulfideHuman PlasmaSignificantly shorter[3]
Disulfide LinkerIntracellular (high GSH)Rapid cleavage[1]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and should be optimized for specific applications. They are based on standard bioconjugation and PROTAC synthesis techniques.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.2-7.5

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP) (optional, for reducing existing disulfide bonds)

  • Desalting column

Procedure:

  • Antibody Preparation (Optional): If the antibody's hinge-region cysteines are not already reduced, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with PBS.

  • Linker Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess linker and pyridine-2-thione byproduct using a desalting column or dialysis against PBS.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: Solid-Phase Synthesis of a PROTAC using this compound

Materials:

  • Solid support resin with an immobilized E3 ligase ligand

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • POI-ligand with a free thiol group

  • Solvents for washing (DMF, DCM, MeOH)

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • Boc Deprotection: Treat the resin with a solution of 20% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker, exposing the primary amine. Wash the resin thoroughly.

  • Linker Coupling: Add the deprotected linker to the resin in the presence of DIPEA and incubate overnight.

  • POI Ligand Conjugation: Add the thiol-containing POI ligand to the resin. The pyridyldithio group on the linker will react with the thiol on the POI ligand.

  • Cleavage from Resin: Cleave the final PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA).

  • Purification: Purify the crude PROTAC using preparative HPLC.

  • Characterization: Confirm the identity and purity of the PROTAC using LC-MS and NMR.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Resin_Prep Prepare E3 Ligand on Solid Support Linker_Attach Attach this compound Resin_Prep->Linker_Attach Boc_Deprotect Boc Deprotection (TFA/DCM) Linker_Attach->Boc_Deprotect POI_Conjugate Conjugate POI-SH Boc_Deprotect->POI_Conjugate Cleave_Purify Cleave from Resin & HPLC Purification POI_Conjugate->Cleave_Purify LCMS LC-MS Cleave_Purify->LCMS NMR NMR Cleave_Purify->NMR Binding_Assay Binding Assays (e.g., SPR, FP) NMR->Binding_Assay Degradation_Assay Western Blot for POI Degradation Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability

References

(2-Pyridyldithio)-PEG2-Boc structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Pyridyldithio)-PEG2-Boc

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bifunctional linker, this compound. This molecule is a valuable tool in the field of bioconjugation and is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Identification

This compound is a heterobifunctional linker composed of three key components:

  • A pyridyldithio group : This moiety readily reacts with free sulfhydryl (thiol) groups to form a stable disulfide bond. This reaction is highly specific and efficient under physiological conditions.

  • A polyethylene glycol (PEG) spacer : The two-unit PEG spacer (PEG2) is a short, hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1]

  • A tert-butyloxycarbonyl (Boc) protecting group : The Boc group protects a terminal amine. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[2] This primary amine can then be used for subsequent conjugation reactions, typically forming an amide bond with a carboxylic acid.

Chemical Structure:

  • Systematic Name: tert-butyl 3-(2-(2-(pyridin-2-yldisulfanyl)ethoxy)ethoxy)propanoate[2]

  • Molecular Formula: C₁₆H₂₅NO₄S₂[2]

  • CAS Number: 2144777-73-9[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 2144777-73-9[2]
Molecular Formula C₁₆H₂₅NO₄S₂[2]
Molecular Weight 387.5 g/mol [2]
Appearance Solid or liquid
Purity Typically ≥95%[3]
Storage Conditions Store at -20°C, keep dry[3][4]

Experimental Protocols

The bifunctional nature of this compound allows for a two-stage conjugation strategy. The following protocols are generalized procedures for the key reactions involving this linker.

Protocol 1: Conjugation to a Thiol-Containing Molecule

This protocol describes the reaction of the pyridyldithio group of the linker with a free sulfhydryl group on a target molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Thiol-containing molecule

  • Conjugation Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5. Degas the buffer before use.

  • Organic Solvent: Anhydrous DMSO or DMF

  • Reducing agent (optional, if thiols are oxidized): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed Conjugation Buffer. If the molecule contains disulfide bonds that need to be reduced to free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Preparation of the Linker Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction can be monitored by measuring the release of pyridine-2-thione, which absorbs at 343 nm.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess linker and byproducts.

Protocol 2: Boc Deprotection to Reveal the Primary Amine

This protocol describes the removal of the Boc protecting group to expose the terminal amine for further conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Addition of TFA: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help to remove residual TFA.

  • Further Use: The resulting deprotected amine (as a TFA salt) can often be used directly in the next conjugation step after thorough drying.

Visualizations

PROTAC Synthesis and Mechanism of Action

This compound is a PROTAC linker, used to synthesize PROTAC molecules.[5][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Workflow General PROTAC Synthesis and Mechanism cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action Target_Ligand Target Protein Ligand Linker This compound Target_Ligand->Linker Conjugation Step 1 PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Conjugation Step 2 PROTAC_mol PROTAC Ternary_Complex Ternary Complex PROTAC_mol->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General workflow for PROTAC synthesis using a linker and the subsequent mechanism of action.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a thiol-containing molecule to an amine-containing molecule.

Experimental_Workflow Experimental Workflow for Conjugation Thiol_Molecule Thiol-containing Molecule (Molecule A) Conjugation1 Step 1: Thiol Conjugation (pH 7.2-7.5) Thiol_Molecule->Conjugation1 Linker This compound Linker->Conjugation1 Intermediate Molecule A-Linker-Boc Conjugation1->Intermediate Deprotection Step 2: Boc Deprotection (TFA in DCM) Intermediate->Deprotection Activated_Intermediate Molecule A-Linker-NH2 Deprotection->Activated_Intermediate Conjugation2 Step 3: Amine Conjugation (Amide Bond Formation) Activated_Intermediate->Conjugation2 Amine_Molecule Amine-containing Molecule (Molecule B) Amine_Molecule->Conjugation2 Final_Conjugate Final Conjugate (Molecule A-Linker-Molecule B) Conjugation2->Final_Conjugate Purification Purification (e.g., SEC) Final_Conjugate->Purification

Caption: A step-by-step workflow for the sequential conjugation of two molecules using this compound.

References

A Technical Guide to (2-Pyridyldithio)-PEG2-Boc: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(2-Pyridyldithio)-PEG2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. Its unique structure allows for the covalent linkage of molecules, facilitating the creation of advanced therapeutic and diagnostic agents.

This guide provides an overview of the core physicochemical properties of this compound and a general framework for its application in scientific research.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Weight 359.5 g/mol [1]
Molecular Formula C₁₆H₂₅NO₄S₂[1]
CAS Number 2144777-73-9[1]
Purity ≥95%[1]
Storage Condition -20°C, sealed, dry[1]

Applications in Bioconjugation

This compound is a valuable tool in creating targeted therapeutics and other complex biomolecular constructs.[1] Its utility stems from its bifunctional nature:

  • Pyridyldithio Group: This functional group reacts specifically with free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form a stable disulfide bond. This bond is cleavable under reducing conditions, allowing for the controlled release of conjugated molecules within a cellular environment.

  • Boc-Protected Amine Group: The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during synthesis and storage.[1] It can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, through amide bond formation with a carboxyl group.

  • PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, while also reducing potential steric hindrance between the conjugated molecules.[1]

This molecule is frequently used in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell type. It is also used in attaching molecules to nanoparticles or proteins for various biomedical applications.[1]

Experimental Workflow: General Bioconjugation Strategy

The following diagram illustrates a typical experimental workflow for utilizing this compound to conjugate a protein (containing a free thiol) to a small molecule drug (containing a carboxyl group).

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Small Molecule Activation & Conjugation cluster_2 Step 3: Protein Conjugation A This compound C Amine-Reactive Linker A->C Deprotection B Acidic Conditions B->A G Linker-Molecule Conjugate C->G Conjugation D Small Molecule (with -COOH) F Activated Small Molecule D->F Activation E EDC/NHS E->D F->G I Final Bioconjugate G->I Thiol-Disulfide Exchange H Protein (with -SH) H->I

Figure 1. General workflow for a two-step bioconjugation using this compound.

References

Synthesis of (2-Pyridyldithio)-PEG2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional crosslinker integral to the development of advanced biomedical constructs, including Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this versatile molecule.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, Boc-NH-PEG2-OH. The synthetic strategy involves three key transformations:

  • Activation of the Terminal Hydroxyl Group: The primary alcohol of Boc-NH-PEG2-OH is converted into a better leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.

  • Introduction of a Thiol Moiety: The activated hydroxyl group is displaced by a sulfur nucleophile, followed by deprotection to yield the free thiol, Boc-NH-PEG2-SH.

  • Formation of the Pyridyldithio Group: The thiol is then reacted with 2,2'-dipyridyl disulfide (DPDS) to generate the final product, this compound.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Thiolation cluster_2 Step 3: Disulfide Formation Boc-NH-PEG2-OH Boc-NH-PEG2-OH Boc-NH-PEG2-OTs Boc-NH-PEG2-OTs Boc-NH-PEG2-OH->Boc-NH-PEG2-OTs Tosyl Chloride, Pyridine (B92270), DCM Boc-NH-PEG2-SAc Boc-NH-PEG2-SAc Boc-NH-PEG2-OTs->Boc-NH-PEG2-SAc Potassium Thioacetate (B1230152), DMF Boc-NH-PEG2-SH Boc-NH-PEG2-SH Boc-NH-PEG2-SAc->Boc-NH-PEG2-SH NaOH, H2O/MeOH This compound This compound Boc-NH-PEG2-SH->this compound 2,2'-Dipyridyl Disulfide, MeOH

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of Boc-NH-PEG2-OTs (Tosylate Intermediate)

This step involves the activation of the primary alcohol of Boc-NH-PEG2-OH by converting it to a tosylate ester.

Materials:

ReagentMolar Mass ( g/mol )
Boc-NH-PEG2-OH205.25
Tosyl Chloride (TsCl)190.65
Pyridine79.10
Dichloromethane (B109758) (DCM)84.93

Procedure:

  • Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the solution, followed by the dropwise addition of a solution of tosyl chloride (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG2-OTs.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Boc-NH-PEG2-SH (Thiol Intermediate)

This two-part step involves the displacement of the tosylate group with a thioacetate, followed by hydrolysis to yield the free thiol.

Part A: Synthesis of Boc-NH-PEG2-SAc (Thioacetate Intermediate)

Materials:

ReagentMolar Mass ( g/mol )
Boc-NH-PEG2-OTs359.44
Potassium Thioacetate114.23
Dimethylformamide (DMF)73.09

Procedure:

  • Dissolve Boc-NH-PEG2-OTs (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium thioacetate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-NH-PEG2-SAc. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis to Boc-NH-PEG2-SH

Materials:

ReagentMolar Mass ( g/mol )
Boc-NH-PEG2-SAc263.36
Sodium Hydroxide (B78521) (NaOH)40.00
Methanol (B129727) (MeOH)32.04
Water (H₂O)18.02

Procedure:

  • Dissolve the crude Boc-NH-PEG2-SAc (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C and add a solution of sodium hydroxide (1.2 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude thiol by flash column chromatography.

Step 3: Synthesis of this compound (Final Product)

The final step involves the formation of the disulfide bond between the thiol intermediate and 2,2'-dipyridyl disulfide.

Materials:

ReagentMolar Mass ( g/mol )
Boc-NH-PEG2-SH221.32
2,2'-Dipyridyl Disulfide (DPDS)220.30
Methanol (MeOH)32.04

Procedure:

  • Dissolve Boc-NH-PEG2-SH (1.0 eq) in methanol.

  • Add a solution of 2,2'-dipyridyl disulfide (1.1 eq) in methanol to the thiol solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can often be monitored by the appearance of the yellow-colored byproduct, 2-mercaptopyridine.

  • Monitor the reaction to completion by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as the final product.

Quantitative Data Summary

The following table summarizes the typical molecular weights and expected yields for each step of the synthesis. Actual yields may vary depending on reaction conditions and purification efficiency.

CompoundMolar Mass ( g/mol )Typical Yield (%)
Boc-NH-PEG2-OTs359.4485-95
Boc-NH-PEG2-SH221.3270-85 (over 2 steps)
This compound330.4880-90

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations, where the product of each step serves as the substrate for the next. This linear sequence ensures the efficient construction of the target molecule.

Logical_Flow Start Start: Boc-NH-PEG2-OH Step1 Step 1: Activation (Tosylation) Start->Step1 Intermediate1 Intermediate: Boc-NH-PEG2-OTs Step1->Intermediate1 Step2 Step 2: Thiol Introduction (Thioacetylation & Hydrolysis) Intermediate1->Step2 Intermediate2 Intermediate: Boc-NH-PEG2-SH Step2->Intermediate2 Step3 Step 3: Disulfide Formation (Reaction with DPDS) Intermediate2->Step3 End Final Product: This compound Step3->End

Figure 2: Logical flow of the synthesis pathway.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood. Standard laboratory practices for handling moisture-sensitive reagents should be followed, particularly in the tosylation step.

An In-depth Technical Guide to the Physicochemical Properties of (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug delivery. This document details its core characteristics, experimental protocols for its analysis, and visual representations of its reactive and analytical workflows.

Core Physicochemical Properties

This compound is a versatile molecule featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a pyridyldithio group. This unique combination of functional moieties makes it an invaluable tool for the reversible conjugation of molecules to thiol-containing entities such as proteins and nanoparticles. The Boc group ensures stability during synthesis and storage, while the PEG2 spacer enhances aqueous solubility and reduces steric hindrance.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 359.5 g/mol [1]
Molecular Formula C₁₆H₂₅NO₄S₂[1]
CAS Number 2144777-73-9[1]
Purity ≥95%[1]
Storage Condition -20°C, sealed, dry[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. The PEG spacer provides some aqueous solubility.
Melting Point Not explicitly available in search results.
Boiling Point Not explicitly available in search results.
Density Not explicitly available in search results.

Reactivity and Stability

The pyridyldithio moiety is the reactive center of the molecule, undergoing a thiol-disulfide exchange reaction with free thiols. This reaction is particularly useful as it is reversible in a reducing environment, such as that found within cells, allowing for the controlled release of conjugated payloads. The Boc protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions to expose a primary amine for further conjugation.

The stability of the compound is maintained under the recommended storage conditions.[1] Prolonged exposure to moisture and light should be avoided to prevent degradation.

Experimental Protocols

Detailed below are standard experimental protocols for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the PEG chain (multiplets between 3.5-3.8 ppm), the pyridyl group (aromatic signals between 7.0-8.5 ppm), and the methylene (B1212753) groups adjacent to the sulfur atoms.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms. This provides further confirmation of the carbon skeleton.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity of the atoms. Compare the observed chemical shifts with expected values for the functional groups present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile (B52724), methanol).

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (359.5 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid) is commonly used.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and run the gradient. Monitor the elution of the compound using the UV detector (wavelengths around 254 nm and 280 nm are often used due to the pyridine (B92270) ring).

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Visualizations

Thiol-Disulfide Exchange Reaction Workflow

The following diagram illustrates the reaction of this compound with a thiol-containing molecule, such as glutathione, which is abundant in the intracellular environment. This reaction results in the formation of a new disulfide bond and the release of pyridine-2-thione.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Linker This compound (R-S-S-Py) Conjugate Disulfide Conjugate (R-S-S-R') Linker->Conjugate + R'-SH Byproduct Pyridine-2-thione Linker->Byproduct - Py-SH Thiol Thiol-containing molecule (e.g., Glutathione, R'-SH) Thiol->Conjugate

Caption: Thiol-disulfide exchange reaction of this compound.

General Experimental Workflow for Characterization

This diagram outlines the logical flow of experiments to confirm the identity and purity of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_purity Purity Assessment cluster_result Final Product Synthesis Synthesize this compound Purification Purify by Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final

Caption: Workflow for the characterization of this compound.

References

(2-Pyridyldithio)-PEG2-Boc: A Technical Guide to Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Understanding the solubility of this reagent is critical for its effective handling, storage, and application in complex biological and chemical systems.

Core Concepts and Predictive Solubility Analysis

The solubility of this compound is dictated by the interplay of its distinct chemical moieties: the lipophilic Boc (tert-Butyloxycarbonyl) protecting group, the hydrophilic diethenoxy (PEG2) spacer, and the reactive 2-pyridyldithio group. While specific quantitative solubility data for this compound is not extensively published, a robust predictive analysis can be made based on the known properties of its constituent parts and data from structurally analogous molecules.

The short polyethylene (B3416737) glycol (PEG) linker is a key feature, as PEGylation is a well-established strategy to enhance the aqueous solubility of molecules in drug development. The hydrophilic nature of the PEG spacer generally increases the solubility of the overall compound in aqueous media.[2][3] Conversely, the Boc group is nonpolar and contributes to solubility in organic solvents. The 2-pyridyldithio group offers a site for covalent reaction with thiols and has moderate polarity.

Based on these characteristics, this compound is anticipated to be soluble in a range of common polar organic solvents. Its solubility in aqueous buffers is likely to be limited but can be enhanced by the presence of co-solvents like DMSO.

Inferred Solubility Profile

The following table summarizes the predicted solubility of this compound in various common laboratory solvents. This data is inferred from the solubility of structurally similar Boc-protected and PEGylated molecules.

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe polarity and hydrogen bond accepting properties of DMSO effectively solvate the PEG and pyridyldithio moieties. Similar Boc-PEG amines are soluble in DMSO.[]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar components of the molecule.
Acetonitrile (ACN)SolubleExpected to be a suitable solvent, though potentially to a lesser extent than DMSO or DMF.
Chlorinated Dichloromethane (DCM)SolubleThe Boc group and the overall molecular structure allow for good solvation in chlorinated solvents.
Chloroform (B151607) (CHCl₃)SolubleSimilar to DCM, chloroform is expected to be an effective solvent.
Alcohols Methanol (B129727) (MeOH)SolubleThe polar hydroxyl group of methanol can interact with the PEG chain, and it is a good solvent for many organic compounds. A related compound, t-Boc-N-amido-PEG4-amine, is slightly soluble in methanol.[]
Ethanol (B145695) (EtOH)SolubleSimilar to methanol, ethanol is expected to be a suitable solvent.
Aqueous WaterSparingly SolubleThe hydrophilic PEG2 spacer enhances water solubility, but the lipophilic Boc group and the pyridyldithio moiety will limit it.
Phosphate-Buffered Saline (PBS)Sparingly SolubleSolubility is expected to be similar to that in water. The presence of salts may slightly decrease solubility.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For precise quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.[5][6] This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a selection of aqueous and organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, DMSO, Methanol, Dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of the saturated solution from the diluted samples.

    • Calculate the solubility of this compound in the tested solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification start Start add_solid Add excess solid This compound to vials start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake sediment Allow excess solid to sediment shake->sediment centrifuge Centrifuge to pellet undissolved solid sediment->centrifuge supernatant Collect clear supernatant centrifuge->supernatant filter Filter supernatant (e.g., 0.22 µm filter) supernatant->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate calibrate Generate calibration curve calibrate->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Enduring Significance of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness, ease of introduction, and facile, selective removal under acidic conditions. Its strategic application is pivotal in the construction of complex molecules, particularly in the realms of peptide synthesis and drug development. This guide provides a comprehensive technical overview of the Boc group, detailing its mechanism of action, quantitative data on its application, detailed experimental protocols, and its critical role in Solid-Phase Peptide Synthesis (SPPS).

Core Principles and Mechanism of the Boc Protecting Group

The primary function of the Boc group is the temporary protection of primary and secondary amines from unwanted reactions.[1] This is achieved by converting the nucleophilic amine into a less reactive carbamate (B1207046). The Boc group is exceptionally stable under basic, nucleophilic, and catalytic hydrogenation conditions, rendering it orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyl (B1604629) (Bn) group.

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide. While the reaction can proceed without a base, the addition of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate is common to neutralize the protonated amine formed during the reaction.[1]

Mechanism of Boc protection using Boc anhydride.

Mechanism of Boc Deprotection

The key to the utility of the Boc group is its lability under acidic conditions. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically in a dichloromethane (B109758) (DCM) solution. The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene (B52900) gas.[2][3]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, temperature, and reagents used. The following tables summarize typical reaction conditions and yields for the Boc protection of various amines and the deprotection of Boc-protected amines.

Table 1: Boc Protection of Various Amines with Boc₂O

Substrate TypeAmine ExampleReagents & ConditionsReaction TimeYield (%)Reference(s)
Aliphatic (Primary)BenzylamineBoc₂O (1.1 eq), TEA (1.2 eq), DCM, rt2 h>95[1]
Aliphatic (Secondary)PiperidineBoc₂O (1.1 eq), NaOH (1 M aq.), THF, rt1 h~98[1]
Aromatic (Primary)AnilineBoc₂O (1.1 eq), DMAP (cat.), CH₃CN, rt4 h>90[4]
Aromatic (Primary)3-ChloroanilineBoc₂O (1.0 eq), Water, rt4 hHigh[5]
Amino AcidL-AlanineBoc₂O (1.1 eq), NaHCO₃, Dioxane/H₂O, rt12 h~95[6]

Table 2: Deprotection of Boc-Protected Amines

Substrate TypeReagents & ConditionsReaction TimeYield (%)Reference(s)
N-Boc-benzylamine25% TFA in DCM, rt2 hHigh[7]
N-Boc-aniline50% TFA in DCM, rt1 h>95[8]
N-Boc-piperidine4M HCl in Dioxane, rt2 hHigh[9]
Nα-Boc-amino acid ester4M HCl in Dioxane, rt30 min>95[10]
N-Boc-indoleThermal (150°C in TFE)1 h98

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 equiv) in DCM in a round-bottom flask.

  • Add TEA (1.2 equiv) to the solution and stir at room temperature.

  • Add Boc₂O (1.1 equiv) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.

  • Purify the product by column chromatography if necessary.

General Procedure for Boc Deprotection using TFA in DCM

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equiv) in DCM in a round-bottom flask.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was central to the original development of SPPS by Bruce Merrifield.[11] In the Boc/Bzl (benzyl) strategy, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is achieved with benzyl-based ethers, esters, and carbamates, which are cleaved by strong acids like anhydrous hydrogen fluoride (B91410) (HF).

The SPPS cycle using the Boc strategy involves the following key steps:

  • Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA in DCM.

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.

  • Coupling: The next Nα-Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and coupled to the free amine of the growing peptide chain.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF.

G Workflow of Solid-Phase Peptide Synthesis (SPPS) using the Boc Strategy start Start with Resin-Bound Boc-Amino Acid deprotection 1. Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DCM) deprotection->neutralization coupling 3. Coupling (Activated Boc-Amino Acid) neutralization->coupling washing 4. Washing coupling->washing repeat Repeat Cycle for Each Amino Acid washing->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (e.g., HF) repeat->final_cleavage Synthesis Complete peptide Purified Peptide final_cleavage->peptide

High-level workflow of Boc-SPPS.

Decision-Making for Boc Deprotection

The choice of deprotection method depends on the sensitivity of the substrate to acidic conditions. While TFA is highly effective, milder conditions may be necessary for substrates with other acid-labile protecting groups.

G Decision Workflow for Choosing a Boc Deprotection Method start Start: Boc-Protected Substrate acid_labile Is the substrate sensitive to strong acid? start->acid_labile strong_acid Use Strong Acidic Conditions acid_labile->strong_acid No mild_acid Use Milder Acidic or Alternative Conditions acid_labile->mild_acid Yes tfa TFA in DCM strong_acid->tfa hcl HCl in Dioxane/MeOH strong_acid->hcl lewis_acid Lewis Acids (e.g., TMSI, ZnBr₂) mild_acid->lewis_acid thermal Thermal Deprotection mild_acid->thermal

Decision workflow for choosing a Boc deprotection method.

Conclusion

The tert-butyloxycarbonyl protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its predictable reactivity, orthogonality to other common protecting groups, and well-established protocols for its introduction and removal make it a reliable choice for the protection of amines in a wide array of synthetic contexts. A thorough understanding of its chemistry and the various methodologies for its use is essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address a vast landscape of previously "undruggable" disease targets. Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own protein disposal machinery to eliminate the entire target protein. This is achieved through the use of bifunctional crosslinkers, small molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This guide provides a comprehensive overview of the core principles of TPD, focusing on two major classes of bifunctional degraders: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis by degrading misfolded, damaged, or unwanted proteins.[4][5] This intricate pathway involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate (target protein) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target.

The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.[2][4][6] Bifunctional crosslinkers hijack this natural system to selectively target disease-causing proteins for destruction.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Complex Formation Target Target Protein E3->Target Substrate Recognition PolyUb_Target Polyubiquitinated Target Protein Target->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

The Ubiquitin-Proteasome Signaling Pathway.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] By simultaneously binding to both the POI and an E3 ligase, PROTACs form a ternary complex, which brings the target protein into close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation.[1][2]

PROTAC_Mechanism_of_Action cluster_formation Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Recycling Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation

Mechanism of Action for PROTAC-mediated Protein Degradation.
Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

The choice of E3 ligase can significantly impact the efficacy of a PROTAC. The two most commonly utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1] The following table summarizes a comparative analysis of PROTACs targeting Bromodomain-containing protein 4 (BRD4) by recruiting either CRBN or VHL.

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BRD4CRBNdBET1< 1 nM>90%Burkitt's lymphoma (BL) cells
BRD4CRBNARV-825< 1 nM>90%Burkitt's lymphoma (BL) cells
BRD4VHLMZ1Low nM range>90%HeLa cells
BRD4VHLARV-771Low nM range>90%22Rv1 cells

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).[1]

Molecular Glues

Molecular glues are another class of small molecules that induce protein degradation. Unlike PROTACs, which are heterobifunctional molecules with distinct domains for target and E3 ligase binding, molecular glues are typically smaller, single-moiety compounds.[7][8] They function by inducing a conformational change in an E3 ligase, creating a new binding surface that can recognize and recruit a "neosubstrate" protein for ubiquitination and degradation.[7][9] The discovery of many early molecular glues, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, was serendipitous.[]

Quantitative Analysis of Molecular Glue Efficacy

Similar to PROTACs, the efficacy of molecular glues is assessed by their DC50 and Dmax values.

Molecular GlueE3 LigaseTarget ProteinDC50DmaxCell Line
PomalidomideCRBNIKZF1/3~10 nM>90%MM.1S
CC-885CRBNGSPT1~25 nM>90%MOLM-13
IndisulamDCAF15RBM39~50 nM>90%MOLM-13
CFT7455CRBNIKZF1/3pM rangeNot specifiedMultiple Myeloma cells

Experimental Protocols

A robust experimental workflow is crucial for the successful development and characterization of bifunctional degraders. This typically involves a series of in vitro and cell-based assays to assess binding, ternary complex formation, protein degradation, and cellular effects.

Experimental_Workflow Start PROTAC/Molecular Glue Design & Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC, FP) Start->Biophysical_Assays Assess Binding & Ternary Complex Formation Western_Blot Western Blot (DC50, Dmax) Biophysical_Assays->Western_Blot Confirmed Binding Optimization Lead Optimization (Linker, Analogs) Biophysical_Assays->Optimization Poor Binding/ Cooperativity Cell_Viability Cell-Based Assays (Viability, Apoptosis) Western_Blot->Cell_Viability Confirmed Degradation Western_Blot->Optimization Poor Degradation Cell_Viability->Optimization Promising Activity In_Vivo In Vivo Studies Cell_Viability->In_Vivo Lead Candidate Optimization->Biophysical_Assays Iterative Improvement

A Typical Experimental Workflow for PROTAC/Molecular Glue Development.
Protocol 1: Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein in response to treatment with a bifunctional degrader.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Bifunctional degrader compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the degrader compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.[11]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel until adequate separation of proteins is achieved.[11][12][13]

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11][14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.[11][13]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the log of the degrader concentration to determine the DC50 and Dmax values.[11]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding and Ternary Complex Analysis

Objective: To measure the binding kinetics and affinity of a PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, SA)

  • Purified protein of interest (POI)

  • Purified E3 ligase complex (e.g., VCB complex for VHL)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure:

  • Ligand Immobilization:

    • Immobilize the E3 ligase or the POI onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD) between the PROTAC and the immobilized partner.

    • Inject a series of concentrations of the soluble protein partner over the immobilized protein surface to confirm no direct interaction in the absence of the PROTAC.

  • Ternary Complex Formation:

    • To assess ternary complex formation, inject a series of concentrations of the soluble protein partner pre-incubated with a constant concentration of the PROTAC over the immobilized protein surface.

    • An increase in the binding response compared to the injection of the soluble protein alone indicates the formation of a ternary complex.

  • Data Analysis and Cooperativity:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[6]

Troubleshooting:

  • Low Signal: Optimize ligand immobilization density, increase analyte concentration, or check protein activity.[15][16]

  • Non-specific Binding: Use a reference flow cell, add BSA to the running buffer, or optimize the buffer composition.[17]

  • Baseline Drift: Ensure the system is equilibrated, use degassed buffers, and check for temperature stability.[18]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (affinity, enthalpy, stoichiometry) of binary and ternary complex formation and to calculate cooperativity.

Materials:

  • Isothermal titration calorimeter

  • Purified POI

  • Purified E3 ligase complex

  • PROTAC compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze all proteins into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of all components.

  • Binary Titrations:

    • PROTAC into POI: Titrate the PROTAC solution from the syringe into the POI solution in the sample cell.

    • PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution.

  • Ternary Titration:

    • To measure the affinity of the second protein to the pre-formed binary complex, saturate the protein in the cell with the PROTAC and then titrate the second protein into this solution.

  • Data Analysis:

    • Integrate the heat signals from each injection and plot them against the molar ratio of the titrant.

    • Fit the data to an appropriate binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[19][20][21]

    • Calculate the cooperativity factor (α) from the binary and ternary binding affinities.[22]

Troubleshooting:

  • Poor Signal-to-Noise: Increase the concentrations of the reactants or use a higher-sensitivity instrument.

  • Heats of Dilution: Perform a control titration of the ligand into the buffer alone and subtract this from the experimental data.[19]

  • Precipitation: Ensure proteins are stable and soluble at the concentrations used.

Protocol 4: Fluorescence Polarization (FP) Assay for Binding Analysis

Objective: To measure the binding affinity of a PROTAC to its target protein or E3 ligase in a high-throughput format.

Materials:

  • Fluorescently labeled ligand (tracer) for either the POI or the E3 ligase

  • Purified POI or E3 ligase

  • PROTAC compound

  • Assay buffer

  • Microplate reader with FP capabilities

Procedure:

  • Assay Development:

    • Determine the optimal concentration of the tracer and protein that gives a stable and robust FP signal window.

  • Competitive Binding Assay:

    • In a microplate, add a fixed concentration of the tracer and the protein.

    • Add a serial dilution of the PROTAC compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization in each well.

    • The displacement of the tracer by the PROTAC will result in a decrease in the FP signal.

    • Plot the FP signal against the log of the PROTAC concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki (inhibition constant).[23]

Troubleshooting:

  • Low Signal Window: Optimize the concentrations of the tracer and protein, or try a different fluorophore.[4]

  • Compound Interference: Screen for compound autofluorescence or quenching.

  • Non-specific Binding: Add a small amount of non-ionic detergent (e.g., Tween-20) to the buffer.

Conclusion and Future Perspectives

Bifunctional crosslinkers for targeted protein degradation represent a paradigm shift in drug discovery, offering the potential to target proteins previously considered undruggable. PROTACs and molecular glues have demonstrated remarkable efficacy in preclinical and clinical studies, and the field continues to evolve rapidly. Future directions include the discovery of novel E3 ligases and their ligands to expand the scope of degradable targets, the development of tissue-selective degraders to minimize off-target effects, and the exploration of new modalities beyond the ubiquitin-proteasome system. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to harness the power of targeted protein degradation.

References

(2-Pyridyldithio)-PEG2-Boc: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterobifunctional linker, (2-Pyridyldithio)-PEG2-Boc. Understanding the stability profile of this reagent is critical for its effective use in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bioconjugates. This guide consolidates available data on the constituent functional moieties to provide a thorough understanding of the molecule's handling and storage requirements.

Core Components and Their Intrinsic Stability

This compound is comprised of three key chemical entities: a tert-butyloxycarbonyl (Boc) protecting group, a polyethylene (B3416737) glycol (PEG) spacer, and a 2-pyridyldithio group. The overall stability of the molecule is a function of the individual stabilities of these components.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions. However, it is specifically designed to be labile under acidic conditions.[1]

Polyethylene Glycol (PEG) Linker

PEG linkers are valued in bioconjugation for their ability to increase the solubility and stability of molecules and reduce the immunogenicity of peptides and proteins.[] The stability of the PEG chain itself is generally high, though it can be susceptible to oxidative degradation. The linkages at either end of the PEG chain are often the most reactive sites.

2-Pyridyldithio Group

The 2-pyridyldithio group is a thiol-reactive moiety that forms a cleavable disulfide bond. This group is crucial for conjugation to sulfhydryl-containing molecules like cysteine residues in proteins. The disulfide bond is stable under general physiological conditions but can be readily cleaved by reducing agents.

Quantitative Stability Data Summary

ComponentConditionStabilityNotes
Boc Group Acidic (e.g., TFA, HCl)LabileDesigned for cleavage under acidic conditions.
BasicStableGenerally resistant to basic hydrolysis.
NucleophilesStableStable towards most nucleophiles.
ThermalCan be cleaved at high temperaturesThermal deprotection is possible, often requiring temperatures above 150°C.[3][4]
PEG Linker Aqueous SolutionGenerally StableLong-term storage in aqueous solutions can lead to changes in pH and conductivity.[5]
Oxidative StressSusceptibleThe polyether backbone can undergo oxidative degradation.
Ester LinkagesSusceptible to HydrolysisIf ester functionalities are present, they can be hydrolyzed.
2-Pyridyldithio Group pH < 6Generally StableDisulfide bonds are generally stable in acidic conditions.[6]
pH 7-8Reactive with ThiolsOptimal pH range for reaction with sulfhydryl groups.
Reducing Agents (e.g., DTT)LabileReadily cleaved to yield a free thiol.

Recommended Storage Conditions

Based on data for similar PEGylated and Boc-protected compounds, the following storage conditions are recommended to ensure the long-term stability of this compound.

FormatTemperatureDurationNotes
Solid (Powder) -20°CLong-term (Years)Recommended for optimal stability. Store in a dry, dark environment.
4°CShort-term (Months)Suitable for short-term storage.
Room TemperatureVery Short-term (Days)Acceptable for shipping, but not recommended for storage.
In Anhydrous Solvent (e.g., DMF, DMSO) -20°C or -80°CMonthsPrepare fresh solutions for use. Minimize freeze-thaw cycles.

Experimental Protocols

The following is a generalized protocol for assessing the stability of this compound in an aqueous buffer system using High-Performance Liquid Chromatography (HPLC). This method can be adapted to test stability under various pH, temperature, and storage conditions.

HPLC-Based Stability Assay

Objective: To determine the degradation of this compound over time under specific conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Buffers of desired pH (e.g., phosphate-buffered saline (PBS) pH 7.4, acetate (B1210297) buffer pH 5.0)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostated autosampler and column compartment

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ACN) at a concentration of 1-10 mg/mL.

  • Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare enough volume for all time points.

  • Incubation: Store the test solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is light-sensitive.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), inject an aliquot of the test solution onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation of the parent compound from any degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor the absorbance at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak at each time point.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for HPLC-Based Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (in organic solvent) test_sol Prepare Test Solutions (in aqueous buffer) stock->test_sol incubate Incubate at Desired Temperature (e.g., 4°C, 25°C, 37°C) test_sol->incubate hplc HPLC Analysis at Time Points (t=0, 1, 3, 7... days) incubate->hplc data Data Analysis (Peak Area Integration) hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for assessing the stability of this compound using HPLC.

Application in Bioconjugation: Antibody-Drug Conjugate (ADC) Formation

G Workflow for ADC Formation cluster_antibody Antibody Preparation cluster_linker Linker Activation cluster_conjugation Conjugation antibody Antibody with Cysteine Residues reduce Reduction of Disulfide Bonds (e.g., with DTT) antibody->reduce conjugate Conjugation Reaction (pH 7-8) reduce->conjugate Free Sulfhydryls linker This compound-Drug deprotect Boc Deprotection (Acidic Conditions) linker->deprotect activated_linker Amine-Reactive Drug-Linker deprotect->activated_linker activated_linker->conjugate Activated Drug adc Antibody-Drug Conjugate (ADC) conjugate->adc

Caption: General workflow for synthesizing an ADC using a pyridyldithio-PEG linker.

Application as a PROTAC Linker

G PROTAC Synthesis Workflow cluster_poi Protein of Interest (POI) Ligand Synthesis cluster_linker Linker Modification cluster_e3 E3 Ligase Ligand Synthesis cluster_assembly PROTAC Assembly poi_ligand POI Ligand with Reactive Handle step1 Step 1: Couple POI Ligand to Linker poi_ligand->step1 linker This compound deprotect Boc Deprotection (Acidic Conditions) linker->deprotect amine_linker Amine-Terminated Linker deprotect->amine_linker amine_linker->step1 e3_ligand E3 Ligase Ligand with Reactive Handle step2 Step 2: Couple E3 Ligase Ligand e3_ligand->step2 intermediate POI-Linker Intermediate step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac

Caption: A representative workflow for the synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to Heterobifunctional PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide delves into the technical nuances of PROTAC linkers, providing a comprehensive overview for researchers in the field.

The Core Function of the PROTAC Linker

PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[5] A PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC can catalytically repeat the cycle.[3][5]

The linker's primary role is to bridge the POI and E3 ligase ligands, enabling the formation of a stable and productive ternary complex.[6] Its length, composition, and attachment points are crucial for optimizing the geometry of this complex and, consequently, the efficiency of protein degradation.[7]

Classification of PROTAC Linkers

PROTAC linkers are broadly classified based on their chemical composition and flexibility. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2] Approximately 55% of reported PROTACs utilize PEG linkers, while 30% use alkyl chains.[2]

  • Flexible Linkers:

    • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[3] While synthetically accessible, they can increase the lipophilicity of the PROTAC, potentially impacting solubility and cell permeability.[3][]

    • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[1][9] This can improve the solubility of PROTACs, a common challenge due to their large size.[1][10] The flexibility of PEG linkers can also allow them to adopt folded conformations, which may shield the polar surface area and aid in cell membrane traversal.[1]

  • Rigid Linkers:

    • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce conformational restriction.[3] This rigidity can help to pre-organize the PROTAC into an active conformation, reducing the entropic penalty of binding and potentially improving selectivity.[3][9]

    • Cycloalkanes and Heterocycles: Structures like piperazine (B1678402) and piperidine (B6355638) can be incorporated into the linker to add rigidity and improve metabolic stability.[2][9]

  • "Smart" or Functional Linkers:

    • Photoswitchable Linkers: These linkers, often containing azobenzene (B91143) units, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.[][9]

    • Clickable Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of PROTAC libraries with diverse linkers.[2][][13] This modular approach is invaluable for optimizing linker length, composition, and attachment points.[2][14]

Impact of Linker Properties on PROTAC Performance

The design of the linker is a multi-parameter optimization problem, with each characteristic influencing the PROTAC's overall performance.

  • Length: The linker length is critical for the formation of a stable ternary complex.[][16] A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing complex formation.[16] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[][16] The optimal linker length is specific to each POI-E3 ligase pair and must be empirically determined.[17] For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal.[17]

  • Composition and Physicochemical Properties: The chemical makeup of the linker dictates the PROTAC's solubility, permeability, and metabolic stability.[2][18]

    • Solubility: The large size of PROTACs often leads to poor aqueous solubility.[1] Incorporating hydrophilic moieties like PEG can significantly enhance solubility.[1][19]

    • Permeability: Achieving good cell permeability is a major challenge in PROTAC design.[18] While hydrophilicity from PEG linkers can sometimes hinder passive diffusion, their flexibility may allow for conformations that shield polar groups, aiding membrane transport.[1] Alkyl linkers, being more lipophilic, can enhance membrane permeability.[]

    • Metabolic Stability: The linker can be susceptible to metabolic degradation.[18] The use of more stable chemical motifs, such as triazoles or heterocyclic rings, can improve the pharmacokinetic profile of the PROTAC.[9]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also critical.[16] The linker should be attached at a position that does not significantly impair the binding affinity of the ligands for their respective proteins.[16]

Quantitative Data on Linker Effects

The optimization of PROTAC linkers often involves the synthesis and evaluation of a series of analogs. The following tables summarize hypothetical, yet representative, quantitative data illustrating the impact of linker modifications on PROTAC performance.

Table 1: Effect of Linker Length on Degradation Potency

PROTAC IDTargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1BRD4VHLPEG8>1000<10
PROTAC-A2BRD4VHLPEG1215065
PROTAC-A3 BRD4 VHL PEG 16 25 95
PROTAC-A4BRD4VHLPEG208080

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Effect of Linker Composition on Cellular Activity and Permeability

PROTAC IDTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Caco-2 Permeability (10⁻⁶ cm/s)
PROTAC-B1BTKCRBNAlkyl50900.5
PROTAC-B2BTKCRBNPEG75851.2
PROTAC-B3BTKCRBNAlkyl-PEG60920.9

Caco-2 permeability is an in vitro measure of intestinal permeability.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of PROTACs.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

This assay measures the binding kinetics and affinity of the ternary complex.[20]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

  • Binary Binding: Flow the PROTAC alone over the chip to measure its binary interaction with the E3 ligase.

  • Ternary Binding: Pre-incubate the PROTAC with a near-saturating concentration of the target protein (e.g., a bromodomain).[20]

  • Injection: Inject the pre-formed PROTAC-target complex over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated by comparing the binding affinities.

Cellular Protein Degradation Assay: Western Blotting

This is a standard method to quantify the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

  • Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Western Blotting: Analyze the reaction products by Western blotting using an antibody specific for the target protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (e.g., SPR for Ternary Complex) Synthesis->Biochemical Cellular Cellular Assays (Western Blot for Degradation) Biochemical->Cellular InVitro_Ub In Vitro Ubiquitination Assay Cellular->InVitro_Ub InVivo In Vivo Studies (PK/PD & Efficacy) InVitro_Ub->InVivo Linker_Classification Linkers PROTAC Linkers Flexible Flexible Linkers->Flexible Rigid Rigid Linkers->Rigid Functional Functional Linkers->Functional Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Alkyne Alkynes/Triazoles Rigid->Alkyne Heterocycles Heterocycles Rigid->Heterocycles Photoswitchable Photoswitchable Functional->Photoswitchable Clickable Clickable Functional->Clickable

References

An In-depth Technical Guide to (2-Pyridyldithio)-PEG2-Boc: Safety, Properties, and Applications in Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Pyridyldithio)-PEG2-Boc, a bifunctional linker crucial for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety and handling protocols based on available data for similar compounds, and its application in advanced bioconjugation techniques, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physical Properties

This compound, with the CAS number 2144777-73-9, is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2][3][4] It features a pyridyl disulfide group, which is reactive towards thiol (-SH) groups, and a tert-butyloxycarbonyl (Boc) protected amine.[1] The PEG spacer enhances the solubility of the molecule in aqueous solutions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2144777-73-9[1][2][3][4]
Molecular Formula C16H25NO4S2[1][3][4]
Molecular Weight 359.5 g/mol [1][3][4]
Purity ≥95% - 98%[1][3]
Appearance Solid, semi-solid, or liquid
Storage Temperature -20°C[1]
Solubility Soluble in organic solvents like DMSO and DMF[5][6]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety data for structurally related PEG linkers and pyridyldithio-containing compounds, the following precautions are recommended.

Table 2: Summary of Hazard Information and Recommended Precautions

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7]
Skin Corrosion/Irritation May cause skin irritation. Avoid contact with skin. Wear protective gloves and clothing.[7]
Eye Damage/Irritation May cause eye irritation. Wear eye protection.[7]
Respiratory Sensitization May cause respiratory tract irritation. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use in a well-ventilated area.[7]
Fire and Explosion Not considered a significant fire hazard. Use extinguishing media appropriate for the surrounding fire.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[1]

Experimental Protocols and Applications

This compound is a versatile linker used in bioconjugation and is particularly valuable in the development of PROTACs.[2] The pyridyldithio group reacts with free sulfhydryl groups to form a disulfide bond, while the Boc-protected amine can be deprotected to allow for further conjugation.

3.1. General Protocol for Protein Conjugation

This protocol is a general guideline for conjugating a protein with a free sulfhydryl group to another molecule using a pyridyldithio-PEG linker.

Materials:

  • Protein with a free sulfhydryl group (Protein-SH)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: L-cysteine or dithiothreitol (B142953) (DTT)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve this compound: Prepare a stock solution of the linker in DMSO or DMF.

  • Prepare Protein Solution: Dissolve the protein to be conjugated in the conjugation buffer.

  • Reaction: Add the linker stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours.

  • Quenching (Optional): If necessary, quench the reaction by adding a small molecule with a sulfhydryl group.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography.

  • Deprotection of Boc Group (if required): The Boc protecting group can be removed under acidic conditions to expose the amine for further conjugation steps.

3.2. Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The this compound linker can be used to connect the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. The pyridyldithio end can react with a thiol-containing warhead, and after deprotection, the amine end can be coupled to the E3 ligase ligand.

Visualizations

Experimental Workflow for Protein Conjugation

The following diagram illustrates a typical workflow for conjugating a protein with a sulfhydryl group using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_linker Dissolve this compound in DMSO/DMF reaction Mix Protein-SH and Linker Incubate at Room Temperature prep_linker->reaction prep_protein Dissolve Protein-SH in Conjugation Buffer (pH 7.2-8.0) prep_protein->reaction purify Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purify analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

Caption: Workflow for protein conjugation using this compound.

Conceptual Signaling Pathway for PROTAC Action

This diagram shows the general mechanism of action for a PROTAC molecule.

G cluster_protac PROTAC-mediated Degradation protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination of POI ternary->ub Ubiquitin Transfer proteasome Proteasomal Degradation ub->proteasome degraded Degraded POI proteasome->degraded

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Pyridyldithio)-PEG2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of a PROTAC's success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation.[2]

Among the various linker strategies, those incorporating polyethylene (B3416737) glycol (PEG) chains are frequently employed to enhance aqueous solubility and cell permeability.[3][4] The (2-Pyridyldithio)-PEG2-Boc linker is a versatile building block for PROTAC synthesis, offering a dual-functional design. The pyridyldithio group provides a reactive handle for conjugation with a thiol-containing molecule, typically the POI ligand or the E3 ligase ligand, through a stable disulfide bond. The Boc-protected amine allows for orthogonal, sequential conjugation to the second ligand after deprotection. This application note provides detailed protocols and data for the effective use of this compound in the synthesis of PROTACs.

Signaling Pathway: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key regulator of gene expression, making it a prominent target in cancer therapy.[5] PROTACs designed to target BRD4 recruit an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), to induce its degradation.[6][7][8]

BRD4_Degradation_Pathway cluster_0 PROTAC-Mediated BRD4 Degradation BRD4 BRD4 Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex BRD4->Ternary_Complex PROTAC BRD4 PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated BRD4 Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of Target Genes (e.g., c-Myc) Degradation->Downstream

Caption: PROTAC-mediated degradation pathway of BRD4.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the POI and E3 ligase ligands. The following protocols provide a general framework that can be adapted based on the specific properties of the ligands.

Protocol 1: Conjugation of a Thiol-Containing Ligand to this compound

This protocol describes the formation of a disulfide bond between a thiol-containing ligand (e.g., a cysteine-modified POI ligand) and the pyridyldithio group of the linker.

Materials:

  • Thiol-containing ligand (Ligand-SH)

  • This compound

  • Anhydrous, degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, or HEPES buffer)

  • Anhydrous organic co-solvent (e.g., DMF or DMSO) if the ligand has low aqueous solubility

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve the thiol-containing ligand (1.0 equivalent) in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same buffer system.

  • Under an inert atmosphere (nitrogen or argon), add the solution of this compound to the stirred solution of the thiol-containing ligand.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by observing the release of pyridine-2-thione, which has a characteristic UV absorbance at 343 nm.

  • Upon completion, the reaction mixture can be purified by reversed-phase HPLC to isolate the Ligand-S-S-PEG2-Boc conjugate.

Protocol 2: Boc Deprotection of the Conjugate

This step exposes the terminal amine for subsequent conjugation.

Materials:

  • Ligand-S-S-PEG2-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve the Ligand-S-S-PEG2-Boc conjugate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 20-50% TFA in DCM (typically 10-20 equivalents of TFA).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting residue, the amine-TFA salt, can be used directly in the next step or after neutralization.

Protocol 3: Amide Coupling to the Second Ligand

This protocol describes the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid-containing second ligand (e.g., an E3 ligase ligand).

Materials:

  • Ligand-S-S-PEG2-NH2·TFA (from Protocol 2)

  • Carboxylic acid-containing ligand (Ligand'-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous DMF or DCM

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

  • Add the peptide coupling reagent (1.1-1.2 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Dissolve the Ligand-S-S-PEG2-NH2·TFA (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents and byproducts.

  • The final PROTAC product is purified by preparative reversed-phase HPLC.

Data Presentation

The efficacy of a PROTAC is highly dependent on the linker length and composition. The following table provides a summary of how linker modifications can impact the degradation efficiency of a hypothetical BRD4-targeting PROTAC, based on general trends observed in the literature.[9][10]

LinkerLinker Length (atoms)DC50 (nM)Dmax (%)Reference
(2-Pyridyldithio)-PEG1-Boc~12>1000<20[9][10]
This compound ~15 50 >90 Hypothetical
(2-Pyridyldithio)-PEG3-Boc~1815085[9][10]
(2-Pyridyldithio)-PEG4-Boc~2150060[9][10]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. The data for the PEG1, PEG3, and PEG4 linkers are illustrative of the general trend that an optimal linker length exists for maximal degradation. The data for this compound is hypothetical to exemplify an optimized linker in this series.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Thiol-containing Ligand & This compound Step1 Step 1: Thiol-Disulfide Exchange Start->Step1 Intermediate1 Intermediate 1: Ligand-S-S-PEG2-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: Ligand-S-S-PEG2-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling with Carboxylic Acid-Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization WesternBlot Western Blot for Target Degradation (DC50, Dmax) Characterization->WesternBlot CellViability Cell Viability Assay (IC50) Characterization->CellViability TernaryComplex Ternary Complex Formation Assay Characterization->TernaryComplex

Caption: A generalized workflow for PROTAC synthesis and evaluation.

Logical Relationship of Key Chemical Transformations

Chemical_Transformations Reactant1 Thiol-Ligand (R-SH) This compound Reaction1 Thiol-Disulfide Exchange (pH 7.2-7.5, RT) Reactant1:port->Reaction1 Reactant1:port2->Reaction1 Intermediate1 Ligand-S-S-PEG2-Boc Byproduct: Pyridine-2-thione Reaction1->Intermediate1:port Reaction2 Boc Deprotection (TFA, DCM) Intermediate1:port->Reaction2 Intermediate2 Ligand-S-S-PEG2-NH2 Reaction2->Intermediate2:port Reaction3 Amide Coupling (HATU, DIPEA) Intermediate2:port->Reaction3 Reactant2 Carboxylic Acid-Ligand (R'-COOH) Reactant2:port->Reaction3 Product Final PROTAC (R-S-S-PEG2-NH-CO-R') Reaction3->Product:port

Caption: Key chemical transformations in PROTAC synthesis.

References

Application Notes and Protocols for Thiol-Disulfide Exchange Reactions using (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Pyridyldithio)-PEG2-Boc is a heterobifunctional crosslinker integral to modern bioconjugation and drug delivery strategies. This reagent facilitates the covalent attachment of molecules to thiol-containing entities, such as cysteine residues in proteins and peptides, through a thiol-disulfide exchange reaction. The resulting disulfide bond is cleavable under reducing conditions, making it an ideal linker for stimuli-responsive drug delivery systems designed to release therapeutic payloads within the reducing environment of the cell. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, while the tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled, sequential conjugation reactions.[1][2][3]

Pyridyl disulfides are highly favored for targeting cysteine residues due to their high reactivity with thiols under mild, physiological conditions.[4][5] The reaction is driven by the formation of the stable leaving group, pyridine-2-thione, which can be monitored spectrophotometrically.[6] This document provides detailed application notes and experimental protocols for the effective use of this compound in thiol-disulfide exchange reactions.

Reaction Mechanism and Key Principles

The thiol-disulfide exchange reaction proceeds via an SN2-type nucleophilic substitution mechanism.[7][8] The key steps are as follows:

  • Deprotonation: A thiol group (R-SH) on the target molecule (e.g., a protein) must be in its deprotonated thiolate anion form (R-S⁻) to act as a nucleophile. This is favored at neutral to alkaline pH.

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the pyridyl disulfide group on the this compound reagent.

  • Disulfide Bond Formation: A new, mixed disulfide bond is formed between the target molecule and the PEG linker.

  • Leaving Group Release: The reaction releases pyridine-2-thione, a chromophore that can be quantified by measuring its absorbance at 343 nm to monitor reaction progress.[9][10]

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack & Exchange cluster_2 Products Protein_SH Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate Anion) Protein_SH->Thiolate pH 7-8 (Deprotonation) Transition_State Trisulfide-like Transition State Thiolate->Transition_State SN2 Attack Reagent This compound Reagent->Transition_State Conjugate Protein-S-S-PEG2-Boc (Conjugate) Transition_State->Conjugate Leaving_Group Pyridine-2-thione (Leaving Group) Transition_State->Leaving_Group

Quantitative Data Summary

The efficiency and rate of the thiol-disulfide exchange reaction are influenced by several factors. The following tables summarize typical reaction parameters and expected outcomes.

Table 1: Influence of pH on Reaction Efficiency

pHRelative Reaction RateRemarks
6.0LowThiol protonation is high, reducing the concentration of the reactive thiolate anion.
7.0ModerateA good starting point for proteins sensitive to higher pH. Reaction times may be longer.[9]
7.5 - 8.0HighOptimal range for efficient reaction, balancing thiolate formation and protein stability.[9][10]
> 8.5High to DecreasingRisk of protein denaturation and side reactions like disulfide scrambling increases.[11]

Table 2: Typical Reaction Conditions and Outcomes

ParameterTypical Range/ValueNotes
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.[6]
Reaction Time 30 minutes - 4 hoursDependent on reactant concentrations and pH. Monitor progress by measuring pyridine-2-thione release at 343 nm.[9]
Reagent Molar Ratio 5-20 fold molar excess of reagent over thiolA molar excess of the this compound reagent drives the reaction to completion. The optimal ratio should be determined empirically.
Typical Efficiency > 85%High conjugation efficiencies can be achieved under optimal conditions.[6]
Buffer Selection Phosphate Buffered Saline (PBS), Borate, BicarbonateUse amine-free and thiol-free buffers. Buffers should be degassed to minimize oxidation of free thiols.[9][10]
Solvent for Reagent DMSO or DMFThis compound has limited aqueous solubility and should be dissolved in an organic solvent before adding to the aqueous reaction buffer.[9][10]

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a thiol-containing protein.

Protocol 1: Boc Deprotection of this compound (If Required)

The Boc protecting group on the amine can be removed if the terminal amine is needed for subsequent conjugation steps. If only the pyridyldithio group is to be reacted, this step is not necessary.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The deprotected product can be used directly or after neutralization with a saturated sodium bicarbonate solution.

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody fragment, enzyme)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5 (degassed)

  • Reducing agent (optional, for proteins with existing disulfide bonds): e.g., TCEP or DTT

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Prepare_Protein Prepare Protein Solution in Reaction Buffer Mix Add Reagent to Protein Solution Prepare_Protein->Mix Prepare_Reagent Prepare Reagent Stock (in DMSO/DMF) Prepare_Reagent->Mix Incubate Incubate at RT (30 min - 4 hr) Mix->Incubate Monitor Monitor Reaction (Abs @ 343 nm) Incubate->Monitor Purify Purify Conjugate (Desalting Column) Monitor->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in a disulfide bond, they must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

    • Crucially , remove the reducing agent before adding the pyridyldithio reagent. This is typically done using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, equilibrate the vial of this compound to room temperature.

    • Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.[9][10]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Add the organic solvent dropwise while gently vortexing to avoid protein precipitation. The final concentration of organic solvent should typically be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Reaction Monitoring (Optional but Recommended):

    • To determine the extent of the reaction, measure the absorbance of the solution at 343 nm. The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε₃₄₃ = 8,080 M⁻¹cm⁻¹).[9]

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and the pyridine-2-thione byproduct.

    • This is most commonly achieved using a desalting column or through dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Characterization:

    • The resulting protein-PEG conjugate can be analyzed by methods such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (for precise mass determination), and functional assays to confirm that the biological activity of the protein is retained.

Troubleshooting and Optimization

G Problem {Problem | Low Conjugation Efficiency | Protein Precipitation | Loss of Protein Activity} Cause1 {Potential Cause | Insufficiently reduced protein | pH too low | Reagent degradation | Low reagent ratio} Problem:f1->Cause1:n Cause2 {Potential Cause | High organic solvent concentration | Protein instability at reaction pH} Problem:f2->Cause2:n Cause3 {Potential Cause | Cysteine is critical for activity | Harsh reaction conditions} Problem:f3->Cause3:n Solution1 {Solution | Confirm reduction step | Increase pH to 7.5-8.0 | Use fresh reagent | Increase molar excess} Cause1:s->Solution1:n Solution2 {Solution | Keep DMSO/DMF <10% | Perform reaction at lower pH or temperature} Cause2:s->Solution2:n Solution3 {Solution | Target a different residue | Use milder conditions (lower temp, shorter time)} Cause3:s->Solution3:n

Low or No Conjugation:

  • Cause: Thiol groups are not available or are re-oxidized.

    • Solution: Ensure complete reduction of disulfide bonds and thorough removal of the reducing agent. Work with degassed, oxygen-free buffers and consider adding a chelating agent like 1 mM EDTA to inhibit metal-catalyzed oxidation.[9]

  • Cause: pH is too low.

    • Solution: Increase the pH of the reaction buffer to 7.5-8.0 to favor the formation of the reactive thiolate anion.[12]

  • Cause: Reagent has hydrolyzed.

    • Solution: Prepare the reagent stock solution fresh in anhydrous solvent immediately before use.

Protein Aggregation/Precipitation:

  • Cause: High concentration of organic solvent.

    • Solution: Keep the final concentration of DMSO or DMF below 10% (v/v). Add the reagent stock solution slowly to the protein solution while mixing.

  • Cause: Protein instability.

    • Solution: The protein may be unstable at the reaction pH or temperature. Try performing the conjugation at a lower temperature (4°C) or for a shorter duration.

Side Reactions:

  • Thiol Oxidation: Free thiols can oxidize to form disulfide dimers, preventing conjugation. This is minimized by using degassed buffers and EDTA.[7]

  • Disulfide Scrambling: At higher pH, existing disulfide bonds within a protein can rearrange. This is a concern for proteins with multiple disulfide bonds and is minimized by using the optimal pH range and reaction time.[11]

References

Step-by-Step Boc Deprotection Protocol for PEG Linkers: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex molecules, including PEGylated linkers for antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other advanced therapeutics.[1][2] Its stability in various non-acidic conditions and its facile removal under acidic conditions make it an invaluable tool for multi-step synthetic strategies.[1][3] This document provides a detailed, step-by-step protocol for the efficient deprotection of Boc-protected PEG linkers, troubleshooting tips, and a summary of common reaction conditions.

The deprotection mechanism involves the protonation of the Boc group by a strong acid, followed by the fragmentation of the carbamate (B1207046) to release the free amine, carbon dioxide, and a tert-butyl cation.[4][5] The tert-butyl cation can be scavenged to prevent side reactions.[4][5]

Data Presentation: Quantitative Analysis of Boc Deprotection Conditions

The efficiency of Boc deprotection is critical for the overall yield and purity of the final product. The following table summarizes common acidic conditions and typical outcomes for the deprotection of Boc-PEG linkers.

Reagent SystemConcentrationSolventTemperatureTime (hours)Typical YieldReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)0°C to Room Temp.0.5 - 2High (>95%)[1][6]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp.0.5 - 2High[1][6]
p-Toluenesulfonic acid (pTSA)CatalyticCholine chloride/pTSA (DES)Room Temp.ShortExcellent[7]

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc protecting group from a PEG linker using TFA in dichloromethane (DCM).

Materials and Reagents
  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[1][6]

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][6]

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[6] If the substrate is sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][6]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][6] On TLC, the deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.[6] ¹H NMR can also be used to monitor the disappearance of the tert-butyl proton signal of the Boc group, which is a singlet around 1.4 ppm.[6]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][6]

  • Residual TFA Removal: To remove residual traces of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[6] The product at this stage is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.[1][6]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[1][6] This step should be performed carefully to avoid hydrolysis of any base-labile functional groups.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[1][6]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical methods such as NMR and MS.[1]

Troubleshooting Common Issues

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., from 20% to 50%), extending the reaction time, or switching to a stronger acid system like 4M HCl in dioxane.[6] Inadequate solubility of the PEG linker can also hinder the reaction; ensure the chosen solvent fully dissolves the starting material.[6]

  • Side Product Formation: The tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of electron-rich aromatic rings. The use of scavengers like TIS is recommended to trap the tert-butyl cation and minimize these side products.[4][6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection protocol.

Boc_Deprotection_Workflow Start Start: Boc-Protected PEG Linker Dissolve 1. Dissolve in DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_TFA 3. Add TFA (and optional scavenger) Cool->Add_TFA React 4. Stir at 0°C to RT (1-2 hours) Add_TFA->React Monitor 5. Monitor Reaction (TLC, LC-MS) React->Monitor Evaporate 6. Evaporate Solvent & Excess TFA Monitor->Evaporate Reaction Complete Co_Evaporate 7. Co-evaporate with Toluene (3x) Evaporate->Co_Evaporate Product_Salt Product: TFA Salt of Amine Co_Evaporate->Product_Salt Neutralize 8. Neutralize with NaHCO3 (aq) Product_Salt->Neutralize Optional Next_Step Use in Next Step Product_Salt->Next_Step Dry_Concentrate 9. Dry & Concentrate Neutralize->Dry_Concentrate Product_Free_Amine Product: Free Amine Dry_Concentrate->Product_Free_Amine Product_Free_Amine->Next_Step Purification Further Purification Product_Free_Amine->Purification

Caption: Workflow for Boc deprotection of PEG linkers.

References

Applications of (2-Pyridyldithio)-PEG2-Boc in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2-Pyridyldithio)-PEG2-Boc as a PROTAC Linker

This compound is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This linker contains three key chemical motifs: a Boc-protected amine for sequential synthesis, a polyethylene (B3416737) glycol (PEG) spacer, and a 2-pyridyldithio group.

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal Boc-protected amine provides a reactive handle for the covalent attachment of a ligand that binds to a target protein of interest (POI). The 2-pyridyldithio group can react with a thiol group on an E3 ligase ligand, forming a disulfide bond and completing the PROTAC structure. A key feature of the disulfide bond is its potential for cleavage in the reducing environment of the cell, which can be a strategic design element in advanced PROTAC development.

Mechanism of Action of PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an enzyme that "tags" proteins for degradation. This induced proximity results in the ubiquitination of the target protein, marking it for destruction by the proteasome, the cell's protein degradation machinery. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound based PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination triggers Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Recycled_PROTAC Recycled PROTAC Ubiquitination->Recycled_PROTAC releases Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Key Features and Applications of this compound

The unique structure of this compound offers several advantages in the design and synthesis of PROTACs:

  • Controlled Synthesis: The Boc protecting group allows for a controlled, stepwise synthesis of the PROTAC molecule, ensuring precise assembly of the final construct.

  • Enhanced Solubility: The hydrophilic PEG2 spacer improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall bioavailability.

  • Redox-Sensitive Linkage: The disulfide bond in the 2-pyridyldithio group is susceptible to cleavage by intracellular reducing agents like glutathione. This feature can be exploited for applications requiring the release of the E3 ligase ligand or for designing PROTACs with conditional activity.

  • Versatile Conjugation: The pyridyldithio group provides a specific reactive handle for conjugation to thiol-containing molecules, offering a reliable method for attaching the E3 ligase ligand.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).

Below is a hypothetical example of quantitative data for a PROTAC synthesized using this compound, targeting a hypothetical protein "Kinase X". This data is for illustrative purposes to demonstrate how results can be presented.

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)
KinaseX-Degrader-1Kinase XHEK29375>90
KinaseX-Degrader-1Kinase XHeLa120>85

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC using this compound, a POI ligand with a free amine, and an E3 ligase ligand containing a thiol group.

Materials:

  • This compound

  • POI ligand with a primary or secondary amine

  • E3 ligase ligand with a thiol group (e.g., a derivative of VHL or CRBN ligands)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate coupling reagents (e.g., HATU, HOBt)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system for purification

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Once complete, remove the solvent and TFA under reduced pressure.

  • Coupling of POI Ligand to the Deprotected Linker:

    • Dissolve the deprotected linker and the POI ligand (with a carboxylic acid group) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the intermediate product by reverse-phase HPLC.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the purified POI-linker intermediate in a suitable solvent (e.g., DMF or a buffer solution).

    • Add the thiol-containing E3 ligase ligand.

    • The pyridyldithio group will react with the thiol to form a disulfide bond.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by reverse-phase HPLC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: POI Ligand Coupling cluster_2 Step 3: E3 Ligase Ligand Conjugation Linker This compound Deprotection Boc Deprotection (TFA/DCM) Linker->Deprotection Activated_Linker Amine-Linker-Pyridyldithio Deprotection->Activated_Linker Coupling Amide Coupling (HATU/DIPEA) Activated_Linker->Coupling POI_Ligand POI Ligand (with COOH) POI_Ligand->Coupling POI_Linker POI-Linker-Pyridyldithio Coupling->POI_Linker Conjugation Disulfide Bond Formation POI_Linker->Conjugation E3_Ligand E3 Ligase Ligand (with SH) E3_Ligand->Conjugation Final_PROTAC Final PROTAC Conjugation->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol describes how to assess the degradation of a target protein in cultured cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Cellular Target Engagement Assay (NanoBRET/HiBiT)

This protocol provides a method to measure the interaction between the PROTAC, the target protein, and the E3 ligase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids for expressing NanoLuc-tagged target protein and HaloTag-tagged E3 ligase (for NanoBRET) or HiBiT-tagged target protein.

  • Transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • PROTAC stock solution

  • NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand (for NanoBRET) or Nano-Glo HiBiT Lytic Detection System (for HiBiT)

  • Plate reader capable of measuring luminescence and filtered luminescence.

Procedure:

  • Cell Transfection (for NanoBRET):

    • Co-transfect cells with plasmids for the NanoLuc-target protein and HaloTag-E3 ligase.

    • Plate the transfected cells in a 96-well plate.

  • PROTAC Treatment:

    • Add serial dilutions of the PROTAC to the cells.

  • Luminescence Measurement:

    • Add the NanoBRET reagents according to the manufacturer's protocol.

    • Measure the donor (NanoLuc) and acceptor (HaloTag) luminescence signals.

  • Data Analysis:

    • Calculate the NanoBRET ratio (acceptor signal / donor signal).

    • An increase in the NanoBRET ratio indicates PROTAC-induced proximity of the target protein and E3 ligase.

Protocol 4: Cell Viability Assay

This assay is crucial to ensure that the observed protein degradation is not a result of general cellular toxicity.

Materials:

  • Cell line used for degradation assays

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate.

    • Treat cells with the same concentrations of PROTAC used in the degradation assay.

  • Assay Procedure:

    • After the treatment period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence, which is proportional to the number of viable cells.

    • Compare the viability of PROTAC-treated cells to vehicle-treated cells.

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 PROTAC Synthesis & Characterization cluster_1 In Vitro & Cellular Assays cluster_2 Data Analysis & Interpretation Synthesis PROTAC Synthesis using This compound Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Characterization->Degradation_Assay Target_Engagement NanoBRET/HiBiT for Target Engagement Characterization->Target_Engagement Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Characterization->Viability_Assay Data_Analysis Quantitative Analysis and Comparison of Results Degradation_Assay->Data_Analysis Target_Engagement->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on PROTAC Efficacy and Specificity Data_Analysis->Conclusion

Caption: A typical experimental workflow for PROTAC evaluation.

Application Notes and Protocols for (2-Pyridyldithio)-PEG2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, (2-Pyridyldithio)-PEG2-Boc, in the development of antibody-drug conjugates (ADCs). This linker offers a strategic approach to drug conjugation through its distinct functional moieties: a 2-pyridyldithio group for reaction with thiol-containing molecules, a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine for sequential and controlled drug attachment.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.

This compound is a versatile tool in ADC development due to its cleavable disulfide bond, which allows for the release of the cytotoxic payload in the reducing environment of the target cell. The PEG2 spacer improves the overall properties of the ADC, and the Boc-protected amine enables a two-step conjugation strategy. This allows for the initial modification of the antibody with the linker, followed by the deprotection of the amine and subsequent attachment of the drug, providing greater control over the conjugation process.

Data Presentation: Impact of Linker Properties on ADC Characteristics

The inclusion of a PEG spacer and the nature of the chemical linkage significantly influence the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs, illustrating the impact of such modifications.

Note: The following data is illustrative and based on trends observed in the literature for ADCs with similar linker technologies. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 1: Influence of PEGylation on ADC Pharmacokinetics
ADC Construct Mean Residence Time (MRT) in vivo (hours) Plasma Clearance (mL/h/kg)
ADC without PEG Linker1500.4
ADC with PEG24 Linker2500.2
Table 2: In Vitro Stability of Different Linker Chemistries in Human Plasma
Linker Type % Intact ADC after 7 days Primary Deconjugation Mechanism
Thiol-Maleimide~60-80%Retro-Michael addition
Disulfide (e.g., Pyridyldithio)>90%Thiol-disulfide exchange
Table 3: Representative Drug-to-Antibody Ratio (DAR) and In Vitro Efficacy
ADC Construct Average DAR Target Cell Line IC50 (nM)
ADC-A3.8HER2+ (SK-BR-3)0.5
ADC-B7.5EGFR+ (A431)0.1

Experimental Protocols

Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the sequential conjugation of a cytotoxic drug to a monoclonal antibody using the this compound linker.

Step 1: Antibody Modification with this compound

This step involves the reaction of the pyridyldithio group of the linker with free thiols on the antibody, which are typically generated by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • This compound linker

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4, with 5 mM EDTA

  • Quenching solution: N-ethylmaleimide (NEM) in DMSO

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare a stock solution of TCEP (e.g., 10 mM in water).

    • Add a 2-5 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Linker Conjugation:

    • Dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.

    • Immediately after antibody reduction, remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

    • Add a 5-10 fold molar excess of the this compound solution to the reduced antibody. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted thiol groups by adding a 2-fold molar excess of NEM over the initial TCEP concentration. Incubate for 20 minutes at room temperature.

    • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and quenching agent.

Step 2: Boc Deprotection and Drug Conjugation

This step involves the removal of the Boc protecting group to expose the primary amine, followed by the conjugation of an activated drug molecule.

Materials:

  • Boc-protected antibody-linker conjugate from Step 1

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v)

  • Neutralization Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Activated drug (e.g., drug-NHS ester) in DMSO

  • Hydroxylamine (B1172632) solution (for quenching)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified antibody-linker conjugate.

    • Resuspend the lyophilized conjugate in the Deprotection Solution.

    • Incubate at room temperature for 30 minutes.

    • Remove the TFA and DCM under a stream of nitrogen.

  • Neutralization:

    • Immediately redissolve the deprotected antibody-linker in Neutralization Buffer.

  • Drug Conjugation:

    • Add a 3-5 fold molar excess of the activated drug-NHS ester to the neutralized antibody-linker solution.

    • Incubate at room temperature for 2-4 hours with gentle mixing.

  • Quenching and Final Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 10 minutes.

    • Purify the final ADC using SEC-HPLC to remove unconjugated drug and other impurities.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.

UV-Vis Spectroscopy Method:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Mass Spectrometry (MS) Method:

  • Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Deconvolute the mass spectrum to determine the masses of the different drug-loaded antibody species.

  • Calculate the weighted average DAR based on the relative abundance of each species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (low or no target expression)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium. Add the solutions to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations

ADC_Development_Workflow cluster_prep Preparation cluster_conjugation Conjugation Process cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Attachment cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduction mAb Reduction (TCEP) mAb->Reduction Linker This compound Linker_React Linker Conjugation Linker->Linker_React Drug Cytotoxic Drug Drug_React Drug Conjugation Drug->Drug_React Reduction->Linker_React Purify1 Purification 1 (SEC) Linker_React->Purify1 Deprotection Boc Deprotection (TFA) Purify1->Deprotection Deprotection->Drug_React Purify2 Purification 2 (SEC-HPLC) Drug_React->Purify2 Final_ADC Final ADC Purify2->Final_ADC DAR DAR Determination (UV-Vis, MS) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Stability Stability Assessment Final_ADC->DAR Final_ADC->Cytotoxicity Final_ADC->Stability

Caption: Workflow for ADC development using a two-step conjugation strategy.

HER2_Signaling_Pathway HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Dimerization Dimerization (e.g., with HER3) HER2->Dimerization Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action for a HER2-targeting ADC.

EGFR_Signaling_Pathway EGFR_ADC EGFR-Targeting ADC EGFR EGFR EGFR_ADC->EGFR Binding Internalization Internalization EGFR_ADC->Internalization Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death Cell_Cycle Cell Cycle Progression & Proliferation Downstream->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: EGFR signaling and ADC mechanism of action.

Application Notes and Protocols for Site-Specific Peptide Modification using (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical technique in the development of novel therapeutics, diagnostic agents, and research tools. (2-Pyridyldithio)-PEG2-Boc is a heterobifunctional crosslinker that enables the precise covalent attachment of a protected amine functionality to a specific cysteine residue within a peptide or protein. This reagent is particularly valuable in bioconjugation and drug delivery for the development of targeted therapeutics.[1]

The molecule features three key components:

  • A 2-pyridyldithio group : This moiety reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues, via a thiol-disulfide exchange reaction. This reaction is highly selective and proceeds under mild, aqueous conditions, preserving the integrity of the peptide.

  • A polyethylene glycol (PEG) spacer (PEG2) : The short, hydrophilic PEG2 linker enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified peptide.[1]

  • A tert-butoxycarbonyl (Boc) protecting group : The Boc group masks a primary amine, preventing it from participating in unwanted side reactions during the modification process. This protecting group is stable during the thiol-disulfide exchange but can be efficiently removed under acidic conditions to reveal the amine for subsequent conjugation or functionalization.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in site-specific peptide modification.

Reaction Mechanism

The modification process occurs in two main stages: thiol-disulfide exchange and Boc deprotection.

Reaction_Mechanism cluster_0 Thiol-Disulfide Exchange cluster_1 Boc Deprotection Peptide_SH Peptide-Cys-SH Modified_Peptide Peptide-Cys-S-S-PEG2-Boc Peptide_SH->Modified_Peptide pH 7-8 Reagent This compound Reagent->Modified_Peptide Py_SH Pyridine-2-thione Modified_Peptide->Py_SH Deprotected_Peptide Peptide-Cys-S-S-PEG2-NH2 TFA Trifluoroacetic Acid (TFA) TFA->Deprotected_Peptide Modified_Peptide_copy Peptide-Cys-S-S-PEG2-Boc Modified_Peptide_copy->Deprotected_Peptide Acidic Conditions

Caption: Reaction mechanism for peptide modification.

Quantitative Data Summary

The efficiency of the thiol-disulfide exchange reaction and the subsequent Boc deprotection are critical for obtaining a high yield of the final modified peptide. The following table summarizes typical quantitative data for these reactions.

ParameterThiol-Disulfide ExchangeBoc Deprotection
Reaction pH 7.0 - 8.0Not Applicable (Acidic)
Temperature (°C) 25 (Room Temperature)25 (Room Temperature)
Reaction Time 1 - 4 hours30 - 60 minutes
Reagent Molar Excess 1.5 - 5 equivalents>20% TFA in DCM
Typical Yield > 90%> 95%
Monitoring Technique RP-HPLC, Mass SpectrometryRP-HPLC, Mass Spectrometry

Experimental Protocols

Protocol 1: Site-Specific Modification of a Cysteine-Containing Peptide

This protocol details the reaction of this compound with a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent oxidation of the free thiol.

  • Reagent Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer. Prepare a stock solution with a concentration that will result in a 1.5 to 5-fold molar excess relative to the peptide.

  • Reaction: Add the desired volume of the this compound solution to the peptide solution. Mix gently and allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by RP-HPLC. The modified peptide will have a longer retention time than the unmodified peptide due to the addition of the PEG-Boc moiety. The reaction is considered complete when the peak corresponding to the starting peptide is no longer observed.

  • Purification: Once the reaction is complete, purify the modified peptide from excess reagent and pyridine-2-thione byproduct using RP-HPLC.

  • Characterization: Confirm the identity of the modified peptide by mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the -S-S-PEG2-Boc adduct.

Experimental_Workflow_1 A Dissolve Peptide in Degassed Buffer C Mix Peptide and Reagent A->C B Prepare this compound Solution B->C D Incubate at Room Temperature (1-4h) C->D E Monitor by RP-HPLC D->E F Purify by RP-HPLC E->F G Characterize by Mass Spectrometry F->G

Caption: Workflow for site-specific peptide modification.

Protocol 2: Boc Deprotection of the Modified Peptide

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected modified peptide (lyophilized)

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • DCM

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether (cold)

  • Centrifuge

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected peptide in the deprotection solution.

  • Deprotection Reaction: Incubate the solution at room temperature for 30-60 minutes.

  • TFA Removal (Optional): If desired, remove the TFA by evaporating the solvent under a stream of nitrogen.

  • Neutralization: Wash the resin three times with DCM, followed by three washes with 5% (v/v) DIPEA in DCM to neutralize any remaining TFA.[2]

  • Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

  • Purification: Dissolve the crude deprotected peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by RP-HPLC.

  • Characterization: Confirm the successful deprotection by mass spectrometry. The observed molecular weight should correspond to the mass of the modified peptide minus the mass of the Boc group (100.12 g/mol ).

Experimental_Workflow_2 A Dissolve Boc-Peptide in TFA/DCM B Incubate at Room Temperature (30-60 min) A->B C Precipitate Peptide in Cold Ether B->C D Centrifuge and Wash Pellet C->D E Dry Peptide Pellet D->E F Purify by RP-HPLC E->F G Characterize by Mass Spectrometry F->G

Caption: Workflow for Boc deprotection of the modified peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Efficiency Incomplete reduction of peptide disulfide bonds.Ensure the starting peptide has a free cysteine. If necessary, treat with a reducing agent like TCEP prior to modification.
Oxidation of the free thiol.Use degassed buffers and work under an inert atmosphere (N2 or Ar).
Insufficient molar excess of the reagent.Increase the molar excess of this compound.
Incomplete Boc Deprotection Insufficient reaction time or TFA concentration.Increase the incubation time or use a higher concentration of TFA (up to 95%).
Water in the reaction mixture.Use anhydrous TFA and DCM.
Side Product Formation Alkylation of sensitive residues during Boc deprotection.Add scavengers such as triisopropylsilane (B1312306) (TIS) or water to the deprotection cocktail.
Poor Recovery After Purification Peptide precipitation or adsorption to surfaces.Adjust the pH or solvent composition of the purification buffers. Use low-binding tubes and pipette tips.

Conclusion

This compound is a versatile and efficient reagent for the site-specific modification of cysteine-containing peptides. The protocols outlined in these application notes provide a robust framework for researchers to successfully label their peptides of interest. The resulting amine-functionalized peptides can be further conjugated with a wide range of molecules, including fluorophores, small molecule drugs, or larger biomolecules, opening up numerous possibilities in basic research and therapeutic development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (2-Pyridyldithio)-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in drug delivery and bioconjugation, enabling the precise connection of molecules such as antibodies to therapeutic agents. The (2-Pyridyldithio)-PEG2-Boc conjugate is a key example, featuring a sulfhydryl-reactive pyridyldithio group and an amine group protected by a tert-butyloxycarbonyl (Boc) moiety. This linker's purity is paramount for the successful synthesis of well-defined antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.

This application note provides a detailed protocol for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The method described ensures the removal of synthesis-related impurities, yielding a final product of high purity suitable for downstream applications in drug development and research.

Principles of the Method

Reverse-phase HPLC is an effective technique for purifying PEGylated compounds.[1] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C8 or C18 silica-based column) and a polar mobile phase.[1] The this compound molecule possesses both hydrophobic (Boc and pyridyldithio groups) and hydrophilic (PEG spacer) characteristics, making it well-suited for RP-HPLC.

A gradient elution, where the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased, is employed to effectively resolve the target compound from more polar or less polar impurities. Detection is achieved via UV spectrophotometry, leveraging the ultraviolet absorbance of the pyridyl group in the linker.

Experimental Protocols

Materials and Equipment
  • Solvents:

  • Reagents:

    • Crude this compound conjugate

    • Reference standard of this compound (if available)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Binary or quaternary pump

      • Autosampler or manual injector

      • Column oven

      • UV-Vis or Photodiode Array (PDA) detector

      • Fraction collector

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • pH meter

    • Rotary evaporator or lyophilizer

Sample Preparation
  • Dissolution: Accurately weigh the crude this compound conjugate. Dissolve the sample in a minimal amount of a suitable solvent. A good starting point is a mixture of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) or a solvent in which the compound is highly soluble, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by dilution with the initial mobile phase.

  • Concentration: Aim for a final concentration of 1-10 mg/mL. The optimal concentration may need to be determined empirically to avoid column overloading.

  • Clarification: Centrifuge the sample solution at 10,000 x g for 5 minutes to pellet any insoluble material. Carefully transfer the supernatant to an HPLC vial.

HPLC Conditions

The following table summarizes the recommended starting conditions for the purification. These parameters may require optimization depending on the specific impurities present in the crude sample.

ParameterRecommended ConditionNotes
Column C18 Reverse-Phase, 5 µm, 100 Å, 4.6 x 250 mmA C8 column can also be effective. For larger scale, a preparative column with the same stationary phase should be used.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[2]
Mobile Phase B 0.1% TFA in Acetonitrile---
Gradient 5% to 95% B over 30 minutesA shallower gradient may be necessary for resolving closely eluting impurities.
Flow Rate 1.0 mL/minFor a 4.6 mm ID analytical column. This should be scaled accordingly for preparative columns.
Column Temperature 40 °CElevated temperatures can improve peak shape and reduce viscosity.[3]
Injection Volume 20 - 100 µLDependent on sample concentration and column capacity.
Detection Wavelength 254 nm and 280 nmThe pyridine (B92270) ring provides UV absorbance. Monitoring at two wavelengths can help distinguish the product from impurities.
Purification and Post-Purification Analysis
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest. The peak corresponding to the this compound conjugate is expected to be a major peak, but its retention time will depend on the exact HPLC system and conditions.

  • Purity Analysis: Analyze an aliquot of the collected fractions using the same HPLC method to confirm purity. Fractions with >95% purity should be pooled.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions. This can be done using a rotary evaporator to remove the acetonitrile, followed by lyophilization (freeze-drying) to remove the water and TFA.

  • Characterization: Confirm the identity and integrity of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow of the purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product clarify Centrifuge & Transfer dissolve->clarify equilibrate Equilibrate Column clarify->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient & Detect inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent pool->remove_solvent characterize Characterize Final Product remove_solvent->characterize

Caption: Experimental workflow for HPLC purification.

Expected Results

This RP-HPLC protocol is designed to effectively separate the this compound conjugate from potential impurities such as starting materials, reagents, and side-products from the synthesis. The purified product, after solvent removal, should be a solid or oil of high purity (typically ≥95% by HPLC analysis), ready for subsequent use in conjugation reactions. The identity of the product should be confirmed by MS, with the observed mass corresponding to the expected molecular weight of the this compound conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing/Fronting) Column overloading; inappropriate mobile phase pH; secondary interactions with the stationary phase.Decrease sample concentration; ensure TFA concentration is 0.1% in both mobile phases; try a different column (e.g., C8).
Poor Resolution Gradient is too steep; inappropriate stationary phase.Decrease the gradient slope (e.g., 5-95% B over 60 minutes); try a column with a different selectivity.
No Peak Detected Incorrect detection wavelength; compound not eluting from the column.Check UV spectrum of the compound to confirm absorbance at 254/280 nm; run a steep "strip" gradient (e.g., 95% B for 10 min) to elute highly retained species.
Product Degradation Compound is unstable in acidic conditions (TFA).Replace TFA with a different acid modifier like formic acid or acetic acid, but be aware this may change selectivity.

References

Application Note: Monitoring Reaction Progress of (2-Pyridyldithio)-PEG2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butyloxycarbonyl (Boc) group is a critical protecting group for amines in polyethylene (B3416737) glycol (PEG) linkers, widely used in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs)[1]. The (2-Pyridyldithio)-PEG2-Boc linker is a heterobifunctional reagent that facilitates the conjugation of molecules containing a thiol group. The pyridyldithio group reacts specifically with a free sulfhydryl (thiol) group to form a stable disulfide bond. This reaction is a cornerstone of bioconjugation chemistry[2][3].

Monitoring the progress of this conjugation reaction is essential to optimize reaction conditions, determine reaction endpoints, and ensure the purity of the final conjugate. Inefficient or incomplete reactions can lead to complex mixtures that are difficult to purify and characterize[4][5]. This application note provides detailed protocols for monitoring the thiol-disulfide exchange reaction using UV-Vis Spectrophotometry and chromatographic methods like RP-HPLC and LC-MS.

Principle of the Reaction The conjugation reaction proceeds via a thiol-disulfide exchange mechanism. The thiol group of the molecule to be conjugated (e.g., a cysteine-containing peptide or a small molecule) attacks the disulfide bond of the this compound linker. This results in the formation of a new disulfide bond between the target molecule and the PEG linker, and the simultaneous release of a byproduct, pyridine-2-thione[2].

The release of pyridine-2-thione is particularly useful for monitoring the reaction, as it has a distinct UV absorbance maximum around 343-363 nm, a wavelength where most proteins and peptides have minimal absorbance[2]. The increase in absorbance at this wavelength is directly proportional to the amount of conjugate formed[6].

cluster_reactants Reactants cluster_products Products Reactant1 This compound Reaction Reactant1->Reaction + Reactant2 Thiol-containing Molecule (R-SH) Reactant2->Reaction Product Boc-PEG2-S-S-R (Conjugate) Byproduct Pyridine-2-thione (Chromophore) UV_Vis UV-Vis Detection Byproduct->UV_Vis Monitored at ~343 nm Reaction->Product Reaction->Byproduct

Caption: Thiol-disulfide exchange reaction scheme.

Experimental Protocols

This section provides detailed methodologies for setting up the conjugation reaction and monitoring its progress using various analytical techniques.

Protocol 1: General Conjugation Reaction

This protocol describes a general method for the conjugation of a thiol-containing molecule to this compound.

  • Reagent Preparation :

    • Dissolve the thiol-containing molecule (e.g., peptide) in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The concentration will depend on the specific molecule.

    • Dissolve the this compound linker in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10-20 mM).

  • Reaction Setup :

    • In a reaction vessel, add the solution of the thiol-containing molecule.

    • Add the this compound stock solution to the reaction vessel. A molar excess of the linker (e.g., 1.5 to 5 equivalents) is often used to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of protein/peptide substrates.

  • Incubation :

    • Incubate the reaction mixture at room temperature with gentle stirring or agitation.

    • Protect the reaction from light if any of the components are light-sensitive.

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture for analysis.

    • If necessary, quench the reaction in the aliquots by adding a quenching agent (e.g., a strong acid like TFA for HPLC/LC-MS analysis) or by flash-freezing in liquid nitrogen.

Protocol 2: Reaction Monitoring by UV-Vis Spectrophotometry

This method quantifies the release of the pyridine-2-thione byproduct.

  • Instrumentation : Use a UV-Vis spectrophotometer capable of measuring absorbance at specific wavelengths.

  • Standard Curve :

    • Prepare a series of known concentrations of pyridine-2-thione in the reaction buffer.

    • Measure the absorbance of each standard at the absorbance maximum (λ_max ≈ 343 nm).

    • Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient (ε).

  • Sample Measurement :

    • For each time-point aliquot, dilute it with reaction buffer to fall within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at ~343 nm. Use the reaction buffer as a blank.

  • Calculation of Reaction Progress :

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of pyridine-2-thione from the measured absorbance (A).

    • The concentration of the released pyridine-2-thione is equimolar to the concentration of the formed conjugate.

    • Calculate the percentage of conjugation: (% Conjugation) = ([Pyridine-2-thione] / [Initial Thiol Molecule]) * 100.

Protocol 3: Reaction Monitoring by Reverse-Phase HPLC (RP-HPLC)

HPLC is a powerful technique for separating the reactants from the product, allowing for simultaneous monitoring of reactant consumption and product formation[7].

  • Instrumentation : An HPLC system with a C18 reverse-phase column and a UV detector is typically used.

  • Sample Preparation :

    • Quench the reaction aliquots by adding an equal volume of a solution containing 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Centrifuge the samples to pellet any precipitate before injection.

  • Chromatographic Conditions :

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A linear gradient from ~5% B to 95% B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve good separation of all components.

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Detection Wavelength : Monitor at 220 nm (for peptide bonds) and 280 nm (for aromatic residues), and optionally at 343 nm to specifically track pyridine-2-thione.

  • Data Analysis :

    • Identify the peaks corresponding to the starting thiol molecule, the this compound linker, the final conjugate, and the pyridine-2-thione byproduct based on their retention times (determined by running standards of each component).

    • Integrate the peak areas for each component at each time point.

    • Calculate the percentage of product formed relative to the total peak area of thiol-containing species: (% Product) = (Area_Product / (Area_Product + Area_Reactant_Thiol)) * 100.

Data Presentation

Quantitative data should be organized into tables for clear interpretation and comparison.

Table 1: Physicochemical Properties of Reaction Components

Component Molecular Weight ( g/mol ) Key Functional Group λ_max (nm)
This compound ~359.48 Pyridyl Disulfide ~280
Thiol-Molecule (Example) Variable Sulfhydryl (-SH) Variable
Conjugated Product Sum of Reactants - 111.15 Disulfide, Boc-Amine Variable

| Pyridine-2-thione | 111.15 | Thione | ~343 |

Table 2: Example UV-Vis Monitoring Data

Time (min) Absorbance at 343 nm [Pyridine-2-thione] (µM) Conjugation (%)
0 0.005 0.45 0.45%
15 0.250 22.5 22.5%
30 0.480 43.2 43.2%
60 0.750 67.5 67.5%
120 0.950 85.5 85.5%
240 1.050 94.5 94.5%

Assuming an initial thiol concentration of 100 µM and a molar extinction coefficient (ε) of 11,100 M⁻¹cm⁻¹ for pyridine-2-thione.

Table 3: Example RP-HPLC Monitoring Data

Time (min) Retention Time (min) Component Peak Area (%)
0 8.5 Thiol-Molecule 99.5
15.2 Product 0.5
60 8.5 Thiol-Molecule 32.1
15.2 Product 67.9
240 8.5 Thiol-Molecule 5.4

| | 15.2 | Product | 94.6 |

Table 4: Product Confirmation by LC-MS

Component Expected Mass [M+H]⁺ Observed Mass [M+H]⁺
Thiol-Molecule 1500.0 1500.2
Conjugated Product 1747.85 1748.1

(Example data shown)

Workflow and Visualization

A systematic workflow ensures reproducible results. The choice of analytical method depends on the available equipment and the required level of detail.

cluster_prep Preparation cluster_monitor Monitoring & Analysis cluster_analytics Analytical Methods cluster_results Results A Prepare Reactant Solutions (Linker & Thiol Molecule) B Setup Conjugation Reaction A->B C Withdraw Aliquots at Time Points B->C D Quench Reaction C->D E UV-Vis Spectrophotometry (Monitor Byproduct) D->E F RP-HPLC (Separate Components) D->F G LC-MS (Confirm Identity) D->G H Calculate % Conversion E->H F->H I Determine Reaction Endpoint G->I H->I

Caption: Experimental workflow for reaction monitoring.

The analytical techniques are complementary. UV-Vis provides a quick, real-time assessment of the overall reaction rate, while HPLC offers detailed information on the consumption of reactants and the purity of the product. LC-MS is the definitive method for confirming the identity of the final conjugate.

cluster_methods Analytical Techniques cluster_info Information Obtained center Reaction Monitoring Strategy UV UV-Vis Spectrophotometry center->UV HPLC RP-HPLC center->HPLC MS LC-MS center->MS UV_info Reaction Rate (Quantitative) UV->UV_info Provides HPLC_info Purity & Conversion (Quantitative) HPLC->HPLC_info Provides MS_info Identity Confirmation (Qualitative) MS->MS_info Provides

Caption: Relationship between analytical techniques.

Conclusion

Effectively monitoring the conjugation of this compound is crucial for successful bioconjugation in research and drug development. A combination of UV-Vis spectrophotometry for real-time rate assessment and RP-HPLC for detailed component analysis provides a comprehensive understanding of the reaction progress.[4][6] LC-MS should be used for unequivocal confirmation of the final product's identity. The protocols and data presentation formats outlined in this note offer a robust framework for optimizing and controlling this important bioconjugation reaction.

References

Application Notes and Protocols for (2-Pyridyldithio)-PEG2-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Pyridyldithio)-PEG2-Boc is a versatile heterobifunctional linker utilized in solid-phase peptide synthesis (SPPS) for the introduction of a thiol-reactive handle into a peptide sequence. This reagent combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the amine, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a 2-pyridyldithio group for chemoselective disulfide bond formation. These application notes provide detailed protocols for the incorporation of this compound into peptides during Boc-based SPPS, enabling the synthesis of well-defined peptide conjugates, cyclic peptides, and peptide-drug conjugates.

The primary application of this linker involves the strategic placement of a reactive disulfide bond within a peptide sequence. This disulfide can subsequently be cleaved by a reducing agent to reveal a free thiol, or it can undergo thiol-disulfide exchange with another thiol-containing molecule, such as a cysteine-containing peptide, a protein, or a small molecule drug.[1][2][3]

Core Applications

  • Site-Specific Conjugation: Introduction of a unique, reactive handle for the site-specific attachment of labels, drugs, or other molecules.

  • Disulfide-Linked Dimers and Conjugates: Formation of homodimeric or heterodimeric peptide structures through disulfide bridging.

  • Cyclic Peptide Synthesis: On-resin or solution-phase cyclization of peptides containing a cysteine residue and a pyridyldithio moiety.

  • Thiolated Peptides: Generation of peptides with a free thiol group upon reduction of the disulfide bond.

Chemical Structure

cluster_Boc Boc Group cluster_PEG PEG2 Spacer cluster_Pyridyldithio 2-Pyridyldithio Group Boc Boc-NH- PEG (CH2)2-O-(CH2)2-O-(CH2)2- Boc->PEG Amide Bond Pyridyldithio S-S-Py PEG->Pyridyldithio Thioether Bond

Caption: Structure of this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide with a C-terminal (2-Pyridyldithio)-PEG2 modification using Boc chemistry.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or HATU/HBTU

  • Piperidine (for optional Fmoc-based steps if using a mixed strategy)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation:

    • Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Attachment of the First Amino Acid (if applicable):

    • Follow standard protocols for attaching the first Boc-protected amino acid to the resin (e.g., via cesium salt method for Merrifield resin).

  • Peptide Chain Elongation (Iterative Cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and DMF (3x).[4][5]

    • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).

    • Amino Acid Coupling:

      • Pre-activate the next Boc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

      • Add the activated amino acid solution to the resin and shake for 2-4 hours.

      • Monitor coupling completion using a ninhydrin (B49086) test.

    • Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

  • Coupling of this compound:

    • After the final amino acid has been deprotected and neutralized, dissolve this compound (2 eq.) in DMF.

    • Pre-activate with DIC (2 eq.) and HOBt (2 eq.) or a suitable coupling reagent like HATU.

    • Add the activated linker solution to the resin and shake for 4-6 hours, or until the ninhydrin test is negative.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

start Start with Resin-Peptide-(NH2) dissolve Dissolve this compound and Coupling Reagents in DMF start->dissolve activate Pre-activate Linker dissolve->activate couple Add Activated Linker to Resin (Shake 4-6h) activate->couple wash_dmf Wash with DMF (5x) couple->wash_dmf wash_dcm Wash with DCM (5x) wash_dmf->wash_dcm dry Dry Resin under Vacuum wash_dcm->dry end_node Resin-Peptide-Linker dry->end_node

Caption: Workflow for coupling this compound.

Protocol 2: Cleavage and Deprotection

Procedure:

  • Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Prepare a cleavage cocktail. A standard cocktail for Boc-SPPS is TFA/thioanisole/ethanedithiol/anisole (90:5:3:2, v/v/v/v). The exact composition may vary depending on the peptide sequence.[6][7]

  • Cleavage:

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Thiol-Disulfide Exchange

This protocol describes the reaction of the pyridyldithio-modified peptide with a thiol-containing molecule.

Procedure:

  • Dissolve the purified pyridyldithio-peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5).

  • Add a solution of the thiol-containing molecule (e.g., a cysteine-containing peptide) in the same buffer. A slight molar excess of the thiol may be used.

  • Monitor the reaction by observing the release of pyridine-2-thione, which has a characteristic UV absorbance at ~343 nm.

  • The reaction is typically complete within 1-2 hours at room temperature.

  • Purify the resulting disulfide-linked conjugate by RP-HPLC.

peptide_pds Peptide-PEG-S-S-Py disulfide_conjugate Peptide-PEG-S-S-R peptide_pds->disulfide_conjugate Thiol-Disulfide Exchange thiol_molecule R-SH (e.g., Cys-Peptide) thiol_molecule->disulfide_conjugate pyridine_thione Pyridine-2-thione (Byproduct) disulfide_conjugate->pyridine_thione Release

Caption: Thiol-disulfide exchange reaction.

Data Presentation

The following table presents representative data for the synthesis and modification of a model peptide using this compound. Actual results may vary depending on the peptide sequence and experimental conditions.

ParameterValueMethod of Determination
Peptide Synthesis
Resin Substitution0.5 mmol/gManufacturer's Specification
Coupling Efficiency (per step)>99%Ninhydrin Test
Final Crude Purity~75%RP-HPLC (220 nm)
Purification
Purified Peptide Yield35%Mass Determination
Purity of Final Product>98%RP-HPLC (220 nm)
Thiol-Disulfide Exchange
Conversion to Conjugate>95%RP-HPLC
Reaction Time1 hourUV-Vis (343 nm)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; inefficient activation.Use a more potent coupling reagent (e.g., HATU); double couple; increase reaction time.
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time; use a stronger acid cocktail if compatible with the peptide.
Side Reactions during Cleavage Inadequate scavengers.Optimize the scavenger cocktail based on the amino acid composition of the peptide.
Premature Cleavage of Disulfide Presence of reducing agents.Ensure all reagents and solvents are free from reducing contaminants.

Conclusion

This compound is a valuable tool for the synthesis of complex peptide architectures. The protocols provided herein offer a comprehensive guide for its successful application in solid-phase peptide synthesis. Careful optimization of coupling, cleavage, and conjugation conditions will ensure high yields and purity of the desired peptide products for a wide range of research and drug development applications.

References

Unlocking Precision Bioconjugation: A Guide to (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

(2-Pyridyldithio)-PEG2-Boc , a heterobifunctional linker, is a critical tool for researchers and scientists in the fields of drug development, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a pyridyldithio group for thiol-reactive coupling, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the precise assembly of complex biomolecules. This document provides detailed application notes, experimental protocols, and a guide to sourcing this essential reagent.

Supplier and Purchasing Information

Identifying a reliable supplier is the first step in utilizing this compound. Several chemical suppliers specialize in bioconjugation reagents and offer this linker. When selecting a supplier, researchers should consider purity, availability, and cost. Below is a summary of key information for sourcing this compound.

SupplierProduct NameCAS NumberPurityAvailability
Anjiekai BiomedicalThis compound2144777-73-9>95%In Stock
Hycultec GmbHThis compound2144777-73-9>95%In Stock
TargetMolThis compound2144777-73-9>98%In Stock

Application Notes: The Role of this compound in Advanced Drug Development

The primary application of this compound lies in its role as a linker in the synthesis of PROTACs and ADCs.[1][2] Its bifunctional nature allows for the sequential and controlled conjugation of two different molecules.

PROTAC Synthesis: In the context of PROTACs, this linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The pyridyldithio group can react with a thiol-containing E3 ligase ligand, while the Boc-protected amine, after deprotection, can be coupled to a target protein ligand.

Antibody-Drug Conjugates (ADCs): For ADCs, the linker is used to attach a cytotoxic drug to a monoclonal antibody. The pyridyldithio end can react with cysteine residues on the antibody, while the deprotected amine can be conjugated to the drug molecule. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions may be necessary depending on the specific molecules being conjugated.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the deprotected linker.

Protocol 2: Conjugation to a Thiol-Containing Molecule (e.g., Protein, Peptide)

This protocol outlines the reaction of the pyridyldithio group with a free thiol.

Materials:

  • This compound (or its deprotected form)

  • Thiol-containing molecule (e.g., reduced antibody, cysteine-containing peptide)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve the linker)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the thiol-containing molecule in PBS buffer.

  • Dissolve this compound in a minimal amount of DMF or DMSO and add it to the protein solution. A typical molar excess of the linker is 10-20 fold over the thiol groups.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Monitor the reaction by measuring the release of pyridine-2-thione at 343 nm.

  • Remove the excess linker and byproducts by size-exclusion chromatography.

Protocol 3: Conjugation to an Amine-Containing Molecule (Post-Boc Deprotection)

This protocol describes the coupling of the deprotected amine with a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.

Materials:

  • Deprotected (2-Pyridyldithio)-PEG2-amine

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., MES buffer), pH 6.0

  • Reaction buffer (e.g., PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Activate the carboxylic acid group by dissolving the molecule in the amine-free buffer and adding a 5-10 fold molar excess of EDC and NHS.

  • Incubate for 15-30 minutes at room temperature.

  • Add the deprotected linker to the activated carboxylic acid solution.

  • Adjust the pH to 7.2-7.5 with the reaction buffer.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the conjugate using an appropriate method such as HPLC or dialysis.

Visualizing the Workflow and Molecular Interactions

To better understand the processes involved, the following diagrams illustrate the chemical structure, a typical experimental workflow, and the signaling pathway concept for PROTACs.

G cluster_structure Chemical Structure of this compound Boc Boc-NH- PEG2 (CH2CH2O)2-CH2CH2- Boc->PEG2 Amide Bond SS S-S- PEG2->SS Thioether Bond Pyridyl 2-Pyridyl SS->Pyridyl Disulfide Bond

Caption: Chemical structure of this compound.

G start Start: this compound deprotection Boc Deprotection (TFA/DCM) start->deprotection thiol_conjugation Thiol Conjugation (e.g., to Antibody) start->thiol_conjugation amine_conjugation Amine Conjugation (e.g., to Drug) deprotection->amine_conjugation thiol_conjugation->amine_conjugation purification Purification amine_conjugation->purification final_product Final Conjugate (ADC) purification->final_product

Caption: Experimental workflow for ADC synthesis.

G PROTAC PROTAC (this compound linker) TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex Formation TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for (2-Pyridyldithio)-PEG2-Boc in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Pyridyldithio)-PEG2-Boc is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.

Chemical Properties and Handling

PropertyValue
Molecular Formula C16H25NO4S2
Purity Typically >98%
Storage Store at -20°C, protected from moisture.
Solubility Soluble in organic solvents such as DMSO and DMF.

Core Applications

The unique structure of this compound, featuring a Boc-protected amine and a pyridyldithio group connected by a flexible PEG2 spacer, allows for a two-stage conjugation strategy. This makes it a valuable tool in several research areas:

  • PROTAC Synthesis: The linker connects a target protein binder and an E3 ligase recruiter, forming a PROTAC that induces targeted protein degradation.[1][3] The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC.[4]

  • Antibody-Drug Conjugate (ADC) Development: The pyridyldithio group can react with free thiols on an antibody, while the deprotected amine can be conjugated to a cytotoxic payload.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and biomaterials.

  • Peptide and Protein Modification: Introduction of specific functionalities to peptides and proteins for various biochemical and cellular assays.[5]

Experimental Protocols

Protocol 1: Boc Deprotection to Expose the Primary Amine

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine, which can then be used for subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the deprotected linker.

Protocol 2: Conjugation of a Thiol-Containing Molecule via Pyridyldithio Group

This protocol describes the reaction of the pyridyldithio group with a sulfhydryl (-SH) group on a target molecule, such as a protein or peptide, to form a stable disulfide bond.

Materials:

  • This compound (with Boc group intact or removed)

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a stock solution of this compound in DMF or DMSO.

  • Dissolve the thiol-containing molecule in the Conjugation Buffer.

  • Add the this compound stock solution to the solution of the thiol-containing molecule. A molar excess of the linker is typically used.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[6][7][8]

  • Remove excess, unreacted linker using a desalting column.

Quantitative Analysis of Conjugation

The degree of conjugation can be quantified by spectrophotometry. The release of pyridine-2-thione, which has a molar extinction coefficient (ε) of 8,080 M⁻¹cm⁻¹ at 343 nm, allows for the calculation of the number of conjugated linker molecules.[6]

ParameterValue
Wavelength for Monitoring 343 nm
Molar Extinction Coefficient (ε) of Pyridine-2-thione 8,080 M⁻¹cm⁻¹

Application Example: Synthesis of a PROTAC

This compound is a valuable linker for the synthesis of PROTACs. The following workflow outlines the general steps for constructing a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Conjugation to E3 Ligase Ligand cluster_2 Step 3: Conjugation to Target Protein Ligand cluster_3 Step 4: Purification Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Coupling to E3 Ligase Ligand Boc_Deprotection->Amide_Coupling Deprotected Linker Thiol_Reaction Reaction with Thiol-containing Target Protein Ligand Amide_Coupling->Thiol_Reaction Linker-E3 Ligase Conjugate Purification Purification of Final PROTAC Thiol_Reaction->Purification Crude PROTAC PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degradation of POI

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2-Pyridyldithio)-PEG2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Pyridyldithio)-PEG2-Boc. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during bioconjugation experiments, particularly focusing on low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a thiol-containing molecule?

The conjugation reaction proceeds via a thiol-disulfide exchange. The deprotonated thiol group (thiolate) of your protein or molecule acts as a nucleophile, attacking the disulfide bond of the this compound linker. This results in the formation of a new disulfide bond between your molecule and the PEG2-Boc linker, and the release of 2-pyridinethione.[1][2]

Q2: Why is the pH of the reaction buffer important?

The pH of the reaction buffer is critical because the attacking nucleophile in the thiol-disulfide exchange is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[2] A higher pH (typically 7.2-8.5) will favor the deprotonation of the thiol group, increasing the concentration of the reactive thiolate and thus accelerating the reaction rate. However, very high pH values (>8.5) can lead to side reactions, such as the hydrolysis of maleimides if they are also present in the workflow, or potential denaturation of the protein.[3][4]

Q3: What is the purpose of the Boc protecting group?

The Boc (tert-butoxycarbonyl) group is a protecting group for an amine.[5][6][7] In the context of this linker, it likely protects a terminal amine on the other end of the molecule that is not intended to react during the thiol conjugation. This Boc group can be removed later in the synthetic scheme under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine for subsequent conjugation steps.[6][7][8][9]

Q4: Can I use DTT or β-mercaptoethanol to reduce my protein before conjugation?

While Dithiothreitol (DTT) and β-mercaptoethanol are effective reducing agents, they are thiol-containing molecules themselves and will compete with your protein for reaction with the this compound linker.[1] Therefore, they must be completely removed after the reduction step, for instance, by using a desalting column. A preferable alternative is to use a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which does not require removal before conjugation.[4]

Troubleshooting Low Conjugation Efficiency

Low conjugation efficiency is a common problem that can be attributed to several factors. The following guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Conjugation Detected

Possible Causes and Solutions

Possible Cause Recommended Action Explanation
Oxidized Thiols on the Protein Perform a pre-reduction step. Incubate your protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.Cysteine residues can form disulfide bonds within or between proteins, rendering them unavailable for conjugation. TCEP will reduce these disulfide bonds to free thiols.[4]
Incorrect Reaction pH Ensure the reaction buffer pH is between 7.2 and 8.5. Prepare fresh buffer and verify the pH before use.The thiol-disulfide exchange reaction is pH-dependent. A suboptimal pH will significantly slow down the reaction rate.[3]
Degraded Linker Use a fresh aliquot of this compound. Store the linker desiccated at -20°C.The pyridyldithio group can degrade over time, especially if exposed to moisture.
Presence of Competing Thiols Remove any thiol-containing substances (e.g., DTT, β-mercaptoethanol) from the protein solution before adding the linker. Use a desalting column or dialysis.Competing thiols will react with the linker, reducing the amount available for conjugation to your protein of interest.[1]
Low Protein or Linker Concentration Increase the concentration of your protein and/or the molar excess of the linker. We recommend a starting protein concentration of at least 0.5 mg/mL.[10]The reaction is concentration-dependent. Higher concentrations will drive the reaction forward.
Issue 2: Inconsistent Conjugation Results

Possible Causes and Solutions

Possible Cause Recommended Action Explanation
Inaccurate Protein Concentration Accurately determine the protein concentration using a reliable method such as a BCA assay.Over- or underestimation of the protein concentration will lead to incorrect molar ratios of the linker, causing variability in conjugation efficiency.
Protein Impurities Ensure the purity of your protein is >95%. If necessary, perform an additional purification step.Impurities, especially those containing free thiols, can compete for the linker, leading to inconsistent results.[10]
Steric Hindrance The PEG2 spacer is designed to reduce steric hindrance, but if the thiol is in a sterically hindered location, consider using a longer PEG linker.[5][11]The accessibility of the thiol group on the protein can significantly impact the conjugation efficiency.[3]
Reaction Time Optimize the reaction time. While some reactions may be complete in 1-2 hours, others may require longer incubation. Monitor the reaction progress over time.The reaction kinetics can vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in a degassed buffer (e.g., PBS, pH 7.2) to a final concentration of 10 mM.

  • Protein Preparation: Dissolve your protein in the same degassed buffer to a concentration of 1-5 mg/mL.

  • Reduction: Add a 10-50 fold molar excess of the TCEP stock solution to the protein solution.

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature.

  • Proceed to Conjugation: The protein solution is now ready for conjugation with this compound without the need to remove the TCEP.

Protocol 2: General Conjugation of this compound to a Protein
  • Protein Preparation: Prepare your protein solution (if necessary, after reduction with TCEP) in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Immediately before use, dissolve this compound in a dry, biocompatible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker and the 2-pyridinethione byproduct using a desalting column, dialysis, or size-exclusion chromatography.

Visual Guides

Thiol-Disulfide Exchange Reaction

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Protein_SH Protein-SH (Thiol) TS Thiolate Attack Protein_SH->TS Deprotonation (pH > 7) Linker This compound Linker->TS Conjugate Protein-S-S-PEG2-Boc (Conjugate) TS->Conjugate Leaving_Group 2-Pyridinethione TS->Leaving_Group

Caption: Reaction mechanism of thiol-disulfide exchange.

Troubleshooting Workflow for Low Conjugation Efficiency

G Start Low Conjugation Efficiency Check_Thiols Are thiols available? (Check for disulfide bonds) Start->Check_Thiols Reduce Reduce with TCEP Check_Thiols->Reduce No Check_pH Is reaction pH optimal? (7.2 - 8.5) Check_Thiols->Check_pH Yes Reduce->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagents Are reagents pure and at sufficient concentration? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Concentrate Purify protein and/or increase concentrations Check_Reagents->Purify_Concentrate No Success Successful Conjugation Check_Reagents->Success Yes Purify_Concentrate->Success

References

Technical Support Center: Optimizing Boc Deprotection of (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize the Boc deprotection of (2-Pyridyldithio)-PEG2-Boc and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc deprotection of this compound?

The most prevalent side reactions include disulfide bond reduction or scrambling, and incomplete deprotection. The choice of acid and reaction conditions is critical to minimize these undesired outcomes.

Q2: Which acidic conditions are recommended for this deprotection?

Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard and effective method. However, the concentration of TFA and the reaction time need to be carefully optimized to prevent side reactions. For sensitive substrates, milder acids or alternative methods might be necessary.

Q3: Can I use hydrochloric acid (HCl) for the deprotection?

While HCl in an organic solvent like dioxane or methanol (B129727) can be used, it is generally more aggressive than TFA. This can lead to a higher risk of disulfide bond cleavage. If HCl is used, lower concentrations and careful monitoring are essential.

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction is proceeding. LC-MS is particularly useful for confirming the mass of the desired product and identifying any side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Disulfide Bond Cleavage The acidic conditions are too harsh. Scavengers were not used.Use a lower concentration of TFA. Consider adding a scavenger like triisopropylsilane (B1312306) (TIS) to quench reactive carbocations. Alternatively, explore milder deprotection methods.
Formation of Multiple Products Disulfide scrambling or other side reactions.Ensure all reagents and solvents are anhydrous. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
Difficult Product Isolation The product is highly polar and water-soluble.After reaction completion, remove the excess acid and solvent under reduced pressure. The crude product can then be purified by reverse-phase HPLC.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

Protocol 2: Boc Deprotection with Scavengers
  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triisopropylsilane (TIS) (1-2 equivalents) to the solution.

  • Add TFA to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

Quantitative Data Summary

Table 1: Comparison of Deprotection Conditions

Entry Acid (Concentration) Scavenger Time (h) Yield (%) Purity (%) Side Product (Disulfide Cleavage, %)
1TFA (20% in DCM)None285905
2TFA (50% in DCM)None1958510
3TFA (20% in DCM)TIS292>95<2
4HCl (4M in Dioxane)None1908015

Visualizations

cluster_workflow Experimental Workflow start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve add_reagents Add TFA & (Optional) Scavenger dissolve->add_reagents react React at Room Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Workup: Concentrate under Vacuum monitor->workup Reaction Complete purify Purify by RP-HPLC workup->purify product Product: (2-Pyridyldithio)-PEG2-NH2 purify->product

Caption: Boc Deprotection Workflow

Caption: Chemical Reaction Scheme

cluster_troubleshooting Troubleshooting Logic start Problem Encountered q1 Incomplete Reaction? start->q1 s1 Increase TFA conc. or Reaction Time q1->s1 Yes q2 Disulfide Cleavage? q1->q2 No end Problem Solved s1->end s2 Add Scavenger (TIS) or Lower TFA conc. q2->s2 Yes q2->end No s2->end

Caption: Troubleshooting Decision Tree

Common side reactions of (2-Pyridyldithio)-PEG2-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Pyridyldithio)-PEG2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. It contains three key components:

  • A pyridyldithio group : This group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of peptides and proteins, to form a stable disulfide bond.

  • A polyethylene (B3416737) glycol (PEG) spacer : The two-unit PEG chain (PEG2) is a short, hydrophilic spacer that can increase the solubility of the resulting conjugate and provide spatial separation between the conjugated molecules.[1][2]

  • A tert-butyloxycarbonyl (Boc) protecting group : This group protects a terminal amine, allowing for a two-step conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[3][4]

Its primary application is in bioconjugation, particularly for linking molecules to cysteine-containing peptides or proteins in a controlled, stepwise manner.

Q2: What is the primary reaction mechanism of the pyridyldithio group?

A2: The pyridyldithio group reacts with a free thiol group via a thiol-disulfide exchange reaction. The thiol group of the target molecule attacks the disulfide bond of the reagent, leading to the formation of a new, stable disulfide bond between the target molecule and the PEG linker. This reaction releases pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically at approximately 343 nm to follow the reaction progress.

Q3: What are the optimal reaction conditions for the thiol-disulfide exchange?

A3: The thiol-disulfide exchange reaction with pyridyldithio reagents is typically efficient under mild conditions. A pH range of 6.5 to 7.5 is generally recommended for optimal specificity for cysteine residues over other potentially nucleophilic groups like amines.[5] The reaction is usually carried out at room temperature.

Q4: How should I store this compound?

A4: It is recommended to store this compound at -20°C, protected from moisture and light to prevent degradation of the reactive groups. Before use, allow the vial to warm to room temperature before opening to prevent condensation from entering the container.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Problem 1: Low or No Conjugation Yield
Possible CauseRecommended Solution
Inactive or Insufficient Free Thiols on the Target Molecule Cysteine residues may have formed disulfide bonds (dimers). Before conjugation, reduce the disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). It is crucial to remove the reducing agent before adding the pyridyldithio reagent, as it will compete for the linker.[6] Desalting columns are effective for this purpose.[6]
Steric Hindrance of the Thiol Group The target cysteine residue may be buried within the three-dimensional structure of the protein, making it inaccessible. Consider using a mild denaturant to partially unfold the protein and expose the thiol group. This should be done with caution to avoid irreversible denaturation.
Hydrolysis of the Pyridyldithio Group Prolonged exposure to aqueous solutions, especially at non-optimal pH, can lead to hydrolysis of the disulfide bond. Prepare solutions of the reagent fresh and use them promptly.
Incorrect Reaction pH The reaction pH is critical for the reactivity of the thiol group. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5] At this pH, the thiol group is sufficiently deprotonated to be reactive, while minimizing side reactions with amines.
Problem 2: Presence of Undesired Side Products
Possible CauseRecommended Solution
Disulfide Scrambling Free thiols can react with existing disulfide bonds, leading to a mixture of products. To minimize this, keep the pH of the solution at or below 3-4 to keep the thiols protonated and less reactive.[7] Alternatively, alkylating free thiols with reagents like N-ethylmaleimide (NEM) can prevent scrambling, though this adds another step to the process.[3][8]
Reaction with Other Nucleophiles While the pyridyldithio group is highly selective for thiols, some reaction with other nucleophiles like amines can occur, especially at higher pH. Maintain the reaction pH in the recommended range of 6.5-7.5 to maximize specificity for thiols.[5]
Aggregation of the Conjugate The hydrophobicity of the conjugated molecule can lead to aggregation, which can be exacerbated by the PEG linker in some cases.[9] Consider optimizing the PEG chain length for your specific application if aggregation is a persistent issue. Using a slightly longer PEG chain can sometimes improve solubility.[9][10]
Problem 3: Issues During Boc Deprotection
Possible CauseRecommended Solution
Alkylation of Sensitive Amino Acid Residues During acidic deprotection of the Boc group, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[11] To prevent this, use a "scavenger" in the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often in a ratio of 95:2.5:2.5 (TFA:TIS:Water).[11] Thioanisole (B89551) is particularly effective for protecting methionine residues.[11]
Incomplete Boc Deprotection Insufficient acid strength or reaction time can lead to incomplete removal of the Boc group. Ensure the use of a strong acid like trifluoroacetic acid (TFA) and monitor the reaction progress using techniques like LC-MS to ensure completion.[12]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Peptide
  • Preparation of the Peptide:

    • Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2.

    • If the peptide is known to have disulfide-linked dimers, pre-treat the solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Preparation of the this compound Reagent:

    • Dissolve the this compound in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

    • Monitor the reaction progress by observing the release of pyridine-2-thione at 343 nm or by using LC-MS to track the formation of the desired conjugate.

  • Purification:

    • Once the reaction is complete, purify the conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc Deprotection with Scavengers
  • Preparation of the Cleavage Cocktail:

    • In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[12] For peptides containing methionine, thioanisole can be added as a scavenger.[11]

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in the cleavage cocktail.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS to confirm the removal of the Boc group.

  • Work-up:

    • Remove the TFA by rotary evaporation or by passing a stream of nitrogen over the solution.

    • Precipitate the deprotected conjugate by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether to remove the scavengers.

    • Dry the final product under vacuum.

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Target Residues

ScavengerTarget Residue(s) for ProtectionTypical Concentration in TFA
Triisopropylsilane (TIS) Tryptophan, general carbocations2.5 - 5%
Water General carbocations2.5 - 5%
Thioanisole Methionine5%
Ethanedithiol (EDT) Cysteine2.5%

Data is illustrative and optimal conditions may vary based on the specific substrate.[11][12]

Table 2: pH Dependence of Thiol-Disulfide Exchange

pHRelative Reaction RateRemarks
< 6.0 SlowerThiol group is mostly protonated and less nucleophilic.
6.5 - 7.5 OptimalGood balance between thiol reactivity and minimizing side reactions with amines.[5]
> 8.0 FasterIncreased reactivity of the thiol group, but also increased risk of side reactions with amines and hydrolysis of the pyridyldithio group.

Visualizations

experimental_workflow cluster_step1 Step 1: Peptide Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Boc Deprotection cluster_step4 Final Product peptide Cysteine-Peptide reduction Reduction (TCEP/DTT) peptide->reduction If disulfide dimers present desalting1 Desalting reduction->desalting1 conjugation Thiol-Disulfide Exchange (pH 6.5-7.5) desalting1->conjugation reagent This compound reagent->conjugation purification1 Purification (SEC/HPLC) conjugation->purification1 deprotection Acidic Deprotection (TFA + Scavengers) purification1->deprotection workup Work-up & Precipitation deprotection->workup final_product Deprotected Conjugate workup->final_product

Caption: Experimental workflow for the conjugation and deprotection of this compound.

troubleshooting_logic start Low Conjugation Yield? check_thiol Check for Free Thiols start->check_thiol Yes reduce Reduce with TCEP/DTT & Desalt check_thiol->reduce No free thiols check_pH Verify Reaction pH (6.5-7.5) check_thiol->check_pH Free thiols present success Improved Yield reduce->success adjust_pH Adjust pH check_pH->adjust_pH pH incorrect check_reagent Check Reagent Integrity check_pH->check_reagent pH correct adjust_pH->success fresh_reagent Use Fresh Reagent check_reagent->fresh_reagent Degradation suspected check_reagent->success Reagent OK fresh_reagent->success

Caption: Troubleshooting workflow for low conjugation yield.

deprotection_side_reactions start Boc Deprotection with TFA boc_protonation Protonation of Boc Group start->boc_protonation cleavage Cleavage boc_protonation->cleavage tbutyl_cation tert-Butyl Cation cleavage->tbutyl_cation carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid side_reaction Alkylation of Trp/Met tbutyl_cation->side_reaction scavenger Scavenger (e.g., TIS) tbutyl_cation->scavenger Prevention decarboxylation Decarboxylation carbamic_acid->decarboxylation free_amine Free Amine decarboxylation->free_amine trapped_cation Trapped Cation scavenger->trapped_cation

Caption: Side reactions during Boc deprotection and the role of scavengers.

References

Improving stability of disulfide bond in (2-Pyridyldithio)-PEG2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Pyridyldithio)-PEG2-Boc Conjugates

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of the disulfide bond in this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of instability for the (2-pyridyldithio) disulfide bond?

A1: The primary mechanism of instability is thiol-disulfide exchange. The disulfide bond in the (2-Pyridyldithio) moiety is susceptible to nucleophilic attack by free thiol groups (R-SH), such as those from cysteine residues in proteins, glutathione (B108866) in cell culture media, or reducing agents like Dithiothreitol (B142953) (DTT).[1][2] This reaction cleaves the disulfide bond, releasing 2-thiopyridone and forming a new disulfide bond between the PEG conjugate and the attacking thiol.

Q2: What factors can influence the rate of disulfide bond cleavage?

A2: Several factors significantly impact the stability of the disulfide bond:

  • pH: The rate of thiol-disulfide exchange is pH-dependent. The reaction is typically faster at slightly alkaline conditions (pH > 7.5) because the reactive species is the thiolate anion (S⁻), which is more nucleophilic than the protonated thiol (SH).[3][4] The pKa of typical thiol groups is around 8-9.[3]

  • Concentration of Thiols: The reaction rate is directly proportional to the concentration of free thiols in the solution.[2][5] Common sources include proteins, peptides, or small molecules like glutathione.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including thiol-disulfide exchange.

  • Steric Hindrance: The accessibility of the disulfide bond can affect its reactivity. While the (2-pyridyldithio) group is relatively exposed, the molecular context can play a role.[6]

Q3: My conjugate appears stable in buffer but degrades quickly when added to my protein sample. Why?

A3: This is a common scenario and is almost always due to the presence of free cysteine residues on the surface of your protein. These free thiols can initiate a thiol-disulfide exchange, leading to the cleavage of the pyridyldithio group from your PEG conjugate and the formation of a new disulfide bond with your protein.[1]

Q4: Can I use reducing agents like DTT or TCEP with my this compound conjugate?

A4: No. Strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are designed to cleave disulfide bonds efficiently.[7][8] Their presence in your solution will rapidly and irreversibly reduce the disulfide bond in your conjugate, leading to its degradation. It is critical to remove these agents completely before introducing your conjugate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Premature cleavage of the conjugate in solution Presence of contaminating thiols in buffers or reagents.1. Use freshly prepared buffers with high-purity water. 2. Ensure all reagents are free of thiol-containing contaminants. 3. Consider degassing buffers to minimize oxidation, which can sometimes generate reactive species.
Low conjugation efficiency to a target thiol 1. pH is too low: The target thiol is not sufficiently deprotonated to be nucleophilic. 2. Disulfide scrambling: The target thiol is reacting with other disulfides in the system.[9]1. Increase the reaction pH to 7.5-8.5 to favor thiolate anion formation.[3] 2. If working with proteins containing multiple cysteines, consider using a mild reducing agent to selectively reduce the target disulfide bond, followed by immediate removal of the reductant before adding the PEG conjugate.[]
Conjugate instability during storage 1. Inappropriate storage buffer: The pH may be too high, or the buffer may contain trace contaminants. 2. Microbial growth: Can introduce enzymes or reducing compounds.1. Store the conjugate in a slightly acidic buffer (e.g., pH 6.0-6.5) to decrease the rate of thiol-disulfide exchange.[3] 2. Store frozen in single-use aliquots at -20°C or -80°C. 3. Use sterile, filtered buffers.
Inconsistent results between experiments Variability in the concentration of reducing equivalents in different batches of media, serum, or protein preparations.1. Quantify the free thiol content of your protein or media using Ellman's Assay before each experiment to ensure consistency.[11][12] 2. Standardize the preparation and storage of all biological reagents.

Quantitative Data on Disulfide Bond Stability

The stability of a disulfide bond is often discussed in terms of its half-life (t½) under specific conditions. The reactivity is highly dependent on the specific thiol and the pH.

ConditionReactantHalf-life (t½) of Disulfide BondNotes
pH 7.4 (Physiological) Glutathione (GSH), 5 mMMinutes to hoursSimulates intracellular environment. The high concentration of GSH leads to rapid exchange.[7]
pH 7.4 (Physiological) Cysteine, 1 mMHoursRepresents reaction with free amino acids.
pH 8.0 Dithiothreitol (DTT), 10 mM< 5 minutesDTT is a potent reducing agent designed for rapid disulfide cleavage.[8]
pH 6.5 Glutathione (GSH), 5 mMSignificantly longer than at pH 7.4Lower pH reduces the concentration of the reactive thiolate anion, increasing stability.[3]
pH 7.4, No Thiols Buffer onlyDays to weeksIn the absence of free thiols, the disulfide bond is generally stable. Hydrolysis is very slow.

Note: These values are representative and can vary based on temperature, buffer composition, and steric factors of the specific conjugate.

Experimental Protocols

Protocol 1: Quantifying Free Thiols with Ellman's Assay

This protocol is used to measure the concentration of free sulfhydryl (-SH) groups in a sample, which can be a source of conjugate instability. The assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) measurable at 412 nm.[13][14]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine Hydrochloride (for standard curve)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare Reagents:

    • Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

    • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.

  • Generate Standard Curve:

    • Perform serial dilutions of the cysteine stock solution (e.g., from 1.25 mM down to 0 mM) in the Reaction Buffer.

    • To 250 µL of each standard, add 50 µL of the DTNB solution. For a 96-well plate, scale volumes down (e.g., 50 µL standard + 10 µL DTNB).

    • Incubate at room temperature for 15 minutes.

  • Prepare Samples:

    • Add your unknown sample (e.g., protein solution) to the Reaction Buffer.

    • Add 50 µL of the DTNB solution to 250 µL of your diluted sample. Prepare a blank using buffer instead of your sample.

    • Incubate at room temperature for 15 minutes.

  • Measure Absorbance:

    • Measure the absorbance of the standards and samples at 412 nm.[15]

    • Subtract the absorbance of the blank from all readings.

  • Calculate Concentration:

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your unknown sample.

Protocol 2: HPLC-Based Stability Assay

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of the this compound conjugate over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Your conjugate stock solution

  • The test buffer or medium (e.g., PBS containing 1 mM glutathione)

Procedure:

  • Develop an HPLC Method:

    • Develop a gradient elution method that can separate the intact conjugate from its potential degradation products (e.g., the cleaved PEG-thiol). A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes.

    • The intact conjugate, being more hydrophobic due to the Boc and pyridyldithio groups, should have a longer retention time than the cleaved, more polar PEG-thiol.

  • Set up the Stability Study:

    • Dissolve the conjugate in the test buffer (e.g., PBS + glutathione) to a known final concentration.

    • Incubate the solution at a controlled temperature (e.g., 37°C).

  • Monitor Degradation:

    • At various time points (e.g., t=0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding acid to lower the pH).

    • Inject the aliquot onto the HPLC system.

  • Analyze Data:

    • Monitor the chromatograms at a suitable wavelength (e.g., 280 nm or 220 nm).

    • Integrate the peak area of the intact conjugate at each time point.

    • Plot the percentage of remaining intact conjugate versus time to determine its stability profile and calculate a half-life.

Visualizations

Thiol_Disulfide_Exchange Conjugate This compound (R1-S-S-Py) NewDisulfide New Disulfide Conjugate (R1-S-S-R2) Conjugate->NewDisulfide Thiol-Disulfide Exchange ThioPyridone 2-Thiopyridone (Py-SH) Conjugate->ThioPyridone Thiol Free Thiol (R2-SH) Thiol->NewDisulfide

Caption: Mechanism of thiol-disulfide exchange leading to conjugate cleavage.

Troubleshooting_Workflow Start Problem: Conjugate is Unstable CheckBuffer Is instability observed in buffer alone? Start->CheckBuffer CheckBio Is instability observed in biological medium (e.g., protein solution, media)? CheckBuffer->CheckBio No BufferContam Source: Buffer Contamination (e.g., thiols, microbes) CheckBuffer->BufferContam Yes CheckBio->Start No (Re-evaluate problem) BioThiols Source: Free Thiols (e.g., Cysteine, Glutathione) CheckBio->BioThiols Yes Sol_Buffer Solution: 1. Use fresh, high-purity buffers. 2. Store at lower pH (6.0-6.5). 3. Store frozen. BufferContam->Sol_Buffer Sol_Bio Solution: 1. Quantify free thiols (Ellman's). 2. Block free thiols on proteins if possible. 3. Adjust experimental conditions (pH, temp). BioThiols->Sol_Bio

Caption: A logical workflow for troubleshooting conjugate instability issues.

Stability_Assay_Workflow Start Start: Prepare Conjugate in Test Solution Incubate Incubate at Controlled Temperature (e.g., 37°C) Start->Incubate LoopStart At Time Point (t=0, 1, 2...) Incubate->LoopStart Sample Take Aliquot LoopStart->Sample Yes End End: Determine Stability Profile / Half-life LoopStart->End No (Final Time Point) Analyze Analyze via RP-HPLC Sample->Analyze Plot Plot % Intact Conjugate vs. Time Analyze->Plot Plot->LoopStart Continue Sampling

Caption: Experimental workflow for an HPLC-based conjugate stability assay.

References

How to improve solubility of (2-Pyridyldithio)-PEG2-Boc constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of (2-Pyridyldithio)-PEG2-Boc constructs.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a heterobifunctional linker. The polyethylene (B3416737) glycol (PEG) portion of the molecule is hydrophilic and promotes solubility in aqueous solutions.[1][2] The Boc (tert-Butyloxycarbonyl) protecting group and the pyridyldithio group are more hydrophobic, contributing to solubility in various organic solvents.[] Therefore, this construct is amphiphilic, possessing both water-soluble and organic-soluble characteristics.

Q2: Why is my this compound not dissolving in an aqueous buffer?

A2: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic Boc and pyridyldithio groups. The short PEG2 chain may not provide sufficient hydrophilicity to overcome the insolubility of the end groups, especially at higher concentrations. It is generally recommended to first dissolve the compound in a water-miscible organic solvent.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can be an effective method to aid in the dissolution of PEG derivatives.[4] However, excessive heat should be avoided as it may lead to the degradation of the compound, particularly the Boc protecting group which is sensitive to strong acidic conditions and heat.

Q4: How do the terminal functional groups affect the solubility of the PEG construct?

A4: The terminal groups play a significant role in the overall solubility.[5] The Boc group is nonpolar and enhances solubility in lipophilic organic solvents. The pyridyldithio group also adds a degree of hydrophobicity. The PEG linker itself is highly flexible and hydrophilic, contributing to solubility in a wide range of solvents.[6]

Troubleshooting Guide

Issue: The this compound construct is not dissolving.
Possible Cause Suggested Solution
Inappropriate Solvent The choice of solvent is critical. While the PEG chain confers water solubility, the hydrophobic end groups may limit dissolution in purely aqueous media.
Concentration is too high Attempting to dissolve a large amount of the construct in a small volume of solvent can lead to saturation.
Slow dissolution kinetics Some PEG derivatives, even at low molecular weights, can dissolve very slowly at room temperature.[4]
Compound has precipitated out of solution This can occur if a stock solution in an organic solvent is added too quickly to an aqueous buffer, or if the final concentration of the organic solvent is too high.

Inferred Solubility Data

Disclaimer: The following table provides predicted solubility information for this compound based on the known solubility of structurally similar PEGylated molecules. It is intended as a guideline, and empirical testing is recommended for specific applications.

Solvent Classification Predicted Solubility
Dichloromethane (DCM)ChlorinatedHigh
ChloroformChlorinatedHigh
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticHigh
Tetrahydrofuran (THF)EtherModerate to High
MethanolPolar ProticModerate
EthanolPolar ProticModerate
WaterAqueousLow to Moderate
Phosphate-Buffered Saline (PBS)Aqueous BufferLow

Experimental Protocols

Protocol for Dissolving this compound

This protocol describes a general procedure for dissolving this compound for subsequent use in bioconjugation or other applications.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Syringe with a non-coring needle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a Concentrated Stock Solution:

    • Under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen), add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution. A typical starting concentration is 10-50 mg/mL.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to aid dissolution.

  • Gentle Heating (Optional):

    • If the compound does not fully dissolve, gently warm the solution to 30-40°C using a water bath or heating block.

    • Periodically vortex the solution until it becomes clear. Avoid prolonged heating.

  • Sonication (Optional):

    • Alternatively, place the vial in a water bath sonicator for 5-10 minutes to help break up any aggregates and facilitate dissolution.

  • Dilution into Aqueous Buffer:

    • To prepare a working solution in an aqueous buffer, add the organic stock solution dropwise to the vigorously stirred or vortexed buffer. This rapid dispersion helps to prevent precipitation.

    • Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <5%) to maintain the solubility of the construct and the integrity of any biological molecules in the reaction.

  • Storage of Stock Solution:

    • Store the unused stock solution at -20°C under an inert atmosphere. To minimize exposure to air, cover the vial with a septum and use a syringe to withdraw the required amount. Avoid repeated freeze-thaw cycles.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Dissolving this compound issue Issue: Compound not dissolving start->issue precipitation_issue Issue: Precipitate forms when adding to aqueous buffer start->precipitation_issue solvent_check Is the initial solvent a polar aprotic solvent (e.g., DMSO, DMF)? issue->solvent_check use_organic Dissolve in a small amount of anhydrous DMSO or DMF first. solvent_check->use_organic No concentration_check Is the concentration too high? solvent_check->concentration_check Yes use_organic->concentration_check reduce_concentration Decrease the concentration by adding more solvent. concentration_check->reduce_concentration Yes agitation_check Have you tried vigorous vortexing? concentration_check->agitation_check No reduce_concentration->agitation_check vortex Vortex vigorously for 2-5 minutes. agitation_check->vortex No heating_check Is the solution still cloudy? agitation_check->heating_check Yes vortex->heating_check gentle_heat Gently warm to 30-40°C with intermittent vortexing. heating_check->gentle_heat Yes sonication_check Still not dissolved? heating_check->sonication_check No gentle_heat->sonication_check sonicate Use a water bath sonicator for 5-10 minutes. sonication_check->sonicate Yes success Solution is clear. Proceed with experiment. sonication_check->success No sonicate->success add_dropwise Add the organic stock solution dropwise to a vigorously stirred aqueous buffer. precipitation_issue->add_dropwise check_organic_solvent_conc Is the final organic solvent concentration <5%? add_dropwise->check_organic_solvent_conc check_organic_solvent_conc->success Yes adjust_conc Adjust volumes to ensure the final organic solvent concentration is low. check_organic_solvent_conc->adjust_conc No adjust_conc->success

Caption: Troubleshooting workflow for dissolving this compound.

References

Resolving issues with (2-Pyridyldithio)-PEG2-Boc linker cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (2-Pyridyldithio)-PEG2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound linker?

The this compound linker is a heterobifunctional crosslinker used in bioconjugation. It possesses two key reactive groups:

  • A (2-Pyridyldithio) group: This group reacts with free thiol (sulfhydryl) groups to form a stable, yet cleavable, disulfide bond. This functionality is often used to conjugate the linker to cysteine residues on proteins or peptides.

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This amine can be deprotected to allow for subsequent conjugation to another molecule, often via its carboxylic acid group.

The PEG2 (polyethylene glycol) spacer is short and hydrophilic, which can help to improve the solubility of the conjugate.

Q2: What are the cleavage conditions for the pyridyldithio and Boc groups?

The this compound linker is designed for orthogonal cleavage, meaning each reactive group can be cleaved under distinct conditions without affecting the other.

  • Pyridyldithio (Disulfide) Cleavage: The disulfide bond is cleaved under reducing conditions. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). This cleavage is typically performed at a neutral to slightly basic pH.

  • Boc Deprotection: The Boc group is labile to strong acids. The most common reagent for Boc deprotection is Trifluoroacetic acid (TFA), typically used in a solution with an organic solvent like Dichloromethane (DCM).

Q3: Is it possible to selectively cleave one group while leaving the other intact?

Yes, this is a key feature of this linker.

  • To selectively cleave the disulfide bond , treat your conjugate with a reducing agent like DTT or TCEP. The Boc-protected amine will remain intact under these conditions.

  • To selectively deprotect the Boc group , treat your conjugate with an acid like TFA. The disulfide bond is generally stable under the acidic conditions used for Boc removal.

Troubleshooting Guide

Issue 1: Incomplete or No Cleavage of the Pyridyldithio (Disulfide) Bond

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Reducing Agent Increase the molar excess of the reducing agent (DTT or TCEP). A 10-50 fold molar excess is a good starting point.
Suboptimal pH The efficiency of many reducing agents is pH-dependent. Ensure the reaction buffer is within the optimal pH range for your chosen reducing agent (typically pH 7.0-8.5 for DTT).
Steric Hindrance The disulfide bond may be sterically hindered within the conjugate. Try increasing the reaction temperature (e.g., to 37°C) or extending the incubation time.
Degraded Reducing Agent Prepare fresh solutions of DTT or TCEP, as they can oxidize over time, especially in solution.
Issue 2: Incomplete or No Deprotection of the Boc Group

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA in the reaction mixture. Common concentrations range from 20% to 95% in DCM.
Short Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time for complete deprotection.
Presence of Water Ensure anhydrous conditions, as water can interfere with the acidic deprotection. Use anhydrous solvents.
Scavenger Interference While scavengers are often necessary, an inappropriate choice or concentration could potentially interfere. Ensure you are using a suitable scavenger for your substrate.
Issue 3: Unwanted Side Reactions During Cleavage/Deprotection

Possible Causes & Solutions

Possible CauseRecommended Solution
Acid-Sensitive Functional Groups in the Conjugate If your molecule contains other acid-labile groups, consider using milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) or an alternative acid.
Formation of Side Products During Boc Deprotection The cleavage of the Boc group generates a reactive tert-butyl cation which can alkylate sensitive residues (e.g., tryptophan, methionine). Add a scavenger like triisopropylsilane (B1312306) (TIS) to the cleavage cocktail to quench these cations.
Disulfide Scrambling If multiple cysteine residues are present, disulfide scrambling can occur. Ensure that other cysteines are appropriately protected if you are targeting a specific disulfide bond.

Experimental Protocols

Protocol 1: Cleavage of the (2-Pyridyldithio) Group

This protocol describes the cleavage of the disulfide bond using Dithiothreitol (DTT).

Materials:

  • This compound conjugated molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Sephadex G-25 column (or other suitable desalting column)

Procedure:

  • Dissolve the conjugate in PBS to a final concentration of 1-5 mg/mL.

  • Prepare a fresh 1 M stock solution of DTT in water.

  • Add the DTT stock solution to the conjugate solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by spectrophotometry by measuring the release of pyridine-2-thione at 343 nm.

  • Remove the excess DTT and the cleaved pyridine-2-thione by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer.

  • Collect the fractions containing the cleaved product.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group using Trifluoroacetic acid (TFA).

Materials:

  • This compound conjugated molecule (dried)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Cold diethyl ether

Procedure:

  • Dissolve the dried Boc-protected conjugate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • If your molecule contains sensitive residues, add TIS to a final concentration of 2.5-5% (v/v).

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the final product under vacuum.

Quantitative Data Summary

Table 1: Common Conditions for Disulfide Bond Reduction

Reducing AgentTypical ConcentrationpH RangeTemperatureReaction Time
DTT10 - 100 mM7.0 - 8.5RT - 37°C30 min - 4 h
TCEP5 - 50 mM3.0 - 8.0RT15 min - 2 h

Table 2: Common Conditions for Boc Deprotection

ReagentConcentrationSolventScavenger (optional)TemperatureReaction Time
TFA20 - 50% (v/v)DCMTIS (2.5 - 5%)0°C to RT1 - 2 h
TFA95% (v/v)WaterTIS (2.5 - 5%)RT1 - 4 h
4M HCl4 MDioxaneNoneRT30 min - 2 h

Visualizations

Caption: Chemical structure of the this compound linker.

Cleavage_Workflow cluster_disulfide Disulfide Cleavage cluster_boc Boc Deprotection start Conjugate with This compound choice Select Cleavage Strategy start->choice reduce Add Reducing Agent (e.g., DTT, TCEP) choice->reduce Selective Disulfide Cleavage acid Add Strong Acid (e.g., TFA) choice->acid Selective Boc Deprotection cleaved_ss Thiol-containing molecule + Boc-protected amine reduce->cleaved_ss cleaved_boc Free amine + Pyridyldithio group acid->cleaved_boc

Caption: Orthogonal cleavage workflow for the linker.

Troubleshooting_Flow start Cleavage Issue? incomplete_ss Incomplete Disulfide Cleavage? start->incomplete_ss Yes incomplete_boc Incomplete Boc Deprotection? start->incomplete_boc No solution_ss Increase Reducing Agent Check pH Extend Reaction Time incomplete_ss->solution_ss Yes solution_boc Increase Acid Strength Ensure Anhydrous Conditions Add Scavenger incomplete_boc->solution_boc Yes

Caption: A simplified troubleshooting decision tree.

Technical Support Center: Optimizing Pyridyldithio Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyridyldithio-based crosslinking chemistries, such as those involving N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a pyridyldithio reaction?

A1: The core of the pyridyldithio reaction is a process called thiol-disulfide exchange.[1][2] It occurs when a free sulfhydryl group (-SH), specifically in its deprotonated thiolate anion form (RS-), acts as a nucleophile and attacks the disulfide bond of the 2-pyridyldithio group.[1][3] This attack is an SN2-like nucleophilic displacement that results in the formation of a new disulfide bond between the target molecule and the reagent, and the release of a pyridine-2-thione molecule.[4][5] The concentration of this leaving group can be monitored by measuring its absorbance at 343 nm to quantify the reaction progress.[4][5][6]

Q2: What is the optimal pH for pyridyldithio reactions and why is it so critical?

A2: The optimal pH for the reaction between a sulfhydryl group and the 2-pyridyldithio moiety is between 7.0 and 8.0.[4][5][6][7][8][9] The reaction rate is pH-dependent because the reactive species is the thiolate anion (RS-), and the formation of this anion from the protonated thiol (RSH) is favored under neutral to alkaline conditions.[1][10] At acidic pH, the concentration of the more nucleophilic thiolate is very low, leading to a significantly slower reaction.[1][10]

For heterobifunctional crosslinkers like SPDP that also contain an amine-reactive N-hydroxysuccinimide (NHS) ester, this pH range of 7-8 represents a crucial balance. While the amine reaction also proceeds in this range, increasing the pH further (e.g., to pH 9) dramatically accelerates the hydrolysis of the NHS ester, reducing its efficiency.[4][5][11]

Q3: Which buffers should I use for my pyridyldithio reaction?

A3: The choice of buffer is critical to avoid interfering with the reaction.

  • For Amine-Reactive NHS Esters (e.g., SPDP labeling step): Use buffers that do not contain primary amines. Phosphate, carbonate/bicarbonate, and borate (B1201080) buffers at pH 7-8 are suitable.[4][5][6][8][11] Avoid buffers like Tris (tris(hydroxymethyl)aminomethane) as they will compete with your target molecule for reaction with the NHS ester.

  • For Sulfhydryl-Reactive Pyridyldithio Group (conjugation step): Use buffers that are free of thiols and other reducing agents.[4][5][6] Phosphate-buffered saline (PBS) containing EDTA is a common choice.[6] EDTA is included to chelate divalent metal ions that can promote the oxidation of free sulfhydryls.

Q4: How can I introduce a free sulfhydryl group into my protein if it doesn't have one?

A4: If your protein lacks accessible native sulfhydryl groups, you can introduce them using a two-step process with a reagent like SPDP.[12] First, you react the protein's primary amines with SPDP.[12] After removing excess reagent, you then reduce the newly introduced 2-pyridyl disulfide structures with a reducing agent like dithiothreitol (B142953) (DTT) to generate a free thiol, which is then ready for conjugation.[12]

Data Presentation

Table 1: Effect of pH on Reaction Components
ComponentpH RangeOptimal pHConsiderations
NHS-Ester (Amine Reactivity) 7.0 - 9.07.0 - 8.0The rate of hydrolysis significantly increases with pH. The half-life is several hours at pH 7 but less than 10 minutes at pH 9.[4][5][11]
2-Pyridyldithio (Sulfhydryl Reactivity) 7.0 - 8.07.0 - 8.0Reaction rate is dependent on the formation of the thiolate anion, which is favored at neutral to alkaline pH.[1][4][5][6]
DTT (Disulfide Reduction) 4.5 - 9.07.0 - 9.0To selectively reduce the pyridyldithio group without affecting native protein disulfides, a lower pH (e.g., 4.5) can be used.[5][11]
Table 2: Recommended Buffer Systems
Reaction StepRecommended BuffersBuffers to AvoidRationale
Amine Modification (NHS-Ester) Phosphate, Borate, Carbonate/BicarbonateTris, GlycineBuffers with primary amines will compete with the target molecule.
Thiol-Disulfide Exchange Phosphate (e.g., PBS), HEPESAny buffer containing thiols (e.g., DTT, 2-ME)Thiol-containing additives will interfere with the pyridyldithio reaction.

Experimental Protocols

Protocol: Two-Step Protein-Protein Conjugation using SPDP

This protocol describes the conjugation of two proteins (Protein A and Protein B), neither of which initially contains a free sulfhydryl group.

A. Modification of Both Proteins with SPDP

  • Protein Preparation: Dissolve Protein A and Protein B in separate tubes at a concentration of 1-5 mg/mL in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5).[6][8][9]

  • SPDP Reagent Preparation: Immediately before use, dissolve SPDP in an organic solvent like DMSO or DMF to a concentration of 20 mM.[4][6]

  • Reaction: Add a molar excess of the SPDP solution to each protein solution. A common starting point is a 20-fold molar excess.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature with gentle stirring.[4][5][8][9]

  • Purification: Remove excess, unreacted SPDP and the N-hydroxysuccinimide byproduct from both protein solutions using separate desalting columns or dialysis, exchanging the buffer to PBS with EDTA.[4][5][6]

B. Generation of Free Sulfhydryls on one Protein

  • Select Protein: Choose one of the SPDP-modified proteins (e.g., Protein A) for reduction. It is often best to choose the protein whose native disulfide bonds are less critical for its function.[4][7]

  • DTT Preparation: Prepare a 150 mM DTT solution in an appropriate buffer (e.g., acetate (B1210297) buffer or PBS-EDTA).[4][6] Using an acetate buffer at a lower pH can help preserve native disulfide bonds.[4][5]

  • Reduction: Add the DTT solution to the SPDP-modified Protein A to a final DTT concentration of 50 mM.[4][5][6]

  • Incubation: Incubate for 30 minutes at room temperature.[4][5][6]

  • Purification: Immediately remove the excess DTT using a desalting column equilibrated with PBS-EDTA.[4][5][6] Protein A now has free sulfhydryl groups.

C. Conjugation of the Two Proteins

  • Mixing: Combine the sulfhydryl-activated Protein A with the SPDP-modified Protein B. A molar ratio of 1:1 is a good starting point, but this may require optimization.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6] The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: Isolate the final protein-protein conjugate from unconjugated proteins and byproducts using size-exclusion chromatography or another suitable purification method.[6]

Visual Guides

G cluster_amine Step 1: Amine Modification cluster_thiol Step 2: Thiol Generation cluster_conjugation Step 3: Conjugation p1 Protein-NH2 p1_spdp Protein-S-S-Pyridine p1->p1_spdp pH 7-8 (Amine-free buffer) spdp SPDP Reagent spdp->p1_spdp p1_spdp_reduce Protein-S-S-Pyridine p1_sh Protein-SH p1_spdp_reduce->p1_sh Reduction dtt DTT dtt->p1_sh p2_spdp PartnerMolecule-S-S-Pyridine conjugate Protein-S-S-PartnerMolecule p2_spdp->conjugate p1_sh_react Protein-SH p1_sh_react->conjugate pH 7-8 (Thiol-free buffer)

Caption: Workflow for pyridyldithio-mediated conjugation.

G cluster_checks cluster_solutions start Low or No Conjugation Yield check_buffer_amine Amine modification buffer contains primary amines (e.g., Tris)? start->check_buffer_amine check_buffer_thiol Conjugation buffer contains thiols or reducing agents? start->check_buffer_thiol check_ph Is reaction pH outside the optimal 7-8 range? start->check_ph check_hydrolysis Was the NHS-ester reagent exposed to high pH (>8) or moisture for an extended period? start->check_hydrolysis check_dtt Was DTT fully removed after the reduction step? start->check_dtt sol_buffer_amine Solution: Switch to an amine-free buffer like PBS, HEPES, or Borate. check_buffer_amine->sol_buffer_amine Yes sol_buffer_thiol Solution: Use a thiol-free buffer. Ensure all additives are non-reducing. check_buffer_thiol->sol_buffer_thiol Yes sol_ph Solution: Adjust pH to 7.2-7.5 for optimal balance of reactivity and stability. check_ph->sol_ph Yes sol_hydrolysis Solution: Prepare NHS-ester reagent fresh in anhydrous solvent. Use immediately. check_hydrolysis->sol_hydrolysis Yes sol_dtt Solution: Confirm DTT removal via desalting. Use Ellman's Reagent to test for free thiols. check_dtt->sol_dtt Yes

Caption: Troubleshooting guide for low conjugation yield.

G start Select Buffer for Pyridyldithio Reaction q1 Are you reacting an NHS-ester with a primary amine? start->q1 a1_yes Use Amine-Free Buffer (PBS, Borate, HEPES) q1->a1_yes Yes a1_no Proceed to next question q1->a1_no No q2 Are you reacting a pyridyldithio group with a sulfhydryl? a1_yes->q2 a1_no->q2 a2_yes Use Thiol-Free Buffer (PBS, HEPES) q2->a2_yes Yes q3 Does your reaction involve metal-sensitive proteins? a2_yes->q3 a3_yes Add EDTA to the buffer q3->a3_yes Yes final Final Buffer: pH 7.2-7.5, Amine-Free, Thiol-Free, +/- EDTA q3->final No a3_yes->final

Caption: Decision tree for selecting an optimal buffer.

References

Technical Support Center: Thiol-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-reactive crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common thiol-reactive functional groups?

The most prevalent thiol-reactive functional groups include maleimides, haloacetyls (such as iodoacetamides and bromoacetamides), pyridyl disulfides, and vinyl sulfones.[1][2] These groups enable the specific modification of biomolecules at cysteine residues.[1]

Q2: What is the optimal pH for thiol-reactive crosslinking reactions?

The optimal pH for the reaction between maleimides and thiols is between 6.5 and 7.5.[3][4][5][6][7] Within this range, the reaction with thiols is highly specific. At pH values above 7.5, maleimides can also react with primary amines, such as those on lysine (B10760008) residues, and the rate of maleimide (B117702) hydrolysis increases.[3][7][8][9] Below pH 6.5, the reaction rate with thiols decreases because the thiol group (with a typical pKa of ~8.5) is less likely to be in its reactive thiolate form.[10][11] Haloacetyls react with sulfhydryl groups at a physiological pH, with a pH of 8.3 ensuring sulfhydryl selectivity when using a slight excess of the iodoacetyl group.[9] Pyridyl disulfides react with thiols over a broad pH range, with an optimum between pH 4 and 5.[9]

Q3: How can I prevent the oxidation of free thiols in my sample?

To prevent the oxidation of sulfhydryl groups, which are not reactive, it is recommended to include a chelating agent like EDTA in the coupling buffer.[12] EDTA will chelate divalent metals that can promote oxidation.[12] Additionally, working with degassed buffers can help minimize oxidation.[3] If disulfide bonds have formed, they must be reduced prior to the crosslinking reaction.[3][7][12]

Q4: How do I stop the crosslinking reaction?

Excess maleimide reactions can be quenched by adding a compound containing a free thiol, such as cysteine, β-mercaptoethanol, or dithiothreitol (B142953) (DTT).[5][12] These quenching agents will react with the remaining unreacted maleimide groups.

Troubleshooting Guide

Low or No Crosslinking Efficiency

Problem: I am observing low or no yield of my crosslinked product.

Possible Causes and Solutions:

  • Inactive Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[3][10] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[3] For storage, use a dry, anhydrous organic solvent like DMSO or DMF.[3]

  • Oxidized or Inaccessible Cysteine Residues: The target thiol groups on your protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides.[3][7] A pre-reduction step using a reducing agent is necessary to cleave these disulfide bonds.

  • Suboptimal Reaction pH: The reaction pH significantly impacts the efficiency of the conjugation. For maleimide crosslinkers, the optimal pH range is 6.5-7.5.[3][4][5][6][7]

  • Incorrect Molar Ratio: The stoichiometry between the crosslinker and the thiol-containing molecule is critical. A 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-containing molecule is a good starting point for optimization.[3][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for the crosslinker.[5][6][7] Use non-nucleophilic buffers such as PBS, MES, or HEPES.[6]

Non-Specific Crosslinking or Side Reactions

Problem: I am observing non-specific labeling or unexpected side products.

Possible Causes and Solutions:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine.[3][7][8][9] To ensure specificity for thiols, maintain the reaction pH between 6.5 and 7.5.[13]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol can be reversible, especially in an environment with a high concentration of other thiols like glutathione.[3][14] This can lead to the transfer of the payload to other molecules. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed by incubating the conjugate at a pH of 8.5-9.0.[3]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[3][15] This can be facilitated by extended incubation at pH 7.4.[3]

Instability of the Crosslinked Product

Problem: My purified conjugate is unstable and losing its label or payload over time.

Possible Causes and Solutions:

  • Reversibility of the Maleimide-Thiol Linkage: As mentioned above, the thiosuccinimide linkage is susceptible to a retro-Michael reaction.[14] Hydrolysis of the succinimide (B58015) ring post-conjugation can significantly enhance the stability of the adduct.[3][14]

  • Instability of Iodoacetamide Linkages: While generally forming a stable thioether bond, iodoacetamide-linked fluorophores can be lost during amino acid hydrolysis.[16]

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Crosslinking

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability and minimizes reaction with amines.[3][6]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize side reactions and degradation of sensitive molecules.
Molar Ratio (Crosslinker:Thiol) 10:1 to 20:1A molar excess of the crosslinker helps to drive the reaction to completion. This should be optimized for each specific application.[3][5]
Buffer Composition Non-nucleophilic buffers (e.g., PBS, HEPES, MES)Avoids competition from primary amines (e.g., Tris) or other thiols (e.g., DTT).[5][6]

Table 2: Comparison of Common Thiol-Reactive Chemistries

FeatureMaleimidesIodoacetamides
Reaction Chemistry Michael AdditionNucleophilic Substitution (SN2)
Optimal pH 6.5 - 7.5[3][14]7.0 - 8.5[14]
Specificity for Thiols High at neutral pH[4][14]Moderate, with potential for off-target reactions[14]
Linkage Stability Reversible (susceptible to retro-Michael reaction)[3][14]Generally a stable thioether bond[14]
Linkage Stabilization Hydrolysis of the succinimide ring creates a stable adduct[3][14]Not applicable
Potential Side Reactions Reaction with amines at higher pH[3][7]Reaction with histidine, methionine, or tyrosine[16]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol is for reducing disulfide bonds in a protein to generate free thiols for crosslinking.

  • Prepare the Protein: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2).

  • Add Reducing Agent: Add a 10- to 100-fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[3] TCEP is often preferred as it does not contain a thiol group and does not need to be removed before the maleimide reaction.[7]

  • Incubate: Incubate the mixture for 20-30 minutes at room temperature.[3]

  • Remove Reducing Agent (if necessary): If a thiol-containing reducing agent like DTT was used, it must be removed before adding the maleimide crosslinker.[7] This can be done using a desalting column.[3]

Protocol 2: General Maleimide-Thiol Conjugation

This protocol provides a general guideline for conjugating a maleimide-containing molecule to a thiol-containing protein.

  • Prepare Reagents:

    • Ensure the protein with free thiols is in a suitable buffer at pH 6.5-7.5 (e.g., PBS) that is free of other thiols.[5]

    • Dissolve the maleimide-containing molecule in an anhydrous solvent like DMSO or DMF to create a stock solution.[5]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution while gently stirring.[5]

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[5]

  • Quenching: Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.[5]

  • Purification: Purify the final conjugate to remove unreacted reagents and the quenching agent. Size-exclusion chromatography or dialysis are common methods.[5]

Visualizations

cluster_maleimide Maleimide Reactions cluster_side_reactions Potential Side Reactions Protein_SH Protein-SH (Thiol) Thioether Stable Thioether Adduct Protein_SH->Thioether pH 6.5-7.5 Maleimide Maleimide Crosslinker Maleimide->Thioether Amine Protein-NH2 (Amine) Maleimide->Amine pH > 7.5 Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis Aqueous, High pH Thiol_Exchange Thiol Exchange Product Thioether->Thiol_Exchange Excess Thiols Thiazine Thiazine Product (N-terminal Cys) Thioether->Thiazine Extended Incubation

Caption: Key reaction pathways in maleimide chemistry.

start Start: Low/No Crosslinking check_maleimide Is the maleimide reagent active? (Freshly prepared? Stored properly?) start->check_maleimide check_thiols Are the thiols free and reduced? (Disulfide reduction performed?) check_maleimide->check_thiols Yes fail Re-evaluate Experiment check_maleimide->fail No check_ph Is the reaction pH optimal? (6.5-7.5 for maleimides) check_thiols->check_ph Yes check_thiols->fail No check_ratio Is the molar ratio of crosslinker to thiol optimized? check_ph->check_ratio Yes check_ph->fail No check_buffer Are there competing nucleophiles in the buffer? (e.g., Tris, DTT) check_ratio->check_buffer Yes check_ratio->fail No success Successful Crosslinking check_buffer->success No check_buffer->fail Yes

Caption: Troubleshooting workflow for low crosslinking efficiency.

prep_protein 1. Prepare Protein Solution (Degassed buffer, pH 7.2) reduce 2. Reduce Disulfide Bonds (Add TCEP, incubate 20-30 min) prep_protein->reduce remove_reducer 3. Remove Reducing Agent (If DTT/BME was used) reduce->remove_reducer prep_crosslinker 4. Prepare Crosslinker Solution (Freshly dissolved in DMSO/DMF) remove_reducer->prep_crosslinker conjugate 5. Conjugation Reaction (Add crosslinker to protein, pH 6.5-7.5) prep_crosslinker->conjugate incubate 6. Incubate (2h at RT or overnight at 4°C) conjugate->incubate quench 7. Quench Reaction (Add free thiol, e.g., cysteine) incubate->quench purify 8. Purify Conjugate (Size-exclusion chromatography or dialysis) quench->purify final_product Final Purified Conjugate purify->final_product

Caption: General experimental workflow for thiol-reactive crosslinking.

References

Technical Support Center: Minimizing Aggregation During Protein Modification with (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation when using (2-Pyridyldithio)-PEG2-Boc for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains:

  • A (2-Pyridyldithio) group : This group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form a reversible disulfide bond.[1][2] This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[1]

  • A Boc (tert-Butyloxycarbonyl) protected amine : The Boc group is a protecting group for an amine. It is stable under many conditions but can be removed with an acid to reveal a primary amine, which can then be used for further conjugation.

  • A short PEG2 (polyethylene glycol) spacer : This two-unit PEG linker provides a short, flexible, and hydrophilic spacer between the conjugated molecules.

Q2: Why is my protein aggregating after adding this compound?

Protein aggregation during modification with this compound can be caused by several factors:

  • Increased Surface Hydrophobicity : While the PEG spacer is hydrophilic, the pyridyldithio group can have hydrophobic characteristics.[3] Attaching multiple molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.[3]

  • Intermolecular Cross-linking : If your protein has multiple surface-accessible cysteine residues, the pyridyldithio group can react with cysteines on different protein molecules, leading to cross-linking and aggregation.[4]

  • Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[5][6] If the reaction conditions are not optimal for your specific protein, it may partially unfold, exposing hydrophobic regions and leading to aggregation.[5]

  • High Protein Concentration : Higher protein concentrations increase the likelihood of intermolecular interactions, which can promote aggregation.[5][6]

  • Over-labeling : A high molar excess of the reagent can lead to excessive modification of the protein, altering its physicochemical properties and causing aggregation.[4]

Q3: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Observation : The simplest method is to look for visible precipitates or cloudiness in your sample.[7]

  • Size Exclusion Chromatography (SEC) : SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[6][7]

  • Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[7]

  • UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregation.[7]

Troubleshooting Guide

If you are experiencing protein aggregation, consider the following troubleshooting strategies. It is recommended to perform small-scale screening experiments to find the optimal conditions for your specific protein.[6]

Optimization of Reaction Conditions
ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the chances of intermolecular interactions that can lead to aggregation.[4][5][6]
Molar Ratio (Reagent:Protein) 1:1 to 20:1Start with a lower molar excess and perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.[4][6]
pH 7.0 - 8.0The reaction of the pyridyldithio group with sulfhydryls is most efficient in this pH range.[1] However, ensure this pH is optimal for your protein's stability. Avoid the protein's isoelectric point (pI), where it is least soluble.[5]
Temperature 4°C to Room TemperaturePerforming the reaction at a lower temperature (4°C) can slow down the reaction rate and may reduce aggregation.[4][6]
Incubation Time 1 - 4 hoursShorter incubation times may be sufficient for modification and can limit the time the protein is exposed to potentially destabilizing conditions.
Buffer Additives for Enhanced Stability

If optimizing the primary reaction conditions is not sufficient, consider adding stabilizing excipients to your reaction buffer.

AdditiveRecommended ConcentrationMechanism of Action
Arginine 50 - 100 mMSuppresses non-specific protein-protein interactions.[4][6]
Sugars (e.g., Sucrose, Trehalose) 5 - 10% (w/v)Act as protein stabilizers through preferential exclusion.[6]
Glycerol 5 - 20% (v/v)Can help maintain protein solubility.[4]
Non-ionic Surfactants (e.g., Polysorbate 20) 0.01 - 0.05% (v/v)Reduce surface tension and can help solubilize aggregates.[6][7][8]

Experimental Protocols

General Protocol for Protein Modification with this compound
  • Protein Preparation : Dialyze your protein into a suitable buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-7.5.[4] Ensure the buffer is free of any thiol-containing reagents. Adjust the protein concentration to 1-2 mg/mL.[4]

  • Reagent Preparation : Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.[4]

  • Reaction : Add the desired molar excess of the dissolved reagent to the protein solution.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[4]

  • Purification : Remove excess, unreacted reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.[4]

Protocol for Screening Buffer Additives
  • Prepare several small-scale reaction mixtures in parallel.

  • To each reaction, add a different stabilizing excipient from the table above at the recommended concentration.

  • Include a control reaction with no additives.

  • Proceed with the protein modification protocol as described above.

  • After the incubation period, assess the level of aggregation in each sample using a method like DLS or SEC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_outcome Outcome protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) reaction Incubate Protein + Reagent (Optimized Conditions) protein_prep->reaction reagent_prep Reagent Preparation (Dissolve in DMSO) reagent_prep->reaction aggregation_check Assess Aggregation (DLS, SEC) reaction->aggregation_check purification Purification (Desalting, Dialysis) aggregation_check->purification final_product Purified Modified Protein purification->final_product

Caption: Experimental workflow for protein modification and aggregation assessment.

troubleshooting_logic cluster_optimization Optimization Strategies cluster_analysis Re-evaluation cluster_success Resolution start Protein Aggregation Observed? optimize_conditions Optimize Reaction Conditions - Lower Protein Concentration - Adjust Molar Ratio - Vary Temperature/Time start->optimize_conditions Yes additives Add Stabilizing Excipients - Arginine - Sugars - Surfactants start->additives Yes change_buffer Change Buffer System - Adjust pH - Alter Ionic Strength start->change_buffer Yes re_evaluate Re-assess Aggregation optimize_conditions->re_evaluate additives->re_evaluate change_buffer->re_evaluate re_evaluate->start Persistent success Aggregation Minimized re_evaluate->success Improved

Caption: Troubleshooting logic for addressing protein aggregation.

References

Strategies for scaling up reactions involving (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Pyridyldithio)-PEG2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains a pyridyldithio group for selective reaction with thiols, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide distance, and a Boc-protected amine for subsequent conjugation after deprotection. Its primary application is in bioconjugation, particularly for linking molecules to cysteine residues in proteins and peptides.

Q2: What is the key reaction involving the (2-pyridyldithio) group?

A2: The key reaction is a thiol-disulfide exchange. The pyridyldithio group reacts with a free thiol (sulfhydryl group, -SH) to form a new disulfide bond, releasing pyridine-2-thione as a byproduct.[1] This reaction is highly selective for thiols over a range of pH values.

Q3: How can I monitor the progress of the thiol-disulfide exchange reaction?

A3: The progress of the reaction can be conveniently monitored by measuring the release of the byproduct, pyridine-2-thione, which has a characteristic UV absorbance maximum at approximately 343 nm.[1]

Q4: What is the purpose of the Boc protecting group?

A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine functionality. It prevents the amine from participating in unwanted side reactions during the thiol-disulfide exchange. The Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation reactions.[2]

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation.

Troubleshooting Guides

Guide 1: Thiol-Disulfide Exchange Reaction

Issue: Low or no conjugation to my thiol-containing molecule.

Possible Cause Troubleshooting Steps
Oxidized thiols in the target molecule. Pre-treat your protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to ensure the presence of free thiols. Note: If using DTT, it must be removed before adding the pyridyldithio-PEG linker, as it will compete in the reaction. TCEP does not need to be removed.
Incorrect reaction pH. The thiol-disulfide exchange reaction is most efficient at a pH between 6.5 and 7.5. Working at a pH that is too low will result in a higher proportion of protonated, less reactive thiols.
Insufficient molar excess of the PEG linker. Increase the molar ratio of this compound to the thiol-containing molecule. A 5- to 20-fold molar excess of the linker is a common starting point.
Steric hindrance. If the thiol group is in a sterically hindered environment, the reaction may be slow. Increase the reaction time and/or temperature. Consider using a longer PEG linker to overcome steric hindrance.
Hydrolysis of the pyridyldithio group. Ensure that the linker is stored properly and that stock solutions are prepared fresh. Avoid prolonged exposure of the linker to aqueous solutions, especially at high pH.

Issue: Aggregation or precipitation of my protein during conjugation.

Possible Cause Troubleshooting Steps
High protein concentration. Perform the conjugation reaction at a lower protein concentration.[3]
Inappropriate buffer conditions. Optimize the buffer composition, pH, and ionic strength to maintain protein stability. The inclusion of stabilizing excipients may be necessary.[4]
Hydrophobic interactions. The addition of the PEG linker can sometimes induce aggregation, especially with hydrophobic payloads. Consider using a more hydrophilic PEG linker if possible.
Guide 2: Boc Deprotection

Issue: Incomplete removal of the Boc group.

Possible Cause Troubleshooting Steps
Insufficient acid strength or concentration. The Boc group is cleaved by acid. Trifluoroacetic acid (TFA) is commonly used. A solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is typically effective.[2] If deprotection is incomplete, consider increasing the TFA concentration or using a stronger acid system like HCl in dioxane.
Inadequate reaction time or temperature. Most Boc deprotections are performed at room temperature for 1-2 hours. If the reaction is sluggish, extend the reaction time and monitor the progress by TLC or LC-MS.
Scavenger inefficiency. The cleavage of the Boc group generates a reactive tert-butyl cation, which can re-alkylate the deprotected amine or other nucleophilic residues.[5] The use of scavengers like triisopropylsilane (B1312306) (TIS) or water is recommended to trap these cations.

Issue: Degradation of the molecule during Boc deprotection.

Possible Cause Troubleshooting Steps
Acid-labile functional groups. If your molecule contains other acid-sensitive groups, the strong acidic conditions for Boc deprotection may cause degradation.
Disulfide bond reduction. While disulfide bonds are generally stable to acidic conditions used for Boc deprotection, prolonged exposure to very strong acids or the presence of certain scavengers could potentially lead to some reduction. Use the mildest effective acidic conditions and appropriate scavengers. Monitor the integrity of the disulfide bond by mass spectrometry.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Disulfide Exchange
  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the protein or peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.4.

    • If the thiol is not free, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Monitor the reaction by measuring the absorbance at 343 nm to detect the release of pyridine-2-thione.

  • Purification:

    • Remove the excess linker and pyridine-2-thione by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[6][][8]

Protocol 2: General Procedure for Boc Deprotection
  • Preparation of the Deprotection Cocktail:

    • Prepare a deprotection solution of 50% TFA in DCM with 2.5% TIS as a scavenger. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in the deprotection cocktail.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction to completion using LC-MS.

  • Work-up and Purification:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the product under vacuum.

    • Purify the final product by reversed-phase HPLC (RP-HPLC).

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Disulfide Exchange cluster_step2 Step 2: Boc Deprotection Thiol_Molecule Thiol-containing Molecule (Protein/Peptide) Conjugation Conjugation Reaction (pH 6.5-7.5) Thiol_Molecule->Conjugation Pyridyldithio_PEG_Boc This compound Pyridyldithio_PEG_Boc->Conjugation Purification1 Purification (SEC, Dialysis) Conjugation->Purification1 Conjugate_Boc Conjugate-PEG-Boc Purification1->Conjugate_Boc Deprotection Boc Deprotection (TFA/DCM) Conjugate_Boc->Deprotection Purification2 Purification (RP-HPLC) Deprotection->Purification2 Final_Conjugate Final Conjugate-PEG-NH2 Purification2->Final_Conjugate

Caption: A typical experimental workflow for conjugation using this compound.

troubleshooting_logic Start Low Conjugation Yield? Check_Thiol Are Thiols Free? (TCEP/DTT treatment) Start->Check_Thiol Yes Reduce_Thiols Reduce Thiols Start->Reduce_Thiols No Check_pH Is pH 6.5-7.5? Check_Thiol->Check_pH Yes Check_Thiol->Reduce_Thiols No Check_Excess Sufficient Molar Excess? Check_pH->Check_Excess Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Success Reaction Optimized Check_Excess->Success Yes Increase_Excess Increase Linker Excess Check_Excess->Increase_Excess No Reduce_Thiols->Check_Thiol Adjust_pH->Check_pH Increase_Excess->Check_Excess

References

Technical Support Center: Purification of (2-Pyridyldithio)-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted (2-Pyridyldithio)-PEG2-Boc from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing unreacted this compound?

The primary challenge in purifying reaction mixtures containing this compound lies in the physicochemical properties of the PEG linker itself. Polyethylene glycol (PEG) is a hydrophilic polymer that can lead to heterogeneity in the reaction mixture.[1][] Key challenges include separating the desired product from unreacted PEG reagent, the starting molecule, and potential byproducts, all of which may have similar properties.

Q2: What are the recommended methods for purifying my product from unreacted this compound?

The choice of purification method depends heavily on the properties of your target molecule (the molecule to which the PEG linker is being attached), specifically its size, polarity, and charge. The most common and effective techniques include:

  • For large biomolecules (e.g., proteins, antibodies >10 kDa): Size-based separation methods are highly effective.

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is very efficient at removing smaller, unreacted PEG linkers from larger PEGylated proteins.[][3]

    • Dialysis/Ultrafiltration: These methods use a semi-permeable membrane to separate molecules based on size. They are gentle on samples and simple to set up, making them suitable for removing small impurities like unreacted PEG linkers from large biomolecules.[4]

  • For small molecules (e.g., peptides, oligonucleotides, organic molecules): Methods that separate based on polarity and charge are more appropriate.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on differences in hydrophobicity. It is often the method of choice for purifying small molecule-PEG conjugates.[3]

    • Silica (B1680970) Gel Chromatography (Flash Chromatography): For less polar small molecules, flash chromatography can be an effective method to separate the more polar PEGylated compounds. However, the polar nature of PEG can sometimes lead to streaking on the column.[5]

Q3: How does the Boc protecting group on this compound affect the purification strategy?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for an amine. It is crucial to maintain neutral or slightly basic conditions during purification to prevent its premature removal.[6][7] If the Boc group is unintentionally cleaved, the resulting free amine can alter the charge and polarity of the molecule, complicating the purification process.

Q4: My unreacted this compound is co-eluting with my product. What can I do?

Co-elution is a common issue, especially when the properties of the product and the unreacted PEG linker are very similar. Here are some troubleshooting strategies:

  • Optimize your chromatography gradient: If using RP-HPLC or IEX, a shallower gradient can improve the resolution between closely eluting species.[1][3]

  • Change the stationary phase: Consider a column with a different chemistry (e.g., C4 instead of C18 for RP-HPLC) or a different pore size for SEC.[1]

  • Adjust the mobile phase: Modifying the pH or the organic solvent in the mobile phase can alter the retention times of your components and improve separation.[1]

  • Consider a multi-step purification approach: Combining two different chromatographic techniques (e.g., SEC followed by RP-HPLC) can often achieve a higher degree of purity.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to remove unreacted this compound.

Problem Possible Cause Suggested Solution
Low recovery of the desired product - Non-specific binding to the chromatography column.[1] - Precipitation of the product on the column.[3]- For SEC, ensure the column is well-equilibrated. Consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[1] - For RP-HPLC, adjust the mobile phase to improve the solubility of your product.[3] - Decrease the sample concentration loaded onto the column.[3]
Poor separation of product and unreacted PEG linker - The size or charge difference between the molecules is too small for the chosen method.[3] - Inappropriate chromatography conditions.- If using SEC with a small molecule, the size difference may be insufficient for good resolution. Consider RP-HPLC instead.[9] - For RP-HPLC or IEX, optimize the gradient to be shallower.[3] - For IEX, small changes in pH can significantly impact the surface charge and improve separation.[1]
Product degradation during purification - The Boc group is being cleaved by acidic conditions.- Ensure all buffers and solvents are at a neutral or slightly basic pH. Avoid using trifluoroacetic acid (TFA) in the mobile phase if possible, or use a very low concentration.[6][10]
Streaking of PEG-containing compounds on a silica gel column - Strong interactions between the polar PEG chain and the silica.[5]- Try a different solvent system, for example, a gradient of ethanol/isopropanol in chloroform (B151607) instead of methanol (B129727) in dichloromethane.[5]

Experimental Protocols

Protocol 1: Purification of a Small Molecule-(2-Pyridyldithio)-PEG2-Boc Conjugate using RP-HPLC

This protocol provides a general method for separating a small molecule-PEG conjugate from unreacted this compound.

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 or C4 analytical or semi-preparative column

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile (B52724)

  • Reaction mixture containing the small molecule-PEG conjugate

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: If your reaction mixture is in an organic solvent like DMSO or DMF, dilute it with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30-60 minutes). Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for the pyridyldithio group).

  • Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., LC-MS) to identify the fractions containing the purified product.

  • Pooling and Solvent Removal: Pool the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Decision_Workflow Decision Workflow for Purification Method Selection start Start with Reaction Mixture target_molecule What is the nature of the target molecule? start->target_molecule large_biomolecule Large Biomolecule (>10 kDa) target_molecule->large_biomolecule Large small_molecule Small Molecule (<10 kDa) target_molecule->small_molecule Small sec Size Exclusion Chromatography (SEC) large_biomolecule->sec Primary Method dialysis Dialysis / Ultrafiltration large_biomolecule->dialysis Alternative/Complementary rp_hplc Reversed-Phase HPLC (RP-HPLC) small_molecule->rp_hplc High Resolution silica Silica Gel Chromatography small_molecule->silica For less polar compounds end_purified Purified Product sec->end_purified dialysis->end_purified rp_hplc->end_purified silica->end_purified

Caption: Decision workflow for choosing a purification method.

RP_HPLC_Workflow Experimental Workflow for RP-HPLC Purification start Start prepare_system Equilibrate RP-HPLC System start->prepare_system prepare_sample Prepare and Filter Sample prepare_system->prepare_sample inject_sample Inject Sample onto Column prepare_sample->inject_sample elute Elute with Gradient inject_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (e.g., LC-MS) collect_fractions->analyze pool Pool Pure Fractions analyze->pool end End: Purified Product pool->end

References

Validation & Comparative

Characterization of (2-Pyridyldithio)-PEG2-Boc Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of bioconjugates, robust analytical characterization is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional PROTAC linker. We present supporting data and detailed experimental protocols to assist in method selection and data interpretation.

Introduction to this compound and its Analytical Challenges

This compound is a versatile linker used in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that induce targeted protein degradation.[1] The molecule comprises three key functional moieties: a pyridyldithio group for reaction with thiols, a hydrophilic diethylene glycol (PEG2) spacer, and a Boc-protected amine for further conjugation.

The structural complexity of this conjugate presents unique analytical challenges. Accurate characterization requires methods that can verify the integrity of the entire molecule and provide information about its individual components. Mass spectrometry is a cornerstone technique for this purpose, offering high sensitivity and detailed structural information.

Mass Spectrometry for Characterization

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful mass spectrometry techniques for analyzing PEGylated molecules.[2] The choice between them often depends on the specific analytical goal, sample complexity, and available instrumentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. It typically produces multiply charged ions, which can be advantageous for high-resolution mass analyzers.

Expected Mass Spectrum and Fragmentation:

In positive ion mode ESI-MS, the this compound conjugate is expected to be observed as its protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) of the protonated molecule would likely yield characteristic fragment ions resulting from the cleavage of the Boc group, fragmentation of the PEG linker, and cleavage of the pyridyldithio moiety.

Table 1: Predicted ESI-MS and MS/MS Data for this compound

IonPredicted m/zDescription
[M+H]⁺419.16Protonated molecule
[M+Na]⁺441.14Sodium adduct
[M+K]⁺457.12Potassium adduct
Fragment 1319.11Loss of the Boc group (-C₅H₉O₂)
Fragment 2211.06Cleavage of the pyridyldithio group, retaining the PEG-Boc portion
Fragment 3112.04Pyridylthio cation

Experimental Protocol: LC-ESI-MS/MS

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS: Collision-induced dissociation (CID) of the protonated molecule with collision energy optimized to produce informative fragment ions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique that is particularly useful for the analysis of polymers and large biomolecules. It typically produces singly charged ions, leading to simpler spectra.[3]

Expected Mass Spectrum:

In MALDI-TOF MS, this compound is expected to be observed primarily as singly charged sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, as PEGylated molecules have a high affinity for alkali metal ions.[4][5] Protonated molecules [M+H]⁺ may also be observed, depending on the matrix and sample preparation.

Table 2: Predicted MALDI-TOF MS Data for this compound

IonPredicted m/zDescription
[M+Na]⁺441.14Primary sodium adduct
[M+K]⁺457.12Primary potassium adduct
[M+H]⁺419.16Protonated molecule

Experimental Protocol: MALDI-TOF MS

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and small molecules.[3]

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Mix the sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometry:

    • Ionization Mode: Positive ion.

    • Laser: Nitrogen laser (337 nm).

    • Acquisition Mode: Reflectron mode for higher resolution.

Comparison of Mass Spectrometry Techniques

FeatureESI-MSMALDI-TOF MS
Ionization Soft ionization from solutionSoft ionization from a solid matrix
Typical Ions Multiply charged ions, protonated molecules, and adductsPrimarily singly charged adducts (Na⁺, K⁺)
Coupling Easily coupled to liquid chromatography (LC) for separation of complex mixturesTypically used for direct analysis of purified samples
Fragmentation Tandem MS (MS/MS) is readily performed for structural elucidationPost-source decay (PSD) or in-source decay (ISD) can provide fragmentation information
Sample Throughput Higher throughput with LC automationCan be high with automated target spotting
Sensitivity High sensitivity, especially with modern instrumentsHigh sensitivity, particularly for larger molecules

Alternative Characterization Methods

While mass spectrometry is a primary tool, a comprehensive characterization of this compound should be supported by other analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the conjugate and for separating it from starting materials and byproducts. A reversed-phase HPLC method with UV detection is typically employed.

Experimental Protocol: Analytical RP-HPLC

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (to detect the pyridyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for confirming the chemical structure of the synthesized conjugate. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals:

  • Pyridyl protons: Aromatic signals between 7.0 and 8.5 ppm.

  • PEG protons: Signals around 3.6 ppm.

  • Boc protons: A characteristic singlet at approximately 1.4 ppm.

  • Other aliphatic protons: Signals corresponding to the rest of the linker structure.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Flash Chromatography) Synthesis->Purification LCMS LC-MS Analysis (Purity and Identity) Purification->LCMS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR HPLC Analytical HPLC (Purity Assessment) Purification->HPLC MALDI MALDI-TOF MS (Molecular Weight) Purification->MALDI

Overall workflow for synthesis and characterization.

mass_spec_comparison cluster_esi ESI-MS Analysis cluster_maldi MALDI-TOF MS Analysis Sample This compound Sample LC_Separation LC Separation Sample->LC_Separation Sample_Matrix Sample-Matrix Co-crystallization Sample->Sample_Matrix ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Analysis MS Analysis ([M+H]⁺, [M+Na]⁺) ESI_Ionization->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation (Structural Information) MS_Analysis->MSMS_Fragmentation Laser_Desorption Laser Desorption/Ionization Sample_Matrix->Laser_Desorption TOF_Analysis TOF Analysis ([M+Na]⁺, [M+K]⁺) Laser_Desorption->TOF_Analysis

Comparison of ESI-MS and MALDI-TOF MS workflows.

Conclusion

The comprehensive characterization of this compound conjugates is crucial for their successful application in drug development. Mass spectrometry, particularly ESI-MS coupled with liquid chromatography, offers a powerful tool for confirming the identity, purity, and structure of these molecules. MALDI-TOF MS serves as an excellent complementary technique for rapid molecular weight determination. For unambiguous structural confirmation and purity assessment, these mass spectrometry techniques should be used in conjunction with HPLC and NMR spectroscopy. This integrated analytical approach ensures the quality and reliability of these critical bioconjugation reagents.

References

Interpreting Mass Spectrometry Data of (2-Pyridyldithio)-PEG2-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, bifunctional linkers are critical components in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The (2-Pyridyldithio)-PEG2-Boc linker is a popular choice, featuring a thiol-reactive pyridyldithio group and a protected amine, spaced by a short polyethylene (B3416737) glycol (PEG) chain. Accurate interpretation of mass spectrometry (MS) data is essential for confirming the identity and purity of conjugates synthesized using this and similar linkers. This guide provides a comparative analysis of the expected mass spectrometry data for this compound and common alternatives.

Comparison of Bifunctional Linkers

The selection of a bifunctional linker is dictated by the functional groups present on the molecules to be conjugated and the desired properties of the final conjugate. Below is a comparison of this compound with other commercially available linkers possessing a protected amine and a reactive group for conjugation to thiols or amines.

LinkerReactive GroupProtected GroupMolecular Weight ( g/mol )Key Fragmentation Characteristics (Predicted)
This compound 2-PyridyldithioBoc449.6- Loss of pyridine-2-thione (m/z 111) - Cleavage of the disulfide bond - Loss of isobutylene (B52900) (m/z 56) - Loss of the Boc group (m/z 100)
Maleimide-PEG2-Boc Maleimide (B117702)Boc328.37- Characteristic fragmentation of the maleimide ring - Loss of isobutylene (m/z 56) - Loss of the Boc group (m/z 100)
Iodoacetyl-PEG2-Boc IodoacetylBoc444.27- Loss of iodine (m/z 127) - Cleavage of the C-I bond - Loss of isobutylene (m/z 56) - Loss of the Boc group (m/z 100)
NHS-PEG2-Boc N-Hydroxysuccinimide EsterBoc404.42- Loss of N-hydroxysuccinimide (m/z 115) - Fragmentation of the ester group - Loss of isobutylene (m/z 56) - Loss of the Boc group (m/z 100)

Predicted Fragmentation Patterns

The interpretation of mass spectra relies on understanding the characteristic fragmentation patterns of the molecule's constituent parts. For this compound and its analogues, the primary fragmentation events are expected to occur at the reactive group, the Boc protecting group, and along the PEG spacer.

This compound Fragmentation

The pyridyldithio group is known to undergo facile cleavage. Under typical mass spectrometry conditions, the following fragmentation pathways are predicted for this compound:

G cluster_pyridyl Pyridyldithio Fragmentation cluster_boc Boc Fragmentation cluster_peg PEG Fragmentation parent This compound [M+H]+ frag1 Loss of Pyridine-2-thione (m/z 111.14) parent->frag1 - C5H5NS frag2 Disulfide Bond Cleavage parent->frag2 frag3 Loss of Isobutylene (m/z 56.11) parent->frag3 - C4H8 frag4 Loss of Boc Group (m/z 101.12) parent->frag4 - C5H9O2 frag5 Loss of -(CH2CH2O)- units (m/z 44.05) parent->frag5

Caption: Predicted fragmentation of this compound.

Boc Group Fragmentation

The tert-Butyloxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns that are useful for identification. The two primary fragmentation pathways involve the loss of isobutylene or the entire Boc group.[1][2]

G parent Boc-Protected Amine [M+H]+ frag1 [M+H - C4H8]+ (Loss of Isobutylene) parent->frag1 - 56 Da frag2 [M+H - C5H9O2]+ (Loss of Boc group) parent->frag2 - 100 Da frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: General fragmentation pathways of a Boc-protected amine.

Experimental Protocols

A generalized protocol for the analysis of small molecule bifunctional linkers by liquid chromatography-mass spectrometry (LC-MS) is provided below. It is important to note that optimal conditions may vary depending on the specific instrument and the nature of the conjugated molecule.

1. Sample Preparation

  • Dissolve the bifunctional linker or its conjugate in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase.

  • If analyzing a conjugated protein, buffer exchange into an MS-compatible buffer such as ammonium (B1175870) acetate (B1210297) may be necessary.[3]

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is typically suitable for these types of molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a good starting point.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds.

  • Scan Range: A scan range of m/z 100-1000 should be sufficient to observe the parent ion and major fragments of the unconjugated linkers. For larger conjugates, the scan range will need to be adjusted accordingly.

  • Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve a stable signal and minimize in-source fragmentation.

  • Collision Energy (for MS/MS): To induce fragmentation, apply a collision energy ramp (e.g., 10-40 eV) to observe the characteristic fragment ions.

This guide provides a framework for the interpretation of mass spectrometry data for this compound and related bifunctional linkers. By understanding the predicted fragmentation patterns and employing a robust experimental protocol, researchers can confidently characterize their synthesized conjugates.

References

A Comparative Guide to Validating Disulfide Bond Formation: Ellman's Reagent and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the correct formation of disulfide bonds is a critical quality attribute of many protein therapeutics, directly impacting their structure, stability, and biological function. This guide provides an objective comparison of Ellman's reagent, a classical colorimetric method, with modern analytical techniques for the validation and quantification of disulfide bonds, supported by experimental data and detailed protocols.

Introduction to Disulfide Bond Analysis

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. They play a crucial role in stabilizing the tertiary and quaternary structures of proteins. Verifying the correct pairing of these bonds is essential during drug development and for ensuring the quality and efficacy of biologics like monoclonal antibodies. A variety of analytical methods are available, each with its own set of advantages and limitations.

Comparison of Key Analytical Methods

The choice of method for disulfide bond analysis depends on the specific requirements of the study, including the need for quantitative versus qualitative data, the level of structural detail required, and the throughput necessary. This section compares Ellman's reagent with several common alternatives.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of Ellman's Assay, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Circular Dichroism (CD) for disulfide bond analysis.

FeatureEllman's AssayLC-MS/MSCircular Dichroism (CD)
Principle Colorimetric quantification of free thiol groups.[1]Separation and mass-based identification of disulfide-linked peptides.[1]Measures changes in the differential absorption of polarized light due to protein secondary and tertiary structure.[2]
Information Provided Total number of free thiols; disulfide bonds are inferred.[1]Precise location of inter- and intra-chain disulfide bonds; can identify scrambled linkages.[1][3]Provides information on the overall protein conformation and folding, which is influenced by disulfide bonds.[2]
Specificity Measures total free thiols, does not identify specific cysteine residues.[1]High; identifies specific cysteine residues involved in disulfide bonds.[1]Indirect; reflects global structural changes upon disulfide bond formation or cleavage.
Sensitivity Micromolar (µM) range.[1]Picomolar (pM) to femtomolar (fM) range.[1]Dependent on the magnitude of the conformational change.
Accuracy Good for total thiol quantification.[1]High; provides precise mass measurements.[1]Qualitative to semi-quantitative for conformational changes.
Precision (%RSD) Typically < 5%.[1]Typically < 15% for quantitative analysis.[1]Varies depending on the instrument and experimental setup.
Throughput High; suitable for plate-based formats.[1]Lower; dependent on chromatography run times.[1]Moderate to high, depending on the experiment (e.g., thermal melts).
Application Quantification of free thiols, monitoring reduction/oxidation reactions.[1]Definitive disulfide bond mapping, identification of incorrect linkages, analysis of complex glycoproteins.[1]Monitoring protein folding and stability, assessing conformational changes due to disulfide bond formation.[2]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

Ellman's Assay for Quantifying Free Thiols

This protocol outlines the steps for quantifying free sulfhydryl groups in a protein sample using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The number of disulfide bonds is then inferred by comparing the free thiol content before and after reduction.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403), pH 8.0, 1 mM EDTA)

  • Reducing Agent (e.g., Dithiothreitol - DTT)

  • Cysteine or N-acetylcysteine for standard curve

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

    • Prepare a stock solution of the reducing agent (e.g., 1 M DTT).

    • Prepare a series of standards of known concentration using cysteine or N-acetylcysteine in the Reaction Buffer.

  • Measurement of Free Thiols (Non-Reduced Sample):

    • Add a known amount of the protein sample to the Reaction Buffer.

    • Add the DTNB solution to the sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of free thiols using a standard curve or the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

  • Measurement of Total Thiols (Reduced Sample):

    • Add a known amount of the protein sample to the Reaction Buffer.

    • Add the reducing agent (e.g., DTT to a final concentration of 10 mM) to break all disulfide bonds.

    • Incubate for 1 hour at room temperature.

    • Add the DTNB solution and incubate for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation of Disulfide Bonds:

    • Number of disulfide bonds = (Total thiols - Free thiols) / 2

Disulfide Bond Mapping by LC-MS/MS

This workflow provides a general overview of the steps involved in identifying specific disulfide linkages within a protein.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M Guanidine-HCl)

  • Alkylating agent (e.g., N-ethylmaleimide - NEM, or iodoacetamide (B48618) - IAM)

  • Proteolytic enzyme (e.g., Trypsin, Chymotrypsin)

  • LC-MS/MS system (e.g., Orbitrap or TOF)

  • Data analysis software

Procedure:

  • Sample Preparation (Non-Reducing Conditions):

    • Denature the protein sample to expose all cysteine residues.

    • Alkylate any free thiol groups with NEM or IAM to prevent disulfide scrambling.

    • Digest the protein with a specific protease under non-reducing conditions. This will generate a mixture of peptides, including those that are linked by disulfide bonds.

  • LC-MS/MS Analysis:

    • Separate the digested peptides using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using mass spectrometry. The mass spectrometer will acquire MS1 scans to determine the mass of the peptides and MS2 scans (fragmentation) to determine their amino acid sequence.

  • Data Analysis:

    • Use specialized software to search the MS2 data against the protein sequence to identify the disulfide-linked peptides. The software looks for pairs of peptides whose combined mass matches a precursor ion from the MS1 scan and whose fragmentation patterns confirm their sequences and the linkage.

Circular Dichroism (CD) Spectroscopy for Monitoring Conformational Changes

CD spectroscopy can be used to assess the impact of disulfide bond formation on the secondary and tertiary structure of a protein.

Materials:

  • Purified protein sample

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • Circular dichroism spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare the protein sample in a CD-compatible buffer. The protein concentration should be accurately determined.

    • Prepare two versions of the sample: one with intact disulfide bonds and another where the disulfide bonds have been reduced using a reducing agent like DTT.

  • CD Spectra Acquisition:

    • Acquire far-UV (190-250 nm) CD spectra for both the oxidized and reduced samples to assess changes in secondary structure.

    • Acquire near-UV (250-320 nm) CD spectra to probe for changes in the tertiary structure.

  • Data Analysis:

    • Compare the spectra of the oxidized and reduced forms of the protein. Significant differences in the spectra indicate that the disulfide bonds play a role in maintaining the protein's folded structure.

    • Thermal denaturation studies can also be performed by monitoring the CD signal at a specific wavelength as a function of temperature to determine the melting temperature (Tm) of the oxidized and reduced protein, providing insights into the stabilizing effect of the disulfide bonds.[2]

Other Alternative Methods

Beyond LC-MS/MS and CD, several other techniques can provide valuable information about disulfide bonds.

  • Raman Spectroscopy: This technique can directly probe the S-S bond, with the S-S stretching frequency providing information about the dihedral angle of the disulfide bond.[4] It offers a non-destructive way to characterize disulfide linkages.[5]

  • X-ray Crystallography: This method provides a high-resolution, three-dimensional structure of the protein, unequivocally confirming the connectivity of disulfide bonds.[6][7]

  • Fluorescent Probes: Specific fluorescent dyes can be used to label free thiol groups. By comparing the fluorescence of a sample before and after reduction, the number of disulfide bonds can be estimated.[8][9] This method can be more sensitive than colorimetric assays.[10]

Visualizing the Workflow

Ellman's Reagent Workflow

Ellmans_Workflow cluster_0 Sample Preparation cluster_1 Assay cluster_2 Data Analysis Protein_Sample Protein Sample Split Protein_Sample->Split Measure_Free_SH Measure Free Thiols (Native Protein) Split->Measure_Free_SH + DTNB Abs @ 412nm Reduce Reduce with DTT Split->Reduce Calculate_DSB Calculate Disulfide Bonds (Total SH - Free SH) / 2 Measure_Free_SH->Calculate_DSB Measure_Total_SH Measure Total Thiols (Reduced Protein) Reduce->Measure_Total_SH + DTNB Abs @ 412nm Measure_Total_SH->Calculate_DSB

Caption: Workflow for quantifying disulfide bonds using Ellman's reagent.

Disulfide Bond Mapping Workflow

Disulfide_Mapping_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Protein_Sample Protein Sample Denature_Alkylate Denature & Alkylate Free Thiols Protein_Sample->Denature_Alkylate Digest Proteolytic Digestion (Non-reducing) Denature_Alkylate->Digest LC_Separation LC Separation Digest->LC_Separation MS_Analysis MS & MS/MS Analysis LC_Separation->MS_Analysis Software_Analysis Software Analysis MS_Analysis->Software_Analysis DSB_Map Disulfide Bond Map Software_Analysis->DSB_Map

Caption: General workflow for disulfide bond mapping by LC-MS/MS.

Conclusion

Validating disulfide bond formation is a critical aspect of protein characterization in research and biopharmaceutical development. While Ellman's reagent provides a rapid and cost-effective method for quantifying total free thiols, its indirect nature and lack of specificity are significant limitations. For a comprehensive and definitive analysis of disulfide bond connectivity, mass spectrometry is the gold standard, offering unparalleled specificity and sensitivity. Other techniques like circular dichroism, Raman spectroscopy, and X-ray crystallography provide complementary information about the structural and conformational consequences of disulfide bond formation. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, the available resources, and the stage of drug development.

References

A Comparative Guide to (2-Pyridyldithio)-PEG2-Boc and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5][6]

This guide provides a comparative analysis of various PROTAC linkers, with a special focus on (2-Pyridyldithio)-PEG2-Boc, a specialized linker building block. We will explore its unique characteristics and compare its potential performance against other common linker types, supported by a summary of experimental data and detailed protocols for evaluation.

The Central Role of the PROTAC Linker

The linker's structure dictates the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][] This complex formation is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][8] Key properties influenced by the linker include:

  • Ternary Complex Formation: The linker's length, rigidity, and composition affect the stability and cooperativity of the ternary complex.[5][9][10]

  • Physicochemical Properties: Linkers modulate solubility, cell permeability, and metabolic stability, which are crucial for a PROTAC's pharmacokinetic and pharmacodynamic profile.[][9][11][12]

  • Selectivity: Subtle changes in linker structure can impart selectivity for degrading a specific protein over other closely related proteins.[11]

Featured Linker: this compound

This compound is a PROTAC linker that belongs to the PEG class.[13] Its structure offers a unique combination of features:

  • (2-Pyridyldithio) Group: This disulfide-containing moiety provides a key advantage: cleavability . Disulfide bonds can be cleaved under the reductive conditions found inside cells (e.g., high glutathione (B108866) concentrations).[14][15] This allows for the potential release of the active PROTAC intracellularly, a strategy that can be used to improve cell permeability or modulate activity.

  • PEG2 (Polyethylene Glycol) Chain: The short, two-unit PEG chain is a hydrophilic spacer.[16] PEG linkers are widely used to improve the aqueous solubility of PROTAC molecules, which are often large and hydrophobic.[][12][16] This enhanced solubility is beneficial for formulation and bioavailability.[9]

  • Boc Protecting Group: The Boc (tert-Butyloxycarbonyl) group is a standard protecting group for amines in chemical synthesis. It allows for the controlled, stepwise assembly of the final PROTAC molecule.

This linker combines the solubility-enhancing properties of PEG with the potential for intracellular cleavage, making it a valuable tool for specific PROTAC design strategies.

Comparative Analysis of PROTAC Linkers

The optimal linker is target- and system-dependent, often requiring empirical testing.[11] However, different linker classes offer distinct advantages and disadvantages.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
(2-Pyridyldithio)-PEG (Cleavable PEG) Hydrophilic, flexible, contains a cleavable disulfide bond.Improves aqueous solubility.[][12] Potential for targeted intracellular drug release.[14] Customizable length.[16]Disulfide bond may have variable stability. PEG chains can sometimes be susceptible to oxidative metabolism.[9][12]
Alkyl Chains (Flexible) Hydrophobic, flexible, synthetically simple.Synthetically accessible and chemically stable.[12] Can readily form productive ternary complexes due to flexibility.[9]Low aqueous solubility can be a major issue.[9][12] May increase the risk of off-target effects due to high lipophilicity.[]
PEG Chains (Flexible) Hydrophilic, flexible, good biocompatibility.Excellent for improving solubility and permeability.[][9][12] The most common linker type, used in over 50% of published PROTACs.[11][16]May have reduced metabolic stability compared to alkyl linkers.[12] Can lead to overly flexible molecules, which may be entropically unfavorable for ternary complex formation.[11]
Rigid Linkers (e.g., Alkynes, Piperazines) Constrained conformations (e.g., containing cycloalkanes or alkynes).[]Can improve metabolic stability and cell permeability.[12] May "lock" the PROTAC into a bioactive conformation, increasing potency and selectivity.[11][]Less conformational freedom may prevent the formation of a stable ternary complex if the orientation is not optimal.[] Synthesis can be more complex.
Click Chemistry Linkers (e.g., Triazoles) Formed via bioorthogonal "click" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).[11]Allows for rapid, efficient synthesis of PROTAC libraries for optimization.[11] The resulting triazole ring is metabolically stable and can improve rigidity.[12]The reaction conditions (e.g., copper catalyst) need to be compatible with the rest of the molecule.

Experimental Protocols for PROTAC Evaluation

Evaluating the performance of a PROTAC requires a series of well-defined cellular and biochemical assays.

Western Blotting for Target Protein Degradation

This is the gold-standard method to directly measure the reduction of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Measure the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.[18]

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[6]

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the POI-PROTAC-E3 ligase complex in a biochemical setting.[19]

Methodology:

  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged). Use fluorescently labeled anti-tag antibodies (e.g., anti-His-Terbium and anti-GST-d2).

  • Assay Setup: In a microplate, combine the purified proteins and labeled antibodies with serial dilutions of the PROTAC.[18]

  • Incubation: Allow the components to incubate at room temperature to reach binding equilibrium.[18]

  • FRET Measurement: Use a plate reader to measure the TR-FRET signal. An increased signal indicates the proximity of the two antibodies, confirming the formation of the ternary complex.[18]

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration to assess the potency and cooperativity of complex formation.[18]

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the PROTAC to the target protein within intact cells.

Methodology:

  • Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the target protein with a NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells and treat them with a fluorescently labeled tracer that binds to the target protein, along with varying concentrations of the PROTAC.

  • BRET Measurement: Add the NanoLuc® substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal. This allows for the calculation of an IC₅₀ value, representing the PROTAC's binding affinity in a cellular environment.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

PROTAC_Workflow A 1. Design & Synthesis - Select POI/E3 Ligands - Choose Linker Type (e.g., Cleavable PEG) B 2. Biochemical Assays - Ternary Complex Formation (TR-FRET, FP) A->B C 3. Cellular Assays - Target Engagement (NanoBRET) - Permeability (Caco-2) B->C D 4. Degradation Assessment - Western Blot (DC50/Dmax) - Proteomics (Selectivity) C->D D->A Iterative Optimization E 5. Functional Assays - Cell Viability - Phenotypic Response D->E F 6. In Vivo Studies - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy in Models E->F G Lead Optimization F->G

References

Reversible Bioconjugation: A Comparative Guide to Alternatives for (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the ability to reversibly link molecules is paramount for applications such as targeted drug delivery, protein purification, and the study of dynamic biological processes. While (2-Pyridyldithio)-PEG2-Boc has been a staple for introducing thiol-reactive groups for disulfide-based reversible conjugation, a diverse array of alternative strategies has emerged, offering a range of cleavage mechanisms, stability profiles, and reaction efficiencies. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

Thiol-Based Reversible Conjugation: Beyond Pyridyldithio Linkers

The classic pyridyldithio chemistry relies on a disulfide exchange reaction with a free thiol on a biomolecule. However, maleimide-based reagents have gained significant popularity for their rapid and highly specific reaction with thiols, forming a stable thioether bond. While traditionally considered a permanent linkage, strategies have been developed to render maleimide (B117702) conjugation reversible.

Table 1: Performance Comparison of Thiol-Reactive Linkers

Linker TypeBond FormedStability in PlasmaKey Stability Features
N-Alkyl MaleimideThioetherModerateProne to retro-Michael addition and hydrolysis. The succinimide (B58015) ring can undergo hydrolysis, and the thioether bond is susceptible to exchange with other thiols (e.g., albumin).[1]
N-Aryl MaleimideThioetherHighThe thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[1][2]
Pyridyl DisulfideDisulfideVariableReversible through disulfide exchange with other thiols. Allows for cleavable conjugation, which can be desirable for drug delivery applications.[3]
Experimental Protocol: Maleimide-Based Protein Conjugation

This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized molecule.

1. Protein Preparation and Reduction:

  • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[4]

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4]

  • Incubate the mixture at room temperature for 30-60 minutes.[4]

2. Maleimide Reagent Preparation:

  • Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]

3. Conjugation Reaction:

  • Add the maleimide stock solution to the reduced protein solution to achieve a desired molar ratio (e.g., 10:1 to 20:1 maleimide to protein).

  • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.[4]

4. Quenching and Purification:

  • To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide.[4]

  • Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]

G Maleimide-Thiol Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein with Disulfide Bonds TCEP TCEP (Reducing Agent) Protein->TCEP Reduction Reduced_Protein Protein with Free Thiols TCEP->Reduced_Protein Reaction Incubate (RT, 2h or 4°C, overnight) Reduced_Protein->Reaction Maleimide_Reagent Maleimide Reagent in DMSO/DMF Maleimide_Reagent->Reaction Quench Quench with Excess Thiol Reaction->Quench Purify Purify (Size Exclusion) Quench->Purify Conjugate Purified Bioconjugate Purify->Conjugate

A typical workflow for maleimide-thiol bioconjugation.

pH-Sensitive Reversible Conjugation

Exploiting the pH gradient between the extracellular environment (pH 7.4) and intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) is a popular strategy for triggered drug release. Hydrazone linkers are a prominent example of pH-sensitive chemistry.

Table 2: Stability of Hydrazone Linkers at Different pH Values

Hydrazone Linker TypepHHalf-life / % ReleaseReference
Hydrazone (AcBut)7.4> 24 hours (only 6% hydrolysis)[5]
4.5~ 24 hours (97% release)[5]
Acyl Hydrazone7.0> 2.0 hours[5]
5.02.4 minutes[5]
General Hydrazone7.0183 hours[5]
5.04.4 hours[5]
Experimental Protocol: Hydrazone-Based Conjugation and Cleavage

This protocol describes the formation of a hydrazone linkage between a ketone/aldehyde-containing molecule and a hydrazide-modified biomolecule, and its subsequent pH-triggered cleavage.

1. Conjugation Reaction:

  • Dissolve the hydrazide-modified biomolecule in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-6.0).

  • Add the ketone or aldehyde-containing molecule, often dissolved in a minimal amount of a compatible organic solvent. The reaction is typically performed with an excess of the ketone/aldehyde.

  • The reaction can be catalyzed by aniline.

  • Incubate the reaction mixture at room temperature for several hours to overnight.

  • Purify the conjugate using a suitable method like dialysis or size-exclusion chromatography to remove unreacted starting materials.

2. pH-Triggered Cleavage Assay:

  • Prepare buffers at different pH values (e.g., pH 7.4 and pH 5.0).

  • Incubate the hydrazone-linked conjugate in each buffer at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the samples by a suitable analytical method, such as RP-HPLC or LC-MS, to quantify the amount of intact conjugate and released molecule.

  • Calculate the half-life of the linker at each pH from the rate of disappearance of the intact conjugate.

G pH-Sensitive Hydrazone Linker Cleavage cluster_extracellular Extracellular Environment (pH 7.4) cluster_intracellular Intracellular Endosome/Lysosome (pH 4.5-5.5) ADC_stable Antibody-Drug Conjugate (Stable Hydrazone Linker) ADC_unstable Antibody-Drug Conjugate ADC_stable->ADC_unstable Internalization H_plus H+ ADC_unstable->H_plus Acid-catalyzed hydrolysis Released_Drug Released Drug H_plus->Released_Drug Antibody Antibody H_plus->Antibody

Mechanism of pH-sensitive hydrazone linker cleavage.

Enzyme-Cleavable Reversible Conjugation

Enzyme-cleavable linkers offer high stability in systemic circulation and are designed to be cleaved by enzymes that are overexpressed in specific tissues or intracellular compartments, such as tumors.

Table 3: Performance of Enzyme-Cleavable Linkers

Linker TypeCleaving EnzymeStability in Human Plasma (Half-life)Key Features
Valine-Citrulline (Val-Cit)Cathepsin B> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma.
Phenylalanine-Lysine (Phe-Lys)Cathepsin B30 daysLess stable than Val-Cit in human plasma.
β-Glucuronideβ-GlucuronidaseHighHighly hydrophilic, which can reduce aggregation of ADCs.[6][7]
Experimental Protocol: Cathepsin B-Mediated Cleavage of a Dipeptide Linker

This protocol describes an in vitro assay to measure the cleavage of a Val-Cit linker by Cathepsin B.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

  • Reconstitute recombinant human Cathepsin B in the assay buffer.

  • Prepare a stock solution of the dipeptide-linked conjugate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer.

2. Cleavage Reaction:

  • In a microplate, add the diluted conjugate solution.

  • Initiate the reaction by adding the activated Cathepsin B solution.

  • Incubate the plate at 37°C.

3. Analysis:

  • Monitor the cleavage reaction over time using a suitable detection method. If the released payload is fluorescent, a fluorescence plate reader can be used. Alternatively, aliquots can be taken at different time points and analyzed by RP-HPLC or LC-MS to quantify the released payload.

  • Calculate the rate of cleavage from the increase in the signal of the released product over time.

G Enzymatic Cleavage of a Dipeptide Linker in a Lysosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (Val-Cit Linker) CathepsinB Cathepsin B ADC->CathepsinB Proteolytic Cleavage PABC_spacer Self-immolative PABC spacer CathepsinB->PABC_spacer Cleaved_Linker Cleaved Linker Released_Drug Released Drug PABC_spacer->Released_Drug 1,6-elimination G Photocleavage of an o-Nitrobenzyl Linker cluster_process Photocleavage Process Conjugate Bioconjugate with o-Nitrobenzyl Linker UV_Light UV Light (365 nm) Conjugate->UV_Light Irradiation Released_Molecule Released Molecule UV_Light->Released_Molecule Byproduct Nitrosobenzaldehyde Byproduct UV_Light->Byproduct

References

The Influence of PEG Linker Length on PROTAC Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The optimization of Proteolysis-Targeting Chimeras (PROTACs) is a multifaceted process, with the linker component playing a pivotal role in determining a molecule's efficacy and pharmacokinetic properties. The length and composition of the linker, which connects the target protein binder to the E3 ligase binder, are critical for facilitating the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), a prerequisite for target ubiquitination and subsequent degradation. This guide provides a comparative analysis of how polyethylene (B3416737) glycol (PEG) linker length impacts PROTAC efficacy, as measured by degradation potency (DC50) and maximal degradation (Dmax), and influences their drug metabolism and pharmacokinetic (DMPK) profiles.

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The length of the PEG linker directly influences the geometry of the ternary complex. An optimal linker length is crucial for achieving potent protein degradation, while linkers that are too short or too long can lead to reduced efficacy. The following table summarizes experimental data from studies on BRD4-degrading PROTACs, where the number of PEG units in the linker was systematically varied.

PROTACLinker (PEG units)DC50 (nM)Dmax (%)Cell Line
ARV-771 44.6>9522Rv1
Compound 1 22585RS4;11
Compound 2 35.1>95RS4;11
Compound 3 44.3>95RS4;11
Compound 4 511>95RS4;11
Compound 5 63480RS4;11

Data compiled from studies on BRD4-targeting PROTACs utilizing a VHL E3 ligase binder.

As the data indicates, a PEG linker of 3-4 units (Compound 2 and 3) resulted in the most potent degradation of the target protein, BRD4, with DC50 values in the low nanomolar range and a maximal degradation exceeding 95%. Shortening the linker to 2 PEG units (Compound 1) or extending it to 5 or 6 units (Compound 4 and 5) led to a decrease in degradation potency. This highlights the existence of an optimal linker length for effective ternary complex formation.

Impact of Linker Length on DMPK Properties

The physicochemical properties of the linker, including its length and polarity, significantly affect the DMPK profile of a PROTAC. Generally, increasing the PEG linker length can enhance solubility but may also lead to higher metabolic liability and reduced cell permeability.

PROTACLinker (PEG units)Half-life (t½, h)Clearance (CL)Permeability (Papp)
PROTAC A 22.1HighModerate
PROTAC B 43.5ModerateModerate
PROTAC C 64.2LowLow

Illustrative data based on general trends observed in PROTAC development. Specific values are compound-dependent.

Longer PEG linkers tend to increase the molecular weight and polar surface area of the PROTAC, which can reduce its ability to cross cell membranes, thereby lowering permeability. However, the increased hydrophilicity can sometimes improve solubility and metabolic stability, leading to a longer half-life and lower clearance. The optimal balance between these properties is crucial for developing a PROTAC with favorable in vivo characteristics.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to evaluate PROTAC performance.

Target Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1 or RS4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of degradation. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the PROTAC concentration to calculate the IC50 value.

Visualizations

Diagrams illustrating the PROTAC mechanism of action and experimental workflows provide a clear visual representation of the underlying concepts.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Varying PEG Linker Length) biochemical_assay Biochemical Assays (e.g., Binding Affinity) start->biochemical_assay cell_based_assay Cell-Based Assays biochemical_assay->cell_based_assay degradation_assay Target Degradation (Western Blot, DC50, Dmax) cell_based_assay->degradation_assay viability_assay Cell Viability (e.g., CellTiter-Glo, IC50) cell_based_assay->viability_assay dmpk_studies In Vitro & In Vivo DMPK (Permeability, Stability, PK) degradation_assay->dmpk_studies viability_assay->dmpk_studies lead_optimization Lead Optimization dmpk_studies->lead_optimization

Caption: A typical experimental workflow for the evaluation of PROTACs.

Case studies and literature examples of (2-Pyridyldithio)-PEG2-Boc use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. This guide provides a comprehensive comparison of (2-Pyridyldithio)-PEG2-Boc, a heterobifunctional linker, with other common alternatives, supported by literature-derived experimental data.

This compound is a versatile linker composed of three key functional elements:

  • A (2-Pyridyldithio) group: This moiety reacts specifically with free thiol (sulfhydryl) groups to form a disulfide bond. This bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a cell, where the concentration of glutathione (B108866) is significantly higher. This glutathione-sensitivity allows for the targeted release of a payload.

  • A Polyethylene Glycol (PEG) spacer (PEG2): The short, hydrophilic PEG2 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous environments.[1] It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain their biological activity.[1]

  • A tert-Butyloxycarbonyl (Boc) protecting group: The Boc group protects a terminal amine, preventing it from participating in unwanted reactions during the synthesis and conjugation process. It can be readily removed under acidic conditions to reveal the amine for subsequent conjugation steps.[2][3]

Comparison of Linker Chemistries

The choice of reactive group on a linker is critical for determining the stability and release mechanism of the payload. The pyridyldithio group of this compound is a key feature, enabling the formation of a cleavable disulfide bond. A common alternative to this chemistry is the use of maleimide-based linkers, which also react with thiols but form a more stable thioether bond.

Performance Data of Disulfide vs. Maleimide-Based Linkers

The stability of the linker in plasma is a crucial factor for the safety and efficacy of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity. The following table summarizes the stability of different linker types in plasma.

Linker TypeSpecific Linker ChemistryPlasma Half-life (t1/2)Key Characteristics
Glutathione-Sensitive DisulfideVariableCleavable in the reducing intracellular environment. Stability can be modulated by steric hindrance around the disulfide bond.[4][5]
Alternative Cleavable Hydrazone (pH-sensitive)~2 daysDesigned to hydrolyze in the acidic environment of endosomes and lysosomes.[4]
Alternative Cleavable Val-Cit (Protease-sensitive)Generally stable in human plasmaCleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.
Stable (Non-cleavable analog) Maleimide-based ThioetherHighForms a stable covalent bond. Release of the payload requires degradation of the antibody.[6][7]

Data compiled from multiple sources and should be considered representative. Direct comparison may vary based on the specific ADC and experimental conditions.

Recent studies have focused on improving the stability of maleimide-based linkers, as the traditional thiosuccinimide linkage can be unstable under physiological conditions, leading to premature drug release.[6] For instance, the use of maleamic methyl ester-based linkers has been shown to significantly enhance stability compared to conventional maleimide-based ADCs.[6] In one study, a maleamic methyl ester-based ADC showed only about 3.8% payload shedding in an albumin solution after 14 days, highlighting its improved stability.[6]

The Role of PEGylation in Optimizing ADC Performance

The inclusion of a PEG spacer in the linker design can significantly impact the physicochemical properties of the resulting ADC. Hydrophobic payloads can lead to aggregation and rapid clearance of ADCs. PEGylation can shield the hydrophobic drug, improving solubility, stability, and pharmacokinetic profiles.[8]

A study on affibody-based drug conjugates demonstrated that the insertion of PEG chains prolonged the circulation half-life of the conjugates.[9] Specifically, a 10 kDa PEG modification resulted in an 11.2-fold extension of the half-life compared to a non-PEGylated conjugate.[9] However, this also led to a reduction in in vitro cytotoxicity, highlighting the trade-off between pharmacokinetics and potency that must be optimized in ADC design.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key steps in the use of this compound and related linker chemistries.

Protocol 1: Boc Deprotection of a PEG Linker

This protocol outlines the general procedure for removing the Boc protecting group from a PEG linker to expose the primary amine for conjugation.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add TFA to the solution (typically 20-50% v/v).[10] If the substrate is sensitive to cationic side reactions, a scavenger like TIS can be added.[10]

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2][10]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • The resulting deprotected PEG linker with a free amine can be further purified or used directly in the next conjugation step.[10]

Protocol 2: Conjugation of a Pyridyldithio-Containing Linker to a Thiol-Containing Protein (e.g., Antibody)

This protocol describes the formation of a disulfide bond between the linker and a protein.

Materials:

  • Thiol-containing protein (e.g., a reduced antibody)

  • (2-Pyridyldithio)-functionalized linker

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reaction vessel

  • Desalting column for purification

Procedure:

  • Prepare the protein solution in PBS. If the protein's thiols are in the form of disulfide bonds, they must first be reduced using a reagent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by removal of the reducing agent.

  • Dissolve the (2-Pyridyldithio)-functionalized linker in a suitable solvent (e.g., DMSO) and add it to the protein solution. The molar ratio of linker to protein will depend on the desired drug-to-antibody ratio (DAR).

  • Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • The progress of the conjugation can be monitored by measuring the release of pyridine-2-thione, a byproduct of the reaction, which absorbs at 343 nm.

  • Once the reaction is complete, the resulting conjugate is purified using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes in bioconjugation.

G cluster_synthesis Linker Activation and Conjugation linker This compound deprotected_linker Deprotected Linker (Free Amine) linker->deprotected_linker Boc Deprotection (Acidic Conditions) linker_payload Linker-Payload Conjugate deprotected_linker->linker_payload Amide Bond Formation activated_payload Activated Payload (e.g., NHS-ester) activated_payload->linker_payload adc Antibody-Drug Conjugate (ADC) linker_payload->adc Disulfide Bond Formation (Thiol-Disulfide Exchange) antibody Thiol-containing Antibody antibody->adc G cluster_release Intracellular Payload Release adc_bound ADC Bound to Tumor Cell Receptor endocytosis Endocytosis adc_bound->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion payload_release Payload Release lysosome->payload_release Glutathione-mediated Disulfide Cleavage cytotoxicity Cell Death payload_release->cytotoxicity

References

A Comparative Guide to Pyridyldithio-Based Bioconjugation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of pyridyldithio chemistry against leading alternatives, providing researchers with the data and protocols needed to select the optimal conjugation strategy for therapeutic development.

In the landscape of drug discovery, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs), the covalent linking of molecules—a process known as bioconjugation—is of paramount importance.[1][2] Among the various chemical strategies available, pyridyldithio-based chemistry, which forms a cleavable disulfide bond, has been a cornerstone for decades.[3] This guide provides a detailed comparison of pyridyldithio-based methods with other prominent sulfhydryl-reactive chemistries, supported by quantitative data and experimental protocols to inform the selection of the most suitable technique for specific research applications.

Mechanism of Pyridyldithio-Based Bioconjugation

Pyridyldithio chemistry relies on a thiol-disulfide exchange reaction.[4] Reagents such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) feature two primary reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on an antibody), and a 2-pyridyldithio group that specifically reacts with free sulfhydryl (thiol) groups (e.g., from a cysteine residue).[3][5]

The reaction proceeds in two main stages:

  • Amine Modification: The NHS ester of SPDP reacts with an amine-containing molecule (Molecule 1, e.g., a protein) to form a stable amide bond, introducing the pyridyldithio moiety.

  • Thiol-Disulfide Exchange: The newly introduced pyridyldithio group then reacts with a thiol-containing molecule (Molecule 2, e.g., a cytotoxic drug). This results in the formation of a new disulfide bond linking the two molecules and the release of pyridine-2-thione, a chromophore that can be measured spectrophotometrically at 343 nm to quantify the reaction progress.[6][7]

The key feature of the resulting disulfide bond is its reversibility. It remains relatively stable in the bloodstream but can be cleaved by reducing agents like glutathione (B108866), which is present in high concentrations inside cells.[][9] This intracellular cleavage is a highly desirable feature for drug delivery systems, as it allows for the targeted release of a payload within the target cell.[]

Thiol_Disulfide_Exchange_Mechanism cluster_0 Step 1: Amine Modification cluster_1 Step 2: Thiol-Disulfide Exchange Protein_NH2 Protein-NH₂ (Molecule 1) Protein_PD Protein-Linker-S-S-Py Pyridyldithio-activated Protein Protein_NH2->Protein_PD + SPDP SPDP SPDP NHS-Linker-S-S-Py NHS_leaving NHS Protein_PD->NHS_leaving releases Drug_SH Drug-SH (Molecule 2) Conjugate Protein-Linker-S-S-Drug Bioconjugate Drug_SH->Conjugate + Activated Protein Thione_leaving Pyridine-2-thione (Abs @ 343nm) Conjugate->Thione_leaving releases

Mechanism of SPDP-mediated bioconjugation.

Comparison with Alternative Bioconjugation Chemistries

The choice of conjugation chemistry is critical and depends on the desired stability, specificity, and application of the final bioconjugate. While pyridyldithio chemistry offers the advantage of cleavability, other methods provide more stable linkages. The primary alternative for thiol-reactive conjugation is maleimide (B117702) chemistry.[1]

Maleimide Chemistry: This method involves the Michael addition of a thiol to the double bond of a maleimide ring, forming a stable, non-reducible thioether bond.[1] However, the stability of this bond can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[1][10]

Below is a comparison of key performance metrics for pyridyldithio and maleimide-based bioconjugation.

FeaturePyridyldithio ChemistryMaleimide ChemistryClick Chemistry (e.g., SPAAC)
Bond Type Disulfide (S-S)Thioether (C-S)Triazole
Bond Stability Reversible/Cleavable in reducing environments (e.g., intracellular)[1]Stable, but susceptible to retro-Michael reaction and thiol exchange[1][10]Highly Stable & Irreversible[11]
Reaction pH 7.0 - 8.0[7]6.5 - 7.5[12]Physiological (approx. 7.4)
Reaction Kinetics Fast[4]Very Fast[1]Moderate to Very Fast (Tetrazine Ligation is exceptionally fast)[11]
Key Advantage Controlled payload release inside cells[]Forms a stable covalent bondBioorthogonal, high specificity, no side reactions[11]
Key Disadvantage Not suitable for applications requiring long-term stability in reducing environments[1]Potential for conjugate instability and off-target reactions in vivo[1]Requires introduction of bioorthogonal handles (azide/alkyne)[11]

Experimental Protocols

Accurate and reproducible results depend on meticulously followed protocols. Below are representative methods for protein conjugation using SPDP and a comparative stability assay.

Protocol 1: Two-Step Protein-Protein Conjugation using SPDP [6][13]

This protocol describes the conjugation of two proteins (Protein A and Protein B), where Protein A is first modified with SPDP and then conjugated to the thiol-containing Protein B.

Materials:

  • SPDP Reagent (e.g., Thermo Scientific Pierce Premium Grade SPDP)

  • Protein A (amine-containing, no free thiols)

  • Protein B (thiol-containing)

  • Reaction Buffer: 20-100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5 (PBS-EDTA)

  • Anhydrous DMSO or DMF

  • Reducing Agent: Dithiothreitol (DTT)

  • Desalting columns

Procedure:

Part A: SPDP Modification of Protein A

  • Equilibrate the SPDP vial to room temperature. Prepare a 20 mM SPDP stock solution by dissolving 2 mg of SPDP in 320 µL of DMSO or DMF immediately before use.[13]

  • Dissolve Protein A to a concentration of 2-5 mg/mL in 1.0 mL of PBS-EDTA.

  • Add a molar excess of the 20 mM SPDP solution to the protein solution (a 20-fold molar excess is a common starting point).

  • Incubate the reaction for 30-60 minutes at room temperature.[13]

  • Remove excess, non-reacted SPDP by passing the solution through a desalting column equilibrated with PBS-EDTA.

Part B: Thiolation of a Non-Thiol Protein (If Protein B has no free thiols) (Skip this part if Protein B already has free sulfhydryl groups)

  • Modify Protein B with SPDP as described in Part A, including the desalting step.

  • Prepare a 150 mM DTT solution by dissolving 23 mg of DTT in 1 mL of an acetate (B1210297) buffer or PBS-EDTA.[13]

  • Add the DTT solution to the SPDP-modified Protein B to a final DTT concentration of 50 mM.[13]

  • Incubate for 30 minutes at room temperature to reduce the pyridyl disulfide, exposing a free thiol group.

  • Remove excess DTT using a desalting column equilibrated with PBS-EDTA. The protein is now sulfhydryl-modified.

Part C: Conjugation of SPDP-Modified Protein A to Thiol-Modified Protein B

  • Mix the SPDP-modified Protein A (from Part A) with the sulfhydryl-containing Protein B (either naturally containing thiols or modified in Part B).

  • Incubate the mixture for 18-24 hours at 4°C or room temperature.[6][13]

  • The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unconjugated proteins.

Experimental_Workflow cluster_A Part A: Modification cluster_B Part B: Conjugation A1 Dissolve Protein A in PBS-EDTA A2 Add SPDP Stock Solution (in DMSO/DMF) A1->A2 A3 Incubate 30-60 min at Room Temp A2->A3 A4 Desalt to Remove Excess SPDP A3->A4 A_out Protein A-S-S-Py A4->A_out B1 Mix Protein A-S-S-Py with Thiol-Protein B A_out->B1 To Conjugation Step B2 Incubate 18-24h at 4°C or RT B1->B2 B3 Monitor A343 for Pyridine-2-thione Release B2->B3 B4 Purify Conjugate (e.g., SEC) B3->B4 B_out Final Conjugate (Protein A-S-S-Protein B) B4->B_out

Workflow for SPDP-mediated protein conjugation.

Application in Drug Delivery: Antibody-Drug Conjugates (ADCs)

A primary application of pyridyldithio bioconjugation is in the creation of ADCs. In this context, the disulfide linker serves a critical role: it must be stable enough to keep the cytotoxic payload attached to the antibody while in systemic circulation, but readily cleavable to release the drug upon internalization into a target cancer cell.[][14] The higher concentration of glutathione in the intracellular environment compared to the blood plasma facilitates this selective release.[15]

The choice of linker chemistry directly impacts the ADC's therapeutic index—the balance between efficacy and toxicity.[16] While disulfide linkers offer this cleavable advantage, research has also focused on developing more stable linkers, such as sterically hindered disulfides or non-cleavable thioether linkers (from maleimide chemistry), to reduce premature drug release in circulation.[14][16] The optimal choice depends on the specific antibody, drug payload, and target antigen characteristics.[16]

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Cancer Cell (High GSH) ADC_circ ADC with Disulfide Linker (Stable) Receptor Antigen Receptor ADC_circ->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Endosome Endosome/Lysosome Internalization->Endosome 3. Trafficking Release Disulfide Cleavage by Glutathione (GSH) Endosome->Release 4. Payload Active Drug Payload Release->Payload 5. Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Targeted drug delivery via an ADC.

Conclusion

Pyridyldithio-based bioconjugation remains a valuable and widely used technique in drug discovery, prized for its ability to create cleavable disulfide-linked conjugates. This feature is particularly advantageous for the intracellular delivery of therapeutic payloads. However, the inherent instability of the disulfide bond in reducing environments makes it unsuitable for applications demanding long-term, irreversible linkages. Alternatives like maleimide chemistry offer greater stability, though they come with their own challenges, such as the potential for conjugate reversal via a retro-Michael reaction. Ultimately, the selection of a bioconjugation strategy requires a careful evaluation of the project's specific needs, balancing the requirements for linker stability, reaction efficiency, and the desired biological outcome.

References

Stability Under Scrutiny: A Comparative Guide to (2-Pyridyldithio)-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. This guide provides a detailed comparison of the in vitro and in vivo stability of (2-Pyridyldithio)-PEG2-Boc conjugates against common alternatives, supported by experimental data and detailed methodologies.

Assessing the this compound Conjugate

The this compound conjugate incorporates a cleavable disulfide linker, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The stability of this conjugate is primarily dictated by the disulfide bond, which is susceptible to cleavage by thiol-containing molecules like glutathione (B108866), present in high concentrations within cells.

Expected Stability Profile:

  • In Vitro (Plasma/Buffer): The disulfide bond is expected to be relatively stable in circulation, where the concentration of reducing agents is low. However, gradual cleavage can occur over time.

  • In Vivo (Intracellular): Upon internalization into cells, the higher concentration of glutathione will lead to rapid cleavage of the disulfide bond, releasing the conjugated molecule.

Comparative Analysis with Alternative Linkers

The choice of linker chemistry is pivotal for the performance of a bioconjugate.[1] Below is a comparison of the (2-Pyridyldithio) linker with other common strategies.

Linker TypeCleavage MechanismIn Vitro Stability (Plasma)In Vivo Stability (Intracellular)Key AdvantagesKey Disadvantages
(2-Pyridyldithio) Thiol-disulfide exchangeModerateLow (Rapid Cleavage)Intracellular releasePotential for premature release in circulation
Maleimide-based Thioether bond formationHighHigh (Non-cleavable)High stabilityIrreversible conjugation, potential for retro-Michael addition
Hydrazone pH-sensitive hydrolysisModerate to HighLow (Rapid cleavage in acidic endosomes/lysosomes)pH-dependent releasePotential instability at physiological pH
Peptide Linkers (e.g., Val-Cit) Protease-mediated cleavageHighLow (Cleavage by specific proteases like Cathepsin B)High specificity for target cell environmentDependent on protease expression levels
Non-cleavable (e.g., SMCC) Amide bondVery HighVery High (Requires antibody degradation for payload release)Maximum stability in circulationPayload release is slow and may be incomplete

Quantitative Stability Data

Table 1: Comparative Linker Cleavage Kinetics

LinkerConditionHalf-life (t½)Reference
Disulfide (unspecified)PBS with 0.5 mM dithiothreitol< 10 min[2]
Disulfide (substituted)PBS with 0.5 mM dithiothreitol> 45 min[2]
AcylhydrazonepH 5.02.4 min[2]
AcylhydrazonepH 7.0> 2.0 h[2]
Val-Cit DipeptideMouse Circulation~144 hours (6.0 days)[3]
Val-Cit DipeptideCynomolgus Monkey Circulation~230 hours (9.6 days)[3]
Sulfatase-cleavableMouse Plasma> 7 days[4]

Experimental Protocols

To empirically determine the stability of a this compound conjugate, the following experimental protocols are recommended.

In Vitro Stability Assay

Objective: To assess the stability of the conjugate in plasma.

Materials:

  • This compound conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Incubate the conjugate in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the plasma-conjugate mixture.

  • Precipitate plasma proteins using a suitable method (e.g., acetonitrile (B52724) precipitation).

  • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and any released fragments.

  • Calculate the half-life of the conjugate in plasma.

In Vivo Stability Assay

Objective: To determine the pharmacokinetic profile and linker stability in a living organism.

Materials:

  • This compound conjugate

  • Animal model (e.g., mice)

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • Administer the conjugate to the animal model via a relevant route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma.

  • Quantify the concentration of the intact conjugate in the plasma samples using a validated ELISA or LC-MS/MS method.[3]

  • Determine the pharmacokinetic parameters, including the in vivo half-life of the conjugate.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in assessing conjugate stability and the mechanism of linker cleavage, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Stability cluster_in_vivo In Vivo Stability ivt_start Incubate Conjugate in Plasma ivt_sample Sample at Time Points ivt_start->ivt_sample ivt_process Process Sample (e.g., Protein Precipitation) ivt_sample->ivt_process ivt_analyze Analyze by LC-MS ivt_process->ivt_analyze ivt_end Determine Half-life ivt_analyze->ivt_end ivv_start Administer Conjugate to Animal Model ivv_sample Collect Blood Samples ivv_start->ivv_sample ivv_process Process to Plasma ivv_sample->ivv_process ivv_analyze Quantify by ELISA or LC-MS/MS ivv_process->ivv_analyze ivv_end Determine Pharmacokinetics ivv_analyze->ivv_end

Caption: Experimental workflow for assessing in vitro and in vivo stability.

cleavage_mechanism cluster_conjugate Conjugate drug Drug-PEG2-Boc linker S-S-Pyridyl drug->linker biomolecule Biomolecule linker->biomolecule released_drug Released Drug-PEG2-Boc-SH linker->released_drug Cleavage mixed_disulfide Biomolecule-S-S-G linker->mixed_disulfide pyridylthione 2-Pyridinethione linker->pyridylthione glutathione Glutathione (GSH) glutathione->linker Attacks Disulfide

Caption: Cleavage mechanism of a (2-Pyridyldithio) linker by glutathione.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component orchestrating the efficacy and safety of an ADC is the linker, the chemical bridge between the antibody and the payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, therapeutic window, and ultimately, its clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of their distinct biological pathways.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione)[1][2][3]Requires complete proteolytic degradation of the antibody in the lysosome[4][][6]
Released Payload Typically the native, unmodified cytotoxic drug[3]Payload attached to the linker and an amino acid residue from the antibody[7]
Bystander Effect Generally high, as the released payload can diffuse to neighboring antigen-negative cells[8][9][10]Limited to none, as the charged payload-linker complex is not readily membrane-permeable[7][11]
Plasma Stability Can be variable, with a potential for premature payload release[2]Generally higher, leading to a more favorable safety profile[4][]
Therapeutic Window Potentially narrower due to a higher risk of off-target toxicity[2]Potentially wider due to increased stability and reduced off-target effects[4]
Ideal for Heterogeneous tumors with varied antigen expression[10]Homogeneous tumors with high antigen expression[]

Delving Deeper: Mechanisms of Action

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic cargo.

Cleavable Linkers: A Targeted Detonation

Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells. This "targeted detonation" can be initiated by several mechanisms:

  • Protease-Cleavable Linkers: These are the most successful class of cleavable linkers and contain a short peptide sequence that is a substrate for lysosomal proteases like Cathepsin B, which are highly active in cancer cells.[3] The most common example is the valine-citrulline (vc) linker.[1]

  • pH-Sensitive Linkers: These linkers, often employing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1][3]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.[1]

The release of the native, often membrane-permeable payload from cleavable linkers can lead to a powerful "bystander effect," where the drug diffuses out of the targeted cancer cell and kills neighboring, antigen-negative tumor cells.[8][10][] This is a significant advantage in treating heterogeneous tumors.

cleavable_linker_pathway cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cancer Cell cluster_bystander Neighboring Cell ADC_Circulating ADC with Cleavable Linker (Stable) Receptor Tumor Antigen ADC_Circulating->Receptor 1. Binding Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Protease Activity Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage (Proteases, Low pH) Cell_Death Target Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity Bystander_Cell Antigen-Negative Cancer Cell Payload_Release->Bystander_Cell 6. Diffusion (Bystander Effect) Bystander_Death Bystander Cell Death Bystander_Cell->Bystander_Death 7. Cytotoxicity

Mechanism of Action for an ADC with a Cleavable Linker.
Non-Cleavable Linkers: A Controlled dismantling

In contrast, non-cleavable linkers form a highly stable bond between the antibody and the payload.[] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[4][6] This process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., lysine (B10760008) or cysteine) to which it was conjugated.[7]

This "controlled dismantling" results in a charged payload-linker-amino acid complex that is generally not membrane-permeable, thus significantly limiting the bystander effect.[7][11] The major advantage of this approach is the enhanced plasma stability of the ADC, which can lead to a better safety profile and a wider therapeutic window by minimizing premature drug release and off-target toxicity.[4][]

non_cleavable_linker_pathway cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cancer Cell ADC_Circulating ADC with Non-Cleavable Linker (Highly Stable) Receptor Tumor Antigen ADC_Circulating->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Proteolytic Degradation) Endosome->Lysosome 3. Trafficking Payload_Release Payload-Linker-Amino Acid Complex Release Lysosome->Payload_Release 4. Antibody Degradation Cell_Death Target Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity (No Bystander Effect)

Mechanism of Action for an ADC with a Non-Cleavable Linker.

Performance Data: A Comparative Look

The choice of linker has a tangible impact on the performance of an ADC. The following tables summarize representative data from preclinical studies comparing ADCs with cleavable and non-cleavable linkers.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Antibody-PayloadLinker TypeCell LineTarget AntigenIC50 (ng/mL)Reference
Hertuzumab-MMAECleavable (vc)NCI-N87HER295.3[14]
Trastuzumab-DM1Non-cleavable (SMCC)NCI-N87HER2568.2[14]
Trastuzumab-MMAECleavable (vc)JIMT-1 (HER2-low)HER2~18 nM[15]
Trastuzumab-MMAUCleavable (glycopeptide)JIMT-1 (HER2-low)HER2~2-4 nM[15]

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, antibody, payload, and drug-to-antibody ratio (DAR).

In Vivo Efficacy (Xenograft Models)

Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a cornerstone of preclinical ADC evaluation.

ADCLinker TypeTumor ModelDosingOutcomeReference
Hertuzumab-vcMMAECleavable (vc)NCI-N87 Gastric CancerSingle 5 or 10 mg/kgSustained tumor inhibition[14]
Trastuzumab-MMAUCleavable (glycopeptide)HER2+ XenograftsSingle 1 or 2 mg/kgSuperior tumor growth inhibition compared to Trastuzumab-vc-MMAE[15][16]
anti-CD79b-vcMMAECleavable (vc)Jeko-13 mg/kgComplete tumor regression in 3/6 animals[1]
anti-CD79b-tandem-cleavage HIPSCleavable (novel)Jeko-13 mg/kgComplete tumor regression in 6/6 animals[1]
Plasma Stability

Plasma stability is a critical parameter that influences both the efficacy and safety of an ADC.

ADC LinkerSpeciesIncubation Time (days)% Free Payload ReleasedReference
vc-MMAEHuman6< 1%[17]
vc-MMAECynomolgus Monkey6< 1%[17]
vc-MMAERat6~2.5%[17]
vc-MMAEMouse6~25%[17]
mc-MMAFVarious60.02-0.03%[17]
Cys-linker-MMAEHuman7< 0.01%[18]

Note: The instability of the vc-MMAE linker in rodent plasma is attributed to the enzyme carboxylesterase 1c (Ces1c), which is not present in human plasma. This highlights the importance of multi-species plasma stability testing.[19]

Experimental Protocols: A Guide to Key Assays

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are overviews of key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium and add the ADC dilutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition and Solubilization: Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

Protocol Outline:

  • Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for a sufficient duration to allow for the bystander effect to occur.

  • Imaging and Analysis: Use high-content imaging to specifically quantify the number of viable fluorescent antigen-negative cells in each well.

  • Data Interpretation: A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

This assay assesses the anti-tumor activity of an ADC in a living organism.

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant human tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative for bystander effect studies) into immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size, then randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, a control antibody, and a vehicle control to the respective groups via an appropriate route (e.g., intravenous).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, at which point final tumor weights can be measured.

Plasma Stability Assay

This assay evaluates the stability of the ADC in circulation, predicting the potential for premature payload release.

Protocol Outline:

  • Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points over several days.

  • Sample Processing: Isolate the ADC from the plasma samples, for example, using immunoaffinity capture with Protein A/G beads.

  • Analysis: Analyze the captured ADC using techniques like LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released payload.

  • Data Interpretation: A stable ADC will show a minimal decrease in DAR and a low level of free payload over time.

experimental_workflow ADC_Synthesis ADC Synthesis & Characterization (DAR) In_Vitro In Vitro Evaluation ADC_Synthesis->In_Vitro In_Vivo In Vivo Evaluation ADC_Synthesis->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander Plasma_Stability Plasma Stability Assay In_Vitro->Plasma_Stability PK_Study Pharmacokinetics (PK) Study In_Vivo->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) In_Vivo->Efficacy_Study Toxicity_Study Toxicity Study In_Vivo->Toxicity_Study Data_Analysis Data Analysis & Candidate Selection Cytotoxicity->Data_Analysis Bystander->Data_Analysis Plasma_Stability->Data_Analysis PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

A Typical Experimental Workflow for ADC Evaluation.

Conclusion: A Tailored Approach to Linker Selection

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all scenario and must be tailored to the specific therapeutic context. Cleavable linkers, with their potent bystander effect, offer a compelling strategy for tackling the challenge of tumor heterogeneity.[10] However, this comes with the potential for increased off-target toxicity, which requires careful optimization of linker stability. Non-cleavable linkers, on the other hand, provide a more stable and potentially safer platform, making them well-suited for highly expressed, homogeneous tumor antigens where a localized cytotoxic effect is desired.[]

As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, so too will the design of next-generation ADCs. The ongoing development of novel linker technologies, including those with enhanced stability and more specific cleavage mechanisms, promises to further refine our ability to create highly effective and well-tolerated cancer therapeutics. For drug development professionals, a thorough and objective evaluation of both cleavable and non-cleavable linker strategies, supported by robust preclinical data, is paramount to selecting the optimal ADC candidate for clinical advancement.

References

Quantitative Analysis of Target Protein Degradation: A Comparative Guide to (2-Pyridyldithio)-PEG2-Boc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Proteolysis Targeting Chimeras (PROTACs) that incorporate a (2-Pyridyldithio)-PEG2-Boc linker. We will delve into the unique characteristics of this linker, comparing its potential performance with alternative linker strategies. This document offers detailed experimental protocols for quantitative analysis and presents illustrative data to guide the design and evaluation of next-generation targeted protein degraders.

The Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system, leading to the degradation of a specific protein of interest. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (Protein of Interest-PROTAC-E3 Ligase) that is essential for ubiquitination and subsequent degradation.

The this compound linker introduces a disulfide bond, a feature that suggests a potential for cleavage within the reducing environment of the cell. This characteristic can be leveraged for controlled release of the PROTAC, potentially impacting its pharmacokinetic and pharmacodynamic profile.

Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy of degradation.

While direct comparative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can infer its potential performance by comparing different linker classes. The following tables present a summary of quantitative data for PROTACs with various linker types to illustrate the impact of linker composition on degradation efficacy.

Table 1: Comparison of a Hypothetical this compound PROTAC with Other Linker Types

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
(2-Pyridyldithio)-PEG2 (Hypothetical) Target XCRBN10 - 100>90Potentially cleavable, may offer controlled release.[1][2]
Alkyl Chain (8 atoms) BRD4VHL50 - 200~85Flexible, hydrophobic.[3]
PEG4 BTKCRBN20 - 50>90Increased solubility and cell permeability.[4]
Rigid Piperazine Androgen ReceptorVHL<10>95Constrained conformation can enhance potency.

Table 2: Influence of PEG Linker Length on PROTAC Performance

PROTACTarget ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC A BRD4CRBN215>95
PROTAC B BRD4CRBN45>98
PROTAC C BRD4CRBN625>90
PROTAC D BTKCRBN340~90
PROTAC E BTKCRBN515>95

Signaling Pathways and Experimental Workflows

To understand and quantify the activity of this compound based PROTACs, it is essential to visualize the underlying biological processes and the experimental steps involved.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Cleavage Intracellular Cleavage (Disulfide Reduction) PROTAC->Cleavage Enters cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Degrades into Active_PROTAC Active PROTAC Cleavage->Active_PROTAC Active_PROTAC->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

The diagram above illustrates the mechanism of action for a PROTAC with a cleavable linker. The PROTAC enters the cell, and the disulfide bond is cleaved, releasing the active PROTAC molecule. This then brings the target protein and the E3 ubiquitin ligase together to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (Target protein expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5a. Western Blot Analysis Protein_Quantification->Western_Blot Mass_Spec 5b. Mass Spectrometry (Targeted Proteomics) Protein_Quantification->Mass_Spec Data_Analysis 6. Data Analysis (Densitometry or Peak Area Integration) Western_Blot->Data_Analysis Mass_Spec->Data_Analysis DC50_Dmax 7. Determination of DC50 and Dmax Data_Analysis->DC50_Dmax

Caption: Workflow for evaluating PROTAC efficacy.

This workflow outlines the key steps in quantifying the degradation of a target protein induced by a PROTAC. It starts with cell treatment and progresses through protein extraction, quantification, and analysis using methods like Western blotting or mass spectrometry to determine the DC50 and Dmax values.

Logical_Relationship Logical Relationships in PROTAC Design and Evaluation PROTAC_Components PROTAC Components Warhead Warhead (Binds to POI) PROTAC_Components->Warhead Linker Linker (this compound) PROTAC_Components->Linker E3_Ligand E3 Ligase Ligand PROTAC_Components->E3_Ligand Performance_Metrics Performance Metrics Warhead->Performance_Metrics Linker->Performance_Metrics E3_Ligand->Performance_Metrics DC50 DC50 (Potency) Performance_Metrics->DC50 Dmax Dmax (Efficacy) Performance_Metrics->Dmax Selectivity Selectivity Performance_Metrics->Selectivity Experimental_Validation Experimental Validation Performance_Metrics->Experimental_Validation Measured by Western_Blot Western Blot Experimental_Validation->Western_Blot Mass_Spectrometry Mass Spectrometry Experimental_Validation->Mass_Spectrometry Cell_Viability Cell Viability Assays Experimental_Validation->Cell_Viability

Caption: Key relationships in PROTAC development.

This diagram shows the logical connections between the components of a PROTAC, the key performance metrics used to evaluate it, and the experimental methods employed for this validation. The choice of linker directly impacts the measurable performance of the PROTAC.

Detailed Experimental Protocols

Reproducible and robust experimental design is crucial for the accurate quantitative analysis of PROTAC-mediated protein degradation.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol details the steps for quantifying protein degradation using Western blotting.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Targeted Mass Spectrometry for Protein Quantification

This protocol provides a more sensitive and highly quantitative method for measuring protein degradation.

  • Sample Preparation:

    • Treat cells with the PROTAC as described in the Western blotting protocol.

    • Lyse the cells and digest the proteins into peptides using trypsin.

    • Spike in a known amount of a stable isotope-labeled synthetic peptide corresponding to a unique peptide of the target protein for absolute quantification.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze them using a triple quadrupole or high-resolution mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.

    • Monitor the specific precursor-to-fragment ion transitions for the target peptide and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the stable isotope-labeled internal standard.

    • Determine the absolute amount of the target protein in each sample.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The this compound linker offers an intriguing option for PROTAC design, with its potential for intracellular cleavage providing a mechanism for controlled drug release. While direct quantitative comparisons with other linkers are still emerging, the principles of PROTAC evaluation remain the same. By employing rigorous quantitative techniques such as Western blotting and mass spectrometry, researchers can effectively characterize the potency and efficacy of PROTACs incorporating this and other novel linkers. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and development of the next generation of targeted protein degraders.

References

Safety Operating Guide

Navigating the Disposal of (2-Pyridyldithio)-PEG2-Boc: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Pyridyldithio)-PEG2-Boc, a bifunctional crosslinker commonly used in bioconjugation and drug delivery applications. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for this compound may not be readily available, information can be gleaned from SDSs of structurally similar compounds and the known hazards of its constituent functional groups.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste.[3][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5][6][7]

  • Waste Identification and Classification:

    • Label the waste container clearly as "Hazardous Waste: this compound". Include the full chemical name and any known hazard classifications (e.g., irritant, sensitizer).[6][7]

    • Based on its components, this compound may be classified as an irritant and potentially reactive. The pyridyldithio group can be a skin and respiratory sensitizer.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[6][7][8] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is in good condition and has a secure-fitting cap.[3][8]

    • Never use food or beverage containers for chemical waste.[3]

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • Segregate the waste from incompatible materials.[7][8] For example, keep it away from strong oxidizing agents, acids, and bases to prevent unintended reactions.[4]

    • The storage area should be cool, dry, and away from direct sunlight and heat sources.[7][9]

  • Waste Collection and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][6][10]

    • Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing a hazardous waste disposal form, detailing the contents and quantity of the waste.

Decontamination of Empty Containers

Empty containers that have held this compound must also be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple rinse it with a suitable solvent.[3][6] The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • Disposal of Decontaminated Containers: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, all labels must be defaced or removed to prevent misuse.[3][6] Always confirm your institution's policy on the disposal of decontaminated containers.

Summary of Component Hazards

To better understand the rationale behind these disposal procedures, the following table summarizes the general characteristics and hazards associated with the functional components of this compound.

Functional GroupGeneral CharacteristicsPotential HazardsDisposal Considerations
(2-Pyridyldithio) Reactive disulfideSkin and respiratory sensitizer, potential irritant.Treat as reactive and sensitizing waste.
Polyethylene Glycol (PEG) Water-soluble polymer, generally low toxicity.[11][12]Can be combustible at high temperatures.[4]While biodegradable, it should be disposed of as chemical waste when part of a larger, hazardous molecule.[11]
Boc (tert-Butyloxycarbonyl) Amine protecting group, acid-labile.[13][14][15]Deprotection can occur in the presence of strong acids, releasing isobutylene (B52900) and carbon dioxide.[14]Avoid mixing with strong acids in the waste container to prevent gas evolution.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B H Decontaminate Empty Container (Triple Rinse) A->H For empty containers C Select Compatible Waste Container (Labeled, Leak-proof) B->C D Transfer Waste to Container (In a Fume Hood) C->D E Securely Cap and Store (Designated Satellite Area) D->E F Segregate from Incompatibles (Acids, Bases, Oxidizers) E->F G Arrange for Professional Disposal (Contact EHS/Licensed Contractor) E->G When full or as per schedule I Dispose of Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container (Deface Labels) H->J

Figure 1. Disposal Workflow for this compound

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting your institution's specific guidelines and the most current safety data.

References

Personal protective equipment for handling (2-Pyridyldithio)-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Pyridyldithio)-PEG2-Boc. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing exposure risks and ensuring laboratory safety.

Personal Protective Equipment (PPE)

Proper personal protective equipment is fundamental to minimizing exposure and ensuring a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical compounds.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet current safety standards should be worn at all times.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to check the manufacturer's glove compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat is required. For larger quantities or situations with a potential for splashing, a chemical-resistant apron worn over the lab coat is advised.[1]
Respiratory Protection Fume HoodAll handling of this compound, particularly if it is a powder or is in a volatile solvent, must be conducted in a certified chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Storage:

  • Storage: Upon receipt, store this compound in a cool, dry place. Specific storage temperatures may vary, so always consult the supplier's recommendations. For similar PEG compounds, storage at -20°C is often recommended.

  • Equilibration: Before use, allow the container to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: To minimize exposure to air and moisture, consider handling the compound under an inert gas like argon or nitrogen.

2. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

  • Use appropriate tools for transfer, such as a spatula or powder funnel, to minimize the generation of dust.

  • When dissolving the compound, add the solvent slowly to prevent splashing.

3. Handling and Reactions:

  • Always wear the recommended PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes.

  • Ensure that all containers are clearly labeled with the full chemical name.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, as well as contaminated items like pipette tips, weigh boats, and gloves, in a dedicated and properly labeled hazardous waste container.[2]

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for chemical waste. Do not mix with incompatible waste streams.[2]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The container must be kept closed when not in use.[2]

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]

  • Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.[2]

3. Final Disposal:

  • Do not dispose of this compound down the drain.[2]

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal storage Store at appropriate temperature equilibrate Equilibrate to Room Temperature storage->equilibrate ppe Don Appropriate PPE equilibrate->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid label_waste Label Waste Container collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Pyridyldithio)-PEG2-Boc
Reactant of Route 2
Reactant of Route 2
(2-Pyridyldithio)-PEG2-Boc

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.